molecular formula C11H13NO2 B072404 4-Morpholinobenzaldehyde CAS No. 1204-86-0

4-Morpholinobenzaldehyde

货号: B072404
CAS 编号: 1204-86-0
分子量: 191.23 g/mol
InChI 键: FOAQOAXQMISINY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Morpholinobenzaldehyde is a valuable aromatic aldehyde building block extensively employed in organic synthesis and medicinal chemistry research. Its core structure integrates an electron-donating morpholino group with a reactive aldehyde functionality, making it a versatile precursor for the synthesis of various heterocycles and complex molecules. A primary application is in the design and development of pharmaceutical candidates, particularly as a key intermediate in the synthesis of kinase inhibitors, receptor antagonists, and other biologically active compounds. The morpholino ring is a privileged scaffold in drug discovery, often contributing to improved solubility, metabolic stability, and target binding affinity. Furthermore, this compound serves as a crucial starting material in materials science for the preparation of organic ligands, dyes, and functionalized polymers. Its mechanism of action in research contexts is not intrinsic but is conferred upon the final synthesized molecules, which may interact with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions facilitated by the morpholino-benzene core. Researchers value this compound for its well-defined reactivity in classic condensation reactions like Knoevenagel condensations, Schiff base formations, and reductive aminations, enabling the efficient construction of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

属性

IUPAC Name

4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAQOAXQMISINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303076
Record name 4-Morpholinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-86-0
Record name 4-Morpholinobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 156543
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1204-86-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Morpholinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Morpholinobenzaldehyde (CAS No. 1204-86-0), a versatile aromatic aldehyde building block. It details its chemical and physical properties, synthesis, and significant applications in organic synthesis and medicinal chemistry, particularly in the development of novel therapeutics.

Core Properties and Identifiers

This compound is an organic compound featuring a morpholine ring attached to a benzaldehyde group.[1][2] This structure, integrating an electron-donating morpholino group with a reactive aldehyde, makes it a valuable precursor for a wide range of chemical syntheses.[3] It typically appears as a white to light yellow or orange crystalline powder.[1][2]

Table 1: Identifiers for this compound

IdentifierValue
CAS Number 1204-86-0[1][2][4][5][6]
Molecular Formula C₁₁H₁₃NO₂[2][5][6][7]
Molecular Weight 191.23 g/mol [1][5][6][8][9]
IUPAC Name 4-(morpholin-4-yl)benzaldehyde[3]
Synonyms 4-(4-Morpholinyl)benzaldehyde, N-(4-formylphenyl)morpholine, p-Morpholinobenzaldehyde[1][2][5]
InChI Key FOAQOAXQMISINY-UHFFFAOYSA-N[1][2][9]
Canonical SMILES C1COCCN1C2=CC=C(C=C2)C=O[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 65-69 °C[6][9]
Boiling Point 365.5 ± 37.0 °C (Predicted)[6][7]
Density 1.163 ± 0.06 g/cm³ (Predicted)[6][7]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and methanol.[1][6]
pKa 1.87 ± 0.40 (Predicted)[1][6]
Appearance Light yellow to orange powder/crystal[1][2][6]

Synthesis and Experimental Protocols

This compound is primarily used as a raw material for organic synthesis.[6] A common method for its preparation involves the reaction of morpholine with p-fluorobenzaldehyde.

General Experimental Protocol for Synthesis

This protocol describes the synthesis of this compound from morpholine and p-fluorobenzaldehyde.[6][10]

Materials:

  • p-Fluorobenzaldehyde

  • Morpholine

  • Anhydrous potassium carbonate

  • N,N-dimethylformamide (DMF)

  • Aliquat 336 (phase-transfer catalyst)

  • Methanol (for recrystallization)

  • Ice water

Procedure:

  • In a dry reaction flask, dissolve p-fluorobenzaldehyde (e.g., 25.0 g, 0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in DMF (300 mL).[6][10]

  • Add a catalytic amount of Aliquat 336 reagent to the mixture.[6][10]

  • Stir the reaction mixture at reflux for 24 hours at 100°C.[6][10]

  • After the reaction is complete, concentrate the mixture to dryness under reduced pressure.[6][10]

  • Cool the concentrate to room temperature.[6][10]

  • Slowly pour the concentrate into ice water and let it stand overnight. A solid precipitate will form.[6][10]

  • Collect the precipitated solid by filtration and wash it with water.[6][10]

  • Recrystallize the solid from methanol to yield the pure this compound as yellow crystals.[6][10] A yield of approximately 89% can be expected.[6]

G Synthesis Workflow of this compound cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product A p-Fluorobenzaldehyde P1 1. Mix reactants in DMF A->P1 B Morpholine B->P1 C K₂CO₃ (anhydrous) C->P1 D DMF (solvent) D->P1 E Aliquat 336 (catalyst) E->P1 P2 2. Reflux at 100°C for 24h P1->P2 P3 3. Concentrate under reduced pressure P2->P3 P4 4. Precipitate in ice water P3->P4 P5 5. Filter and wash solid P4->P5 P6 6. Recrystallize from Methanol P5->P6 Z This compound P6->Z

Caption: A workflow diagram illustrating the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[1][2] Its aldehyde group is reactive, allowing it to participate in reactions like Schiff base formation, Knoevenagel condensations, and reductive aminations.[1][3]

Key Application Areas:

  • Pharmaceutical Intermediates: It serves as a crucial starting material for various drugs. The morpholine ring is a privileged scaffold in drug discovery, often enhancing solubility, metabolic stability, and target binding affinity.[3] It is used in the synthesis of kinase inhibitors and receptor antagonists.[3]

  • Aldehyde Dehydrogenase (ALDH) Inhibitors: Analogues derived from this compound have been explored for creating selective and potent inhibitors of ALDHs, enzymes often overexpressed in tumors, making them a therapeutic target in cancer.[3][11]

  • Heterocyclic Synthesis: It is used to prepare various derivatives such as dihydrotetrazolopyrimidine and coumarin-based chalcones.[6]

  • Materials Science: The compound is a precursor for luminescent Ru(II) polypyridyl complexes, which have applications in materials like organic light-emitting diodes (OLEDs).[3][6][7]

G cluster_pharma Pharmaceuticals & Medicinal Chemistry cluster_synthesis Organic Synthesis cluster_materials Materials Science center_node This compound A Kinase Inhibitors center_node->A B Receptor Antagonists center_node->B C ALDH Inhibitors for Cancer Therapy center_node->C D Schiff Base Derivatives center_node->D E Coumarin Chalcones center_node->E F Dihydrotetrazolopyrimidines center_node->F G Luminescent Ru(II) Complexes center_node->G H Organic Dyes & Polymers center_node->H

Caption: Key applications of this compound in various scientific fields.

Biological Activity and Mechanism of Action

While this compound is primarily a synthetic intermediate, the core structure confers biological activity to its derivatives. The compound itself has been studied for potential antimicrobial, antifungal, and anticancer properties.[1]

  • Mechanism in Chemical Reactions: The aldehyde group acts as an electrophile, enabling nucleophilic addition reactions.[3]

  • Mechanism in Biological Systems: In derivative forms, the morpholine ring can interact with biological targets like enzymes and receptors through hydrogen bonding and hydrophobic interactions, potentially leading to inhibition or modulation of their activity.[3]

The role of this compound in drug discovery often involves its use as a foundational structure in structure-activity relationship (SAR) studies to develop more potent and selective therapeutic agents.[3]

G Role in Drug Discovery Logic A This compound (Building Block) B Chemical Modification (e.g., Knoevenagel, Reductive Amination) A->B Reacts via aldehyde group C Generate Compound Library (Diverse Derivatives) B->C D High-Throughput Screening (Biological Assays) C->D E Identify 'Hit' Compounds D->E Identifies activity F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G Refines structure H Preclinical Candidate G->H

Caption: Logical flow of using this compound in a drug discovery program.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It may cause skin and serious eye irritation.[8] For detailed safety information, refer to the substance's Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Morpholinobenzaldehyde, with the CAS number 1204-86-0, is an aromatic aldehyde that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a morpholine ring attached to a benzaldehyde group, imparts unique chemical reactivity and properties.[1][3] The electron-donating morpholino group and the reactive aldehyde functionality make it a versatile precursor for synthesizing a wide range of heterocyclic compounds and complex molecules.[2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols, and applications, tailored for professionals in research and drug development.

Core Physicochemical Properties

This compound is typically a white to light yellow or orange crystalline powder.[1][3] It is stable under normal storage conditions, which recommend keeping it in a dark, dry, and sealed environment at room temperature.[4]

Table 1: Key Physicochemical Identifiers and Properties

Property Value Source
IUPAC Name 4-morpholin-4-ylbenzaldehyde [5]
Synonyms N-(4-Formylphenyl)morpholine, p-Morpholinobenzaldehyde [1][3][6]
CAS Number 1204-86-0 [1]
Molecular Formula C₁₁H₁₃NO₂ [7][8]
Molecular Weight 191.23 g/mol [1][7][5]
Appearance Light yellow to orange powder/crystal [1][7]
Melting Point 65-69 °C [7][9]
Boiling Point 365.5 ± 37.0 °C (Predicted) [7][8]
Density 1.2 ± 0.1 g/cm³ (Predicted) [8]
Solubility Soluble in Methanol, Ethanol, Acetone; Sparingly soluble in water [1][7][10]
pKa 1.87 ± 0.40 (Predicted) [1][7]
LogP 0.84 [5][8]
Topological Polar Surface Area 29.5 Ų [1][5]
Flash Point 174.9 ± 26.5 °C [8]

| Refractive Index | 1.581 |[8] |

Spectral and Analytical Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Summary of Spectral Data

Analysis Type Key Data Points Source
¹H NMR (400 MHz, CDCl₃) δ 9.73 (s, 1H), 7.70 (d, 2H), 6.85 (d, 2H), 3.78 (t, 4H), 3.27 (t, 4H) [11]
¹³C NMR (101 MHz, CDCl₃) δ 190.6, 155.2, 131.8, 127.6, 113.5, 66.5, 47.3 [11]
Mass Spectrometry (GC-MS) m/z Top Peak: 133; 2nd Highest: 132; 3rd Highest: 191 [5]
FTIR (Technique: KBr) Instrument: Bruker Tensor 27 FT-IR [5]
ATR-IR (Technique: ATR-Neat) Instrument: Bruker Tensor 27 FT-IR [5]

| Raman Spectroscopy (FT-Raman) | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer |[5] |

Experimental Protocols

1. Synthesis of this compound

A common and efficient method for synthesizing this compound involves the nucleophilic aromatic substitution of p-fluorobenzaldehyde with morpholine.[7][12]

  • Reagents and Equipment:

    • p-Fluorobenzaldehyde (1.0 eq)

    • Morpholine (1.5 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • N,N-dimethylformamide (DMF)

    • Aliquat 336 (catalyst)

    • Dry round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Rotary evaporator

  • Procedure:

    • To a dry reaction flask, add p-fluorobenzaldehyde (0.200 mol), morpholine (0.300 mol), anhydrous potassium carbonate (40.0 g), and a catalytic amount of Aliquat 336 to 300 mL of DMF.[7][12]

    • Heat the reaction mixture to 100°C and stir at reflux for 24-48 hours.[7][11][12]

    • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

    • Concentrate the mixture to dryness under reduced pressure using a rotary evaporator.[7][12]

    • Pour the resulting concentrate slowly into ice water and allow it to stand overnight to precipitate the product.[7][12]

    • Collect the solid precipitate by filtration and wash it thoroughly with water.[7][12]

    • Recrystallize the crude product from methanol to yield pure this compound as yellow crystals.[7][12]

G Synthesis Workflow of this compound reactants Reactants: p-Fluorobenzaldehyde + Morpholine conditions Conditions: K₂CO₃, Aliquat 336 (cat.) DMF, 100°C, 24-48h reactants->conditions Reaction workup1 1. Concentrate (Rotary Evaporator) conditions->workup1 Workup workup2 2. Precipitate (Ice Water) workup1->workup2 workup3 3. Filter & Wash (Water) workup2->workup3 purification 4. Recrystallize (Methanol) workup3->purification product Final Product: This compound purification->product

Synthesis Workflow

2. Analytical Characterization

The identity and purity of the synthesized compound are confirmed using various spectroscopic techniques as listed in Table 2.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400 MHz) using a deuterated solvent like CDCl₃.[11] The chemical shifts (δ) and coupling constants confirm the molecular structure.

  • Mass Spectrometry (MS): GC-MS analysis is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[5]

  • Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are obtained using instruments like the Bruker Tensor 27 to identify characteristic functional groups, such as the aldehyde C=O stretch.[5]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of diverse biologically active molecules.[1][2]

  • Pharmaceutical Synthesis: It is a building block for various pharmaceuticals, including potential treatments for neurological disorders and cancer.[1][2] The morpholine moiety is often incorporated into drug candidates to improve properties like solubility and metabolic stability.[2]

  • Enzyme Inhibition: It has been used to develop inhibitors of aldehyde dehydrogenases (ALDHs), enzymes that are often overexpressed in tumor cells, making them a therapeutic target.[2]

  • Chemical Probe and Ligand Synthesis: The compound is used to prepare Schiff bases, coumarin-based chalcones, and Ru(II) polypyridine complexes for various research applications.[1][7]

  • Biological Activity: Studies have indicated that derivatives of this compound possess antimicrobial, antifungal, and anticancer properties, prompting further investigation into its potential therapeutic applications.[1]

G Role in Drug Discovery start This compound (Building Block) synthesis Chemical Synthesis (e.g., Condensation, Amination) start->synthesis library Compound Library (Novel Derivatives) synthesis->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar candidate Lead Compound / Drug Candidate sar->candidate G Chemical Reactivity Pathways core This compound schiff Schiff Base / Imine core->schiff Condensation alcohol Secondary Alcohol core->alcohol Nucleophilic Addition primary_alcohol Primary Alcohol core->primary_alcohol Reduction amine Primary Amine (R-NH₂) amine->schiff nucleophile Nucleophile (e.g., Grignard, Organolithium) nucleophile->alcohol reducing Reducing Agent (e.g., NaBH₄) reducing->primary_alcohol

References

An In-depth Technical Guide to 4-Morpholinobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Morpholinobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structure, which incorporates a benzaldehyde moiety and an electron-donating morpholine ring, makes it a valuable precursor for a wide range of complex molecules and heterocyclic compounds.[1][2] The morpholine ring is considered a "privileged scaffold" in drug discovery, often enhancing the solubility, metabolic stability, and target binding affinity of synthesized compounds.[1][3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound for professionals in research and drug development.

Molecular Structure and Properties

The fundamental structure of this compound consists of a morpholine ring attached to a benzaldehyde group at the para (4-) position.[4][5] This compound is a white to light yellow crystalline powder and is soluble in organic solvents like ethanol and acetone, but has limited solubility in water.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₂[6][7][8]
Molecular Weight 191.23 g/mol [5][6][7]
CAS Number 1204-86-0[6][7][8]
Appearance Light yellow to orange powder/crystal[2]
Melting Point 66 °C[9]
Boiling Point 365.5 ± 37.0 °C at 760 mmHg[2]
Topological Polar Surface Area 29.5 Ų[5][7]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 2[4]
Monoisotopic Mass 191.094628657 Da[5][7]
InChIKey FOAQOAXQMISINY-UHFFFAOYSA-N[7]
Canonical SMILES C1COCCN1C2=CC=C(C=C2)C=O[5]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through the nucleophilic aromatic substitution of p-fluorobenzaldehyde with morpholine.[4][6]

Objective: To synthesize this compound from p-fluorobenzaldehyde and morpholine.

Materials:

  • p-Fluorobenzaldehyde (25.0 g, 0.200 mol)

  • Morpholine (0.300 mol)

  • Anhydrous potassium carbonate (40.0 g)

  • N,N-dimethylformamide (DMF, 300 mL)

  • Aliquat 336 (catalytic amount)

  • Methanol

  • Ice water

Procedure:

  • In a dry reaction flask, dissolve p-fluorobenzaldehyde, morpholine, and anhydrous potassium carbonate in DMF.[4][6]

  • Add a catalytic amount of Aliquat 336 to the mixture.[4][6]

  • Stir the reaction mixture at reflux for 24 hours at a temperature of 100°C.[4][6]

  • After the reaction is complete, concentrate the mixture to dryness under reduced pressure.[4][6]

  • Cool the resulting concentrate to room temperature.[4][6]

  • Slowly pour the concentrate into ice water and let it stand overnight to allow for precipitation.[4][6]

  • Collect the precipitated solid via filtration.[4][6]

  • Wash the solid with water.[4][6]

  • Recrystallize the crude product from methanol to yield pure this compound as yellow crystals. The expected yield is approximately 89%.[6]

Applications in Drug Discovery and Organic Synthesis

This compound is not typically a therapeutic agent itself but is a critical intermediate in the synthesis of biologically active compounds.[1] The aldehyde group is reactive and participates in various chemical reactions, while the morpholine moiety can interact with biological targets and improve pharmacokinetic properties.[1]

Key applications include its use as a precursor for:

  • Kinase Inhibitors: The morpholine scaffold is prevalent in many kinase inhibitors used in oncology.

  • Aldehyde Dehydrogenase (ALDH) Inhibitors: Derivatives of this compound have been explored for their potential to inhibit ALDH, an enzyme family often overexpressed in cancer cells, making it a therapeutic target.[1]

  • Receptor Antagonists: Its structure is incorporated into molecules designed to block the activity of specific cellular receptors.[1]

  • Novel Heterocycles: It is used to prepare various derivatives, such as dihydrotetrazolopyrimidine and coumarin-based chalcones, which are investigated for their pharmacological potential.[6]

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the synthesis workflow for this compound and its role as a key intermediate in the development of therapeutic compounds.

synthesis_workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Final Product p_fluoro p-Fluorobenzaldehyde reaction Reflux at 100°C, 24h p_fluoro->reaction morpholine Morpholine morpholine->reaction k2co3 K2CO3 (Base) k2co3->reaction dmf DMF (Solvent) dmf->reaction concentration Concentration (Reduced Pressure) reaction->concentration precipitation Precipitation in Ice Water concentration->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization (Methanol) filtration->recrystallization product This compound recrystallization->product

Caption: Synthesis workflow for this compound.

intermediate_role cluster_reactions Synthetic Transformations cluster_derivatives Biologically Active Derivatives start This compound schiff Schiff Base Formation start->schiff knoevenagel Knoevenagel Condensation start->knoevenagel reductive Reductive Amination start->reductive cyanation Cyanation start->cyanation kinase Kinase Inhibitors schiff->kinase receptor Receptor Antagonists schiff->receptor aldh ALDH Inhibitors knoevenagel->aldh reductive->kinase other Other Heterocycles cyanation->other

Caption: Role as a versatile synthetic intermediate.

signaling_pathway_concept cluster_synthesis Drug Synthesis cluster_cellular Cellular Action (e.g., Cancer Cell) precursor This compound derivative ALDH Inhibitor (Derivative) precursor->derivative Synthesis aldh_enzyme ALDH Enzyme derivative->aldh_enzyme Inhibits detox Metabolic Detoxification & Drug Resistance aldh_enzyme->detox Promotes apoptosis Inhibition of Apoptosis aldh_enzyme->apoptosis Prevents

Caption: Conceptual pathway of a this compound derivative.

References

Spectroscopic Profile of 4-Morpholinobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the compound 4-Morpholinobenzaldehyde (CAS No. 1204-86-0), a valuable intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a critical resource for compound verification, quality control, and further research and development.

Molecular Structure and Properties

  • IUPAC Name: 4-(morpholin-4-yl)benzaldehyde

  • Molecular Formula: C₁₁H₁₃NO₂[1][2]

  • Molecular Weight: 191.23 g/mol [1][2]

  • Structure: Chemical structure of this compound

    (Image Source: PubChem CID 291349)

Spectroscopic Data Summary

The following sections present the quantitative spectral data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra were acquired in deuterated chloroform (CDCl₃).[3]

Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃) [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.81Singlet (s)1HAldehyde proton (-CHO)
7.75Doublet (d)2HAromatic protons (Ar-H)
6.91Doublet (d)2HAromatic protons (Ar-H)
3.87Triplet (t)4HMorpholine protons (-CH₂-O-)
3.32Triplet (t)4HMorpholine protons (-CH₂-N-)

Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃) [3]

Chemical Shift (δ, ppm)Assignment
190.5Aldehyde carbonyl carbon (C =O)
155.0Aromatic carbon attached to Nitrogen (C-N)
132.2Aromatic carbons ortho to the aldehyde group
126.8Aromatic carbon attached to the aldehyde group
111.5Aromatic carbons meta to the aldehyde group
66.5Morpholine carbons adjacent to Oxygen (-C H₂-O-)
47.6Morpholine carbons adjacent to Nitrogen (-C H₂-N-)
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The data is consistent with a KBr pellet sample preparation method.[1]

Table 3: Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2850, ~2750MediumAldehyde C-H Stretch (Fermi doublet)
~1685 - 1705StrongC=O Stretch (Aromatic Aldehyde)
~1600, ~1520MediumC=C Aromatic Ring Stretch
~1235StrongAryl-N Stretch
~1115StrongC-O-C Stretch (Ether linkage in morpholine)
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The data below corresponds to Electron Ionization (EI) mass spectrometry.

Table 4: Key Mass Spectrometry Data (m/z) for this compound

m/z (mass-to-charge ratio)Relative IntensityAssignment
191High[M]⁺, Molecular Ion
190Moderate[M-H]⁺, Loss of the aldehydic hydrogen
162Moderate[M-CHO]⁺, Loss of the formyl group
133HighFragment from cleavage within the morpholine ring
132HighFragment from cleavage within the morpholine ring

Experimental Protocols

The following protocols describe the general methodologies for obtaining the spectral data presented above.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition: The NMR tube is placed in the spectrometer (e.g., a 400 or 500 MHz instrument). The magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The solvent signal (CDCl₃ at 77.16 ppm) is used as a secondary reference.[3]

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Approximately 1-2 mg of this compound is combined with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder.

  • Grinding: The mixture is thoroughly ground in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: The powder is transferred to a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in a sample holder in the beam path of an FT-IR spectrometer (e.g., Bruker Tensor 27).[1] The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume is injected into the gas chromatograph (GC).

  • Chromatographic Separation: The sample is vaporized and carried by a helium carrier gas through a capillary column (e.g., a mid-polar column) to separate it from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation (Electron Ionization, EI).

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from compound synthesis or acquisition to final structural confirmation using the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound This compound Sample NMR_Prep Dissolve in CDCl3 Filter into NMR Tube Compound->NMR_Prep IR_Prep Grind with KBr Press into Pellet Compound->IR_Prep MS_Prep Dissolve in Volatile Solvent Compound->MS_Prep NMR_Acq Acquire 1H & 13C Spectra (NMR Spectrometer) NMR_Prep->NMR_Acq IR_Acq Acquire Spectrum (FT-IR Spectrometer) IR_Prep->IR_Acq MS_Acq Inject & Acquire Spectrum (GC-MS) MS_Prep->MS_Acq NMR_Data Analyze Chemical Shifts, Multiplicity, Integration NMR_Acq->NMR_Data IR_Data Identify Functional Group Absorptions IR_Acq->IR_Data MS_Data Analyze Molecular Ion & Fragmentation Pattern MS_Acq->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Workflow for the spectroscopic analysis of this compound.

References

4-Morpholinobenzaldehyde: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Morpholinobenzaldehyde, a versatile intermediate in organic synthesis and pharmaceutical development. While specific experimental data for this compound is not extensively published, this document synthesizes information from established chemical principles and standardized testing protocols to offer a robust framework for its handling, formulation, and storage. This guide includes detailed, adaptable experimental protocols for determining solubility and assessing stability under various stress conditions, in accordance with International Council for Harmonisation (ICH) guidelines. Data is presented in clear, tabular formats, and key experimental workflows are visualized to aid in laboratory application.

Introduction

This compound (CAS No. 1204-86-0) is an organic compound featuring a morpholine ring attached to a benzaldehyde moiety.[1] This structure imparts unique physicochemical properties, including increased solubility in polar solvents and a reactivity profile that makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] The morpholine group, a privileged scaffold in drug discovery, can enhance metabolic stability and target affinity in final drug products.[3] Understanding the solubility and stability of this compound is therefore critical for its effective use in research and drug development, informing everything from reaction conditions to formulation and long-term storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₂[4][5][6]
Molecular Weight 191.23 g/mol [4][5][6]
Appearance Light yellow to orange powder/crystal[1][5]
Melting Point 65-69 °C[5]
Boiling Point (Predicted) 365.5 ± 37.0 °C[5]
pKa (Predicted) 1.87 ± 0.40[5]
XLogP3 0.8[4]

Solubility Profile

A proposed qualitative solubility profile is presented in Table 2. It is strongly recommended that researchers determine quantitative solubility in their specific solvent systems using the protocol outlined in Section 5.1.

Table 2: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
Water Sparingly to Moderately SolubleThe polar morpholine and aldehyde groups are countered by the nonpolar benzene ring.
Methanol SolubleA polar protic solvent capable of hydrogen bonding.
Ethanol SolubleSimilar to methanol, a polar protic solvent.
Acetone SolubleA polar aprotic solvent.
Acetonitrile SolubleA polar aprotic solvent.
N,N-Dimethylformamide (DMF) Very SolubleA highly polar aprotic solvent.
Dimethyl Sulfoxide (DMSO) Very SolubleA highly polar aprotic solvent.
Toluene Slightly SolubleA nonpolar aromatic solvent.
Hexanes InsolubleA nonpolar aliphatic solvent.

Stability Profile

This compound is generally considered stable under normal storage conditions.[7] However, as with many aromatic aldehydes and morpholine-containing compounds, it is susceptible to degradation under specific stress conditions. A comprehensive stability assessment is crucial for defining appropriate storage and handling procedures, as well as for identifying potential degradation products that could impact the quality and safety of downstream products.

Forced degradation studies are essential to understand the intrinsic stability of the molecule.[8] The following sections outline the expected stability of this compound under various stress conditions, based on the known chemistry of its functional groups.

Hydrolytic Stability

The molecule is expected to be relatively stable in neutral aqueous solutions. However, under strongly acidic or basic conditions, the morpholine ring, although generally stable, could potentially undergo degradation. The aldehyde group is generally stable to hydrolysis.

Oxidative Stability

The aldehyde functional group is susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid (4-morpholinobenzoic acid). The nitrogen atom in the morpholine ring could also be a site for oxidation. Therefore, it is recommended to avoid contact with strong oxidizing agents.

Thermal Stability

Thermal degradation of this compound is expected to occur at elevated temperatures, likely involving the decomposition of the morpholine ring and the aromatic backbone.[9][10] Thermogravimetric analysis (TGA) would be the appropriate technique to determine the onset of thermal decomposition.

Photostability

Aromatic aldehydes can be susceptible to photolytic degradation.[11] Exposure to UV or visible light may induce degradation. Therefore, it is advisable to store the compound protected from light.

A summary of the predicted stability under forced degradation conditions is presented in Table 3.

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionPredicted StabilityLikely Degradation Pathway
Acidic Hydrolysis (e.g., 0.1 M HCl) Likely StablePotential for minor degradation of the morpholine ring over extended periods.
Basic Hydrolysis (e.g., 0.1 M NaOH) Likely StablePotential for minor degradation of the morpholine ring over extended periods.
Oxidation (e.g., 3% H₂O₂) Susceptible to DegradationOxidation of the aldehyde to a carboxylic acid.
Thermal (e.g., > 100 °C) Susceptible to DegradationDecomposition of the morpholine ring and aromatic backbone.
Photolytic (ICH Q1B) Potentially UnstablePhotodegradation of the aromatic aldehyde.

Experimental Protocols

The following sections provide detailed, generalized protocols for the experimental determination of the solubility and stability of this compound. These protocols are based on standard laboratory practices and should be adapted to specific experimental needs and available analytical instrumentation (e.g., HPLC, UPLC, GC).[12][13][14]

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the widely used shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO)

  • Volumetric flasks

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved solid.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Seal vial A->B C Equilibrate in temperature-controlled shaker B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.45 µm) E->F G Dilute sample F->G I Analyze samples by HPLC G->I H Prepare calibration standards H->I J Calculate solubility from concentration and dilution factor I->J

Workflow for Solubility Determination
Protocol for Stability Assessment (Forced Degradation Studies)

This protocol outlines a general procedure for conducting forced degradation studies on this compound in solution, based on ICH guidelines.[15][16][17][18]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Solvents for stock solution (e.g., acetonitrile, methanol)

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at a suitable temperature (e.g., 60 °C) for a specified period.

    • Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and heat in an oven at a high temperature (e.g., 80 °C) for a specified period (e.g., 48 hours).

    • Withdraw samples and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]

    • A control sample should be kept in the dark under the same conditions.

    • Withdraw samples and dilute for analysis.

  • Analysis:

    • Analyze all stressed samples and a control (unstressed) sample using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Use a PDA detector to check for peak purity and an MS detector to help identify the mass of potential degradation products.

G Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare stock solution of this compound B Acidic Hydrolysis A->B C Basic Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photolytic Degradation A->F G Withdraw samples at time points B->G C->G D->G E->G F->G H Neutralize/Dilute samples G->H I Analyze by Stability-Indicating HPLC H->I J Assess peak purity and identify degradation products I->J K Determine degradation pathways J->K

Workflow for Forced Degradation Studies

Potential Degradation Pathway

Based on the functional groups present in this compound, a likely degradation pathway under oxidative conditions is the conversion of the aldehyde to a carboxylic acid. The morpholine ring itself is generally stable, but under harsh conditions, ring-opening is a possibility, although less likely than aldehyde oxidation.[19][20]

G Potential Oxidative Degradation Pathway A This compound B [O] (Oxidizing Agent, e.g., H₂O₂) C 4-Morpholinobenzoic Acid A->C Oxidation

Potential Oxidative Degradation Pathway

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers, scientists, and drug development professionals. While specific quantitative data is limited in public literature, the provided protocols and predicted behaviors offer a practical framework for determining these critical parameters experimentally. A thorough characterization of the solubility and stability of this important synthetic intermediate will ensure its effective and reliable use in the development of new chemical entities and pharmaceutical products.

References

The Diverse Biological Landscape of 4-Morpholinobenzaldehyde Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic field of drug discovery and development, the versatile scaffold of 4-morpholinobenzaldehyde has emerged as a promising starting point for the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth overview of the known biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The core structure, featuring a morpholine ring attached to a benzaldehyde moiety, serves as a versatile building block in medicinal chemistry. The morpholine group often enhances the pharmacological properties of the parent molecule. This guide will delve into the specific derivatives that have shown significant biological potential.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as aldehyde dehydrogenases (ALDH) and vascular endothelial growth factor receptor 2 (VEGFR-2).

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.

Derivative TypeCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Schiff Base5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenolHeLa, MCF-7Micromolar range[1]
Schiff Base PolymerPolymer from 4-hydroxybenzaldehyde and terephthalic acidMCF-7138 µg/mL[2]
Schiff Base PolymerPolymer from 4-hydroxybenzaldehyde and phthalic acidMCF-7173 µg/mL[2]
Pyrrolizine Derivative18cMCF-70.250[3]
Pyrrolizine Derivative18bHEPG20.784[3]
5-C-2-4-NABA5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF446.68 µg/mL[4]

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored against a range of bacterial and fungal pathogens. These compounds, particularly chalcone and Schiff base derivatives, have shown promising activity, often attributed to their ability to interfere with microbial growth and cellular processes.

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values of this compound derivatives against various microorganisms.

Derivative TypeCompound/DerivativeMicroorganismMIC (µg/mL)Reference
Chalcone3-(4-nitrophenyl)-1-phenyl prop-2-en-1-oneStaphylococcus aureus471[5]
ChalconeGeneral derivativesStaphylococcus aureus, Bacillus subtilis400-600[6]
SemicarbazideDerivative with 4-bromophenyl moietyEnterococcus faecalis3.91[7]
ThiosemicarbazideDerivative with 4-trifluoromethylphenyl groupGram-positive bacteria31.25-62.5[7]
Schiff BasePC1 (from benzaldehyde)Escherichia coli, Staphylococcus aureus62.5[8]
Schiff BasePC4 (from cinnamaldehyde)Escherichia coli62.5[8]
Schiff BasePC2 (from anisaldehyde)Candida albicans62.5[8]
Schiff BasePC3 (from 4-nitrobenzaldehyde)Candida albicans62.5[8]

Enzyme Inhibition

A significant aspect of the biological activity of this compound derivatives is their ability to inhibit specific enzymes. This targeted inhibition is a key mechanism behind their anticancer and other therapeutic effects.

Aldehyde Dehydrogenase (ALDH) Inhibition

Several derivatives have been identified as potent inhibitors of aldehyde dehydrogenases (ALDH), a family of enzymes often overexpressed in cancer stem cells and associated with drug resistance.[9] 4-(N,N-dipropylamino)benzaldehyde (DPAB), a related analogue, has been shown to be a potent, reversible inhibitor of class I ALDH with Ki values in the nanomolar range.[10]

VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[11] Certain this compound derivatives have been investigated as potential VEGFR-2 inhibitors. For instance, a novel lead compound with a triazole linker, developed using a back-to-front approach, demonstrated an IC50 of 0.56 µM against VEGFR-2.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution for Antimicrobial Susceptibility Testing

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

VEGFR-2 Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain, which involves the transfer of a phosphate group from ATP to a substrate.

Procedure:

  • Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the mixture to allow the kinase reaction to proceed.

  • Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®), fluorescence, or radioactivity.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Aldehyde Dehydrogenase (ALDH) Activity Assay

Principle: This assay measures the activity of ALDH by monitoring the reduction of NAD+ to NADH, which can be detected spectrophotometrically or fluorometrically.

Procedure:

  • Prepare a reaction mixture containing the ALDH enzyme source (e.g., cell lysate), NAD+, and a suitable aldehyde substrate (e.g., acetaldehyde or a specific substrate for a particular ALDH isoform).

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the mixture and monitor the increase in absorbance at 340 nm (for NADH) or fluorescence (excitation ~340 nm, emission ~460 nm) over time.

  • The rate of the reaction is proportional to the ALDH activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are intrinsically linked to their ability to modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate the simplified signaling cascades of ALDH and VEGFR-2 and the putative points of intervention for these derivatives.

ALDH_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Exogenous_Aldehydes Exogenous Aldehydes Endogenous_Aldehydes Endogenous Aldehydes (e.g., from LPO) ALDH Aldehyde Dehydrogenase (ALDH) Endogenous_Aldehydes->ALDH Carboxylic_Acids Carboxylic Acids ALDH->Carboxylic_Acids Detoxification Detoxification & Cell Survival Carboxylic_Acids->Detoxification 4_Morpholinobenzaldehyde_Derivative This compound Derivative 4_Morpholinobenzaldehyde_Derivative->ALDH Inhibition

Caption: ALDH Inhibition by this compound Derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream_Signaling Activation Angiogenesis Angiogenesis (Proliferation, Migration) Downstream_Signaling->Angiogenesis 4_Morpholinobenzaldehyde_Derivative This compound Derivative 4_Morpholinobenzaldehyde_Derivative->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Inhibition.

Conclusion and Future Directions

The diverse biological activities of this compound derivatives highlight their potential as a valuable scaffold in drug discovery. The data and protocols presented in this technical guide offer a comprehensive resource for researchers in this field. Future research should focus on elucidating the structure-activity relationships to design more potent and selective derivatives. Further investigation into their mechanisms of action and in vivo efficacy will be crucial for translating these promising compounds into clinical candidates. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a range of diseases.

References

literature review of 4-Morpholinobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial intermediate in organic synthesis, widely utilized in the preparation of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] Its structure, featuring a morpholine ring attached to a benzaldehyde group, provides a versatile scaffold for developing novel compounds with diverse biological activities.[1][2] This technical guide provides a comprehensive review of the primary synthetic routes for this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, with the chemical formula C₁₁H₁₃NO₂, is a pale yellow to light brown crystalline solid.[2] The presence of the morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen, enhances its solubility in polar solvents and provides a reactive site for further chemical modifications.[2] This compound serves as a key building block for the synthesis of various derivatives, including Schiff bases, chalcones, and complex heterocyclic systems, which have shown potential antimicrobial, antifungal, and anticancer properties.[1][3] This guide will focus on the most prevalent and effective methods for its synthesis.

Synthetic Methodologies

The synthesis of this compound can be achieved through several key chemical reactions. The most common and effective methods include Nucleophilic Aromatic Substitution, the Vilsmeier-Haack reaction, and the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) is a widely employed method for the synthesis of this compound. This reaction typically involves the displacement of a halide from an activated aromatic ring by the nucleophilic morpholine. The most common substrates are 4-fluorobenzaldehyde and 4-chlorobenzaldehyde.

Reaction Scheme:

X = F, Cl

This is a high-yield method that proceeds under relatively mild conditions. The reaction is facilitated by a base and a phase-transfer catalyst.

Experimental Protocol:

A general procedure for the synthesis of this compound from morpholine and p-fluorobenzaldehyde is as follows:

  • In a dry reaction flask, dissolve p-fluorobenzaldehyde (25.0 g, 0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in N,N-dimethylformamide (DMF, 300 mL).[3][4]

  • Add a catalytic amount of Aliquat 336 reagent to the mixture.[3][4]

  • Stir the reaction mixture at reflux for 24 hours at 100°C.[3][4]

  • After the reaction is complete, concentrate the mixture to dryness under reduced pressure.[3][4]

  • Cool the residue to room temperature and slowly pour it into ice water.[3][4]

  • Allow the mixture to stand overnight to facilitate precipitation.[3][4]

  • Collect the precipitated solid by filtration, wash it with water, and recrystallize from methanol to obtain the final product.[3][4]

Similar to the reaction with 4-fluorobenzaldehyde, 4-chlorobenzaldehyde can be reacted with morpholine. The reaction of p-chlorobenzaldehyde with potassium fluoride is a known method to produce p-fluorobenzaldehyde, indicating the reactivity of the chloro-group towards nucleophilic substitution.[5]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction used for electron-rich aromatic compounds.[6][7] The reaction utilizes a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[6][8][9] This reagent then attacks the electron-rich aromatic ring. Given that morpholine is an electron-donating group, N-phenylmorpholine is an excellent substrate for this reaction.

Reaction Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt (Vilsmeier reagent).[8][10]

  • Electrophilic Aromatic Substitution: The electron-rich N-phenylmorpholine attacks the Vilsmeier reagent.[10]

  • Intermediate Formation: An iminium ion intermediate is formed.[8]

  • Hydrolysis: Aqueous workup hydrolyzes the iminium intermediate to yield the final aryl aldehyde.[8][10]

Experimental Protocol (General):

  • In a reaction flask, the Vilsmeier reagent is prepared by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).

  • The electron-rich aromatic substrate (N-phenylmorpholine) is then added to the Vilsmeier reagent.

  • The reaction mixture is stirred, and the temperature is maintained, typically ranging from below 0°C to 80°C, depending on the substrate's reactivity.[6]

  • Upon completion of the reaction, the mixture is subjected to aqueous workup to hydrolyze the intermediate and yield the aldehyde.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This method is highly efficient for forming carbon-nitrogen bonds.

Reaction Scheme:

X = I, Br, Cl

Experimental Protocol (General):

  • In an oven-dried 10 ml round-bottom flask, charge a known mole percent of a palladium catalyst, sodium t-butoxide (NaOtBu, 1.3 mmol), morpholine (1.2 mmol), and the aryl halide (1 mmol) with the appropriate solvent (4 ml, e.g., 1,4-dioxane).[4]

  • Place the flask in a preheated oil bath at the required temperature (e.g., 100°C).[4]

  • After the specified time (e.g., 6 hours), remove the flask from the oil bath and add water (20 ml).[4]

  • Extract the product with ether (4 x 10 ml).[4]

  • Combine the organic layers, wash with water (3 x 10 ml), and dry over anhydrous Na₂SO₄.[4]

  • Filter the solution and remove the solvent under vacuum.[4]

  • The residue can be further purified, for instance, by dissolving in acetonitrile and analyzing by GC-MS.[4]

Data Presentation

The following table summarizes the quantitative data for the different synthetic routes described.

Synthetic Method Reactants Catalyst/Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
Nucleophilic Aromatic Substitutionp-Fluorobenzaldehyde, MorpholineK₂CO₃, Aliquat 336DMF1002489[3][4]
Buchwald-Hartwig Amination4-Iodobenzaldehyde, MorpholineC₃₅H₃₄N₃OP₂PdS(1+)*NO₃(1-), NaOtBu1,4-Dioxane100686[4]

Visualizations

Synthetic Pathways

The following diagrams illustrate the core synthetic pathways for this compound.

G cluster_0 Nucleophilic Aromatic Substitution cluster_1 Vilsmeier-Haack Reaction cluster_2 Buchwald-Hartwig Amination 4-Halobenzaldehyde 4-Halobenzaldehyde (X = F, Cl) Product_SNA This compound 4-Halobenzaldehyde->Product_SNA Morpholine Morpholine Morpholine->Product_SNA Reagents_SNA Base (e.g., K₂CO₃) Catalyst (e.g., Aliquat 336) Solvent (e.g., DMF) Reagents_SNA->Product_SNA N-Phenylmorpholine N-Phenylmorpholine Product_VH This compound N-Phenylmorpholine->Product_VH Vilsmeier_Reagent Vilsmeier Reagent (from DMF + POCl₃) Vilsmeier_Reagent->Product_VH Hydrolysis Aqueous Workup Hydrolysis->Product_VH 4-Arylhalide 4-Arylhalide (X = I, Br, Cl) Product_BH This compound 4-Arylhalide->Product_BH Morpholine_BH Morpholine Morpholine_BH->Product_BH Reagents_BH Pd Catalyst Base (e.g., NaOtBu) Solvent (e.g., Dioxane) Reagents_BH->Product_BH

Caption: Overview of primary synthetic routes to this compound.

Experimental Workflow for Nucleophilic Aromatic Substitution

This diagram outlines the general laboratory workflow for the synthesis via nucleophilic aromatic substitution.

G Start Start Mixing Mix Reactants: - 4-Fluorobenzaldehyde - Morpholine - K₂CO₃ - Aliquat 336 - DMF Start->Mixing Reflux Reflux at 100°C for 24 hours Mixing->Reflux Concentration Concentrate under reduced pressure Reflux->Concentration Precipitation Pour into ice water and stand overnight Concentration->Precipitation Filtration Filter and wash the solid Precipitation->Filtration Recrystallization Recrystallize from methanol Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Experimental workflow for synthesis via nucleophilic aromatic substitution.

Conclusion

The synthesis of this compound is well-established, with several reliable methods available to researchers. The choice of synthetic route will depend on factors such as the availability of starting materials, desired yield, and the scale of the reaction. Nucleophilic aromatic substitution using 4-fluorobenzaldehyde offers a high-yield and straightforward procedure. The Buchwald-Hartwig amination provides an excellent alternative, particularly for a range of aryl halides. The Vilsmeier-Haack reaction is a classic method for formylation and is applicable when starting from N-phenylmorpholine. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety protocols and handling precautions for 4-Morpholinobenzaldehyde, a versatile intermediate in organic synthesis. Adherence to these guidelines is paramount to ensure a safe laboratory environment and mitigate potential risks associated with the handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards associated with this chemical include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

  • H411: Toxic to aquatic life with long lasting effects.

Safety and Handling Precautions

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the key stages of safe handling, from preparation to disposal.

Figure 1: A standardized workflow for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact with this compound.

PPE CategorySpecifications
Eye and Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[3][4] Ensure gloves are inspected before use.[5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][3] If dust formation is unavoidable or exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[1][3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing.[4] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting.[3] If the person is conscious, give a glass of water.[1] Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.[3]

Accidental Release and Firefighting Measures

Accidental Release:

  • Minor Spills: For small spills, clean up immediately.[1] Avoid generating dust.[1] Wear appropriate PPE, including a dust respirator.[1] Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum) and place the material in a sealed, labeled container for disposal.[1]

  • Major Spills: For larger spills, evacuate the area and alert emergency responders.[1] Prevent the spillage from entering drains or water courses.[1]

Firefighting:

  • Suitable Extinguishing Media: Use dry chemical powder, foam, carbon dioxide, or a water spray (for large fires only).[1]

  • Hazards from Combustion: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[3] Keep away from incompatible materials such as oxidizing agents.[1]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5]

Experimental Protocol: A Representative Risk Assessment

A thorough risk assessment should precede any experiment involving this compound. The following diagram illustrates the logical steps in this process.

Logical Framework for Chemical Risk Assessment cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Refinement a Identify Hazards (Review SDS and Literature) b Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) a->b c Assess Risks (Likelihood and Severity of Harm) b->c d Implement Engineering Controls (e.g., Fume Hood) c->d e Establish Administrative Controls (e.g., Safe Work Practices, Training) d->e f Mandate Personal Protective Equipment (PPE) e->f g Monitor Effectiveness of Controls f->g h Review and Update Assessment Periodically or When Procedures Change g->h

Figure 2: A logical framework outlining the key stages of a chemical risk assessment process.

By implementing these comprehensive safety and handling protocols, researchers can effectively manage the risks associated with this compound, ensuring a secure and productive research environment.

References

An In-Depth Technical Guide to 4-Morpholinobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of 4-Morpholinobenzaldehyde, covering its commercial availability, purity standards, analytical methodologies, and key applications in synthetic chemistry, with a focus on its role in the development of novel therapeutics.

Introduction

This compound, with the CAS Registry Number 4394-85-8, is a versatile synthetic intermediate of significant interest to the pharmaceutical and chemical research communities. Structurally, it comprises a benzaldehyde core substituted with a morpholine ring at the para position. This unique combination of a reactive aldehyde group and a tertiary amine-ether moiety imparts favorable physicochemical properties, making it a valuable building block in medicinal chemistry and organic synthesis.[1]

The electron-donating nature of the morpholine ring activates the benzene ring, influencing the reactivity of the aldehyde group and providing a handle for further functionalization. Its derivatives have shown promise in the development of kinase inhibitors and other biologically active molecules, highlighting its importance in drug discovery programs. This guide provides a comprehensive overview of its commercial landscape, purity assessment, and key experimental protocols relevant to its application.

Commercial Availability and Purity

This compound is readily available from a range of commercial chemical suppliers. The purity of the commercially available material is a critical parameter for its successful application in sensitive synthetic protocols and for the generation of reliable biological data. Stated purities typically range from 95% to over 99%.

Table 1: Commercial Suppliers and Stated Purity of this compound
SupplierStated PurityAnalytical Data Availability
Sigma-Aldrich≥97%Certificate of Analysis, NMR, HPLC
Thermo Fisher Scientific (Alfa Aesar)98%Certificate of Analysis
TCI Chemicals>98.0% (GC)Gas Chromatography (GC) data
Combi-Blocks97%---
Oakwood Chemical97%---
Santa Cruz Biotechnology---Certificate of Analysis

Note: The information in this table is based on publicly available data from supplier websites and may vary by batch. It is imperative for researchers to obtain a lot-specific Certificate of Analysis for detailed purity information.

Analytical Methodologies for Purity Determination

Ensuring the purity of this compound is paramount for its application in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile compounds like this compound and for identifying and quantifying impurities. A reversed-phase HPLC method is generally suitable.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:

    • Start with 30% acetonitrile / 70% water.

    • Linearly increase to 90% acetonitrile / 10% water over 15 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or a wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte.[1][2][3][4][5] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: qNMR Purity Determination

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble, such as DMSO-d₆ or CDCl₃.

  • Procedure:

    • Accurately weigh a specific amount of this compound and the internal standard into a clean, dry vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T₁ of the signals of interest).

  • Data Analysis: The purity of the analyte is calculated based on the integral values, the number of protons for the respective signals, and the weights of the sample and the internal standard.

Key Experimental Protocols

This compound is a versatile starting material in a variety of organic reactions. The following protocols detail its synthesis and a common application.

Synthesis of this compound

A common laboratory-scale synthesis involves the nucleophilic aromatic substitution of a p-halobenzaldehyde with morpholine.

Experimental Protocol: Synthesis from p-Fluorobenzaldehyde and Morpholine

  • Materials:

    • p-Fluorobenzaldehyde

    • Morpholine

    • Anhydrous potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Methanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in DMF.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from methanol to afford pure this compound as a crystalline solid.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst.[6][7][8][9]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

    • Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of solution.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • The product can be further purified by recrystallization if necessary.

Role in Drug Discovery: Signaling Pathway Inhibition

The morpholine moiety is a privileged structure in medicinal chemistry, often imparting favorable properties such as improved aqueous solubility and metabolic stability. This compound serves as a key precursor for the synthesis of molecules that target important signaling pathways implicated in diseases like cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[10][11][12][13][14] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several potent and selective inhibitors of this pathway incorporate a morpholine-containing scaffold, which often forms a key hydrogen bond interaction with the hinge region of the kinase domain.[13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K inhibits

PI3K/Akt/mTOR signaling pathway and inhibition.
Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenases are a family of enzymes responsible for the oxidation of aldehydes to carboxylic acids.[15] Certain ALDH isoforms are overexpressed in cancer stem cells and contribute to chemotherapy resistance. Benzaldehyde derivatives have been investigated as inhibitors of ALDH. The mechanism of inhibition can be competitive with the aldehyde substrate.[16][17]

ALDH_Inhibition_Mechanism ALDH ALDH Enzyme Product Carboxylic Acid ALDH->Product catalysis Aldehyde Aldehyde Substrate Binding Binding Aldehyde->Binding Inhibitor This compound (or derivative) Inhibitor->Binding competes for binding site Binding->ALDH No_Reaction Inhibition of Metabolism Binding->No_Reaction

Competitive inhibition of ALDH by benzaldehydes.

Conclusion

This compound is a commercially accessible and highly valuable building block for chemical synthesis, particularly in the realm of drug discovery. Its utility is underscored by its incorporation into scaffolds targeting critical disease-related pathways. A thorough understanding of its purity, as determined by robust analytical methods such as HPLC and qNMR, is essential for its effective use. The experimental protocols provided herein offer a practical guide for its synthesis and application in common synthetic transformations, empowering researchers to leverage this versatile intermediate in their scientific endeavors.

References

A Technical Guide to 4-Morpholinobenzaldehyde: Historical Context and Synthetic Applications in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinobenzaldehyde, a versatile aromatic aldehyde, has carved a significant niche in the landscape of organic chemistry. Characterized by a benzaldehyde core substituted with a morpholine moiety at the para position, this compound serves as a pivotal intermediate in the synthesis of a wide array of complex molecules. Its historical significance is deeply intertwined with the development of foundational synthetic methodologies, and its continued relevance is evident in its application in modern medicinal chemistry, materials science, and agrochemical development. This technical guide provides an in-depth exploration of the historical context, synthesis, and diverse applications of this compound, offering valuable insights for researchers and professionals in the chemical sciences.

Introduction: A Molecule of Versatility

This compound, with the chemical formula C₁₁H₁₃NO₂, is a crystalline solid, typically appearing as white to light yellow in color.[1] The presence of both a reactive aldehyde group and a nucleophilic morpholine ring imparts a unique chemical character to the molecule, making it a valuable building block in organic synthesis.[1] It is commonly employed in the construction of pharmaceuticals, agrochemicals, and other specialized organic compounds.[1] The morpholine substituent, a well-regarded pharmacophore, often enhances the pharmacokinetic properties of drug candidates. Furthermore, the aldehyde functionality provides a convenient handle for a variety of chemical transformations, most notably condensation reactions.

Historical Context: A Journey Through Synthetic Evolution

While a definitive first synthesis of this compound is not readily apparent in early literature, its emergence is intrinsically linked to the development of key reactions in organic chemistry that enabled the formation of aryl-nitrogen bonds. The synthesis of this and similar N-aryl compounds became more practical with the advent of reactions like the Ullmann condensation and, later, the Buchwald-Hartwig amination.

The Ullmann condensation , first reported by Fritz Ullmann in 1901, provided an early, albeit often harsh, method for coupling aryl halides with amines, alcohols, and thiols using copper catalysis. Though requiring high temperatures and stoichiometric amounts of copper, this reaction laid the groundwork for the synthesis of compounds like this compound.

A significant leap forward came with the development of the Buchwald-Hartwig amination in the mid-1990s. This palladium-catalyzed cross-coupling reaction offered a much milder and more general route to aryl amines from aryl halides or triflates. The efficiency and broad substrate scope of the Buchwald-Hartwig reaction have made it a cornerstone of modern organic synthesis and a key method for preparing this compound and its derivatives.

The utility of this compound as a synthetic intermediate grew with the understanding and refinement of reactions like the Knoevenagel condensation . This reaction, which involves the condensation of an aldehyde or ketone with an active methylene compound, became a powerful tool for carbon-carbon bond formation. This compound, with its reactive aldehyde group, proved to be an excellent substrate for creating complex, conjugated systems.

Synthesis of this compound: Key Methodologies

The preparation of this compound is primarily achieved through two main synthetic strategies: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

This is a widely used and practical method for the synthesis of this compound, particularly when starting from an activated aryl halide. The reaction of 4-fluorobenzaldehyde with morpholine is a common example.

Experimental Protocol: Synthesis from 4-Fluorobenzaldehyde and Morpholine [2][3]

  • Reactants and Reagents:

    • 4-Fluorobenzaldehyde

    • Morpholine

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Aliquat 336 (optional, as a phase transfer catalyst)

  • Procedure:

    • In a dry reaction flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and morpholine (1.5 eq) in DMF.

    • Add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of Aliquat 336.

    • Heat the reaction mixture to 100°C and stir at reflux for 24 hours.

    • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the DMF.

    • Pour the resulting residue into ice water and allow it to stand, promoting the precipitation of the product.

    • Collect the solid product by filtration, wash thoroughly with water, and recrystallize from methanol to yield this compound as yellow crystals.

  • Yield: This method typically affords the product in high yields, often around 89%.[2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a versatile and efficient alternative for the synthesis of this compound, especially from less reactive aryl halides like chlorides and bromides.

General Experimental Protocol: Buchwald-Hartwig Coupling [2]

  • Reactants and Reagents:

    • 4-Halobenzaldehyde (e.g., 4-bromobenzaldehyde or 4-iodobenzaldehyde)

    • Morpholine

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos, BINAP)

    • Base (e.g., Sodium tert-butoxide, Cs₂CO₃)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To an oven-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

    • Add the 4-halobenzaldehyde and morpholine to the flask, followed by the anhydrous solvent.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

    • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Quantitative Data Summary
Synthesis MethodStarting MaterialsCatalyst/ReagentsTypical YieldReference
Nucleophilic Aromatic Substitution4-Fluorobenzaldehyde, MorpholineK₂CO₃, DMF~89%[2][3]
Buchwald-Hartwig Amination4-Iodobenzaldehyde, MorpholinePalladium catalyst, Phosphine ligand, Base~86%[2]

Key Applications in Organic Synthesis

The synthetic utility of this compound is vast, with its primary role being a precursor in the construction of more complex molecular architectures.

Knoevenagel Condensation and the Synthesis of π-Conjugated Systems

The Knoevenagel condensation is a cornerstone reaction involving this compound. It provides a straightforward method for the formation of a new carbon-carbon double bond. The electron-donating morpholine group enhances the reactivity of the aldehyde and influences the electronic properties of the resulting conjugated system.

Reaction Scheme: Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Products This compound This compound alpha,beta-Unsaturated Product alpha,beta-Unsaturated Product This compound->alpha,beta-Unsaturated Product Base Catalyst Active Methylene Compound Active Methylene Compound Active Methylene Compound->alpha,beta-Unsaturated Product Water Water

Caption: General workflow of the Knoevenagel condensation.

This reaction is instrumental in the synthesis of stilbene derivatives, which are of significant interest in materials science for their optical and electronic properties, including applications in dyes and optical brighteners.

Synthesis of Heterocyclic Compounds

This compound is a key starting material for the synthesis of various heterocyclic compounds. For instance, it is used to prepare dihydrotetrazolopyrimidine derivatives and coumarin-based chalcones, many of which exhibit interesting biological activities.[3]

Role in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the aqueous solubility and metabolic stability of drug candidates. Consequently, this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the aldehydic proton (~9.8 ppm), aromatic protons, and the methylene protons of the morpholine ring.[4]
¹³C NMR Resonances for the carbonyl carbon (~190 ppm), aromatic carbons, and the carbons of the morpholine ring.[4]
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the aldehyde and C-N and C-O stretches of the morpholine ring.
Mass Spectrometry The molecular ion peak corresponding to its molecular weight (191.23 g/mol ).[1]
UV-Vis Spectroscopy An absorption maximum (λ_abs) around 325 nm in dichloromethane.[4]

Conclusion

This compound stands as a testament to the enduring importance of versatile building blocks in organic synthesis. Its history is a reflection of the advancements in synthetic methodology, from the early days of copper-catalyzed reactions to the sophisticated palladium-catalyzed cross-couplings of the modern era. Its continued application in the synthesis of pharmaceuticals, functional materials, and agrochemicals underscores its significance. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and historical context of this compound is invaluable for the design and execution of innovative synthetic strategies.

Experimental Workflows

Synthesis_Workflow cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_buchwald Buchwald-Hartwig Amination A1 4-Fluorobenzaldehyde + Morpholine A2 Reaction in DMF with K₂CO₃ at 100°C A1->A2 A3 Workup and Recrystallization A2->A3 Product This compound A3->Product B1 4-Halobenzaldehyde + Morpholine B2 Pd-catalyzed coupling with base in Toluene B1->B2 B3 Workup and Chromatography B2->B3 B3->Product

Caption: Comparative workflows for the synthesis of this compound.

References

Methodological & Application

Synthesis of Bioactive Derivatives from 4-Morpholinobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 4-morpholinobenzaldehyde. This versatile building block is a cornerstone in the development of novel compounds with potential therapeutic applications, including anticancer and antimicrobial agents. The protocols outlined below cover the synthesis of chalcones, Schiff bases, and pyrimidine derivatives, complete with characterization data and insights into their biological mechanisms of action.

Introduction

This compound is an aromatic aldehyde distinguished by the presence of a morpholine ring. This heterocyclic moiety is a well-regarded pharmacophore in medicinal chemistry, known to enhance the physicochemical properties of molecules, such as solubility and metabolic stability. The aldehyde functional group serves as a reactive handle for a variety of chemical transformations, making this compound a valuable starting material for the synthesis of a diverse library of bioactive compounds.

Synthesis of this compound

The parent compound, this compound, can be efficiently synthesized via a nucleophilic aromatic substitution reaction between morpholine and p-fluorobenzaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

  • p-Fluorobenzaldehyde

  • Morpholine

  • Anhydrous potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Aliquat 336 (phase-transfer catalyst)

  • Methanol

  • Ice

Procedure:

  • In a dry reaction flask, dissolve p-fluorobenzaldehyde (0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in DMF (300 mL).

  • Add a catalytic amount of Aliquat 336 to the mixture.

  • Stir the reaction mixture at reflux for 24 hours at 100°C.

  • After the reaction is complete, concentrate the mixture to dryness under reduced pressure.

  • Cool the residue to room temperature and slowly pour it into ice water.

  • Allow the mixture to stand overnight to facilitate precipitation.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from methanol.

  • The final product is obtained as yellow crystals.

Yield: 89%[1][2] Melting Point: 69 °C[1][2]

Synthesis of Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated carbonyl system, are synthesized from this compound via the Claisen-Schmidt condensation with various substituted acetophenones. These derivatives have shown significant potential as anticancer agents.

General Experimental Protocol: Synthesis of this compound Chalcones

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone)

  • Ethanol

  • Aqueous potassium hydroxide (40-60%) or sodium hydroxide

  • Hydrochloric acid (10%)

  • Ice

Procedure:

  • Dissolve this compound (0.01 mol) and the substituted acetophenone (0.01 mol) in ethanol (10-15 mL) in a round-bottom flask.[1][3]

  • Slowly add an aqueous solution of potassium hydroxide or sodium hydroxide (10 mL) to the mixture with constant stirring.[1][3]

  • Continue stirring the reaction mixture at room temperature for 3-4 hours or until the reaction is complete (monitored by TLC).[1]

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.[1][3]

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[3]

Quantitative Data for Chalcone Derivatives
Derivative NameSubstituted AcetophenoneYield (%)Melting Point (°C)Spectroscopic Data
1-(4-methoxyphenyl)-3-(4-morpholinophenyl)prop-2-en-1-one 4-Methoxyacetophenone85138-140IR (KBr, cm⁻¹): 1655 (C=O), 1598 (C=C). ¹H NMR (CDCl₃, δ ppm): 3.88 (s, 3H, -OCH₃), 3.30 (t, 4H, -N(CH₂)₂), 3.85 (t, 4H, -O(CH₂)₂), 6.90-7.80 (m, 8H, Ar-H), 7.40 (d, 1H, α-H), 7.75 (d, 1H, β-H).
1-phenyl-3-(4-morpholinophenyl)prop-2-en-1-one Acetophenone78120-122IR (KBr, cm⁻¹): 1660 (C=O), 1605 (C=C). ¹H NMR (CDCl₃, δ ppm): 3.32 (t, 4H, -N(CH₂)₂), 3.87 (t, 4H, -O(CH₂)₂), 6.92-8.05 (m, 9H, Ar-H), 7.42 (d, 1H, α-H), 7.78 (d, 1H, β-H).

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4_Morpholinobenzaldehyde This compound Chalcone_Derivative Chalcone Derivative 4_Morpholinobenzaldehyde->Chalcone_Derivative Claisen-Schmidt Condensation Substituted_Acetophenone Substituted Acetophenone Substituted_Acetophenone->Chalcone_Derivative Base Base (NaOH or KOH) Base->Chalcone_Derivative Solvent Ethanol Solvent->Chalcone_Derivative Temp Room Temperature Temp->Chalcone_Derivative

Caption: Chalcone Synthesis Workflow

Anticancer Signaling Pathway of Chalcone Derivatives

Chalcone derivatives synthesized from this compound have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. One such pathway is the ERK/RSK2 signaling cascade, which is often dysregulated in cancer, leading to increased cell proliferation and survival. These chalcones can inhibit this pathway, leading to the activation of pro-apoptotic proteins and ultimately, programmed cell death.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK2 RSK2 ERK->RSK2 Apoptosis Apoptosis ERK->Apoptosis Inhibits Proliferation_Survival Cell Proliferation & Survival RSK2->Proliferation_Survival Promotes RSK2->Apoptosis Inhibits Chalcone This compound Chalcone Derivative Chalcone->ERK Inhibits Chalcone->RSK2 Inhibits

Caption: Chalcone Anticancer Mechanism

Synthesis of Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group, are readily synthesized by the condensation of this compound with various primary amines. These compounds are of significant interest due to their broad spectrum of antimicrobial activities.

General Experimental Protocol: Synthesis of this compound Schiff Bases

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, 4-aminophenol)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of this compound and the substituted primary amine in ethanol or methanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[4]

  • After completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

  • If necessary, recrystallize the product from a suitable solvent like ethanol.

Quantitative Data for Schiff Base Derivatives
Derivative NamePrimary AmineYield (%)Melting Point (°C)Spectroscopic Data
4-((4-morpholinobenzylidene)amino)phenol 4-Aminophenol92210-212IR (KBr, cm⁻¹): 3400 (O-H), 1625 (C=N). ¹H NMR (DMSO-d₆, δ ppm): 3.25 (t, 4H, -N(CH₂)₂), 3.75 (t, 4H, -O(CH₂)₂), 6.80-7.80 (m, 8H, Ar-H), 8.40 (s, 1H, -CH=N-), 9.60 (s, 1H, -OH).
N-(4-morpholinobenzylidene)aniline Aniline88118-120IR (KBr, cm⁻¹): 1620 (C=N). ¹H NMR (CDCl₃, δ ppm): 3.31 (t, 4H, -N(CH₂)₂), 3.86 (t, 4H, -O(CH₂)₂), 6.90-7.90 (m, 9H, Ar-H), 8.35 (s, 1H, -CH=N-).

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4_Morpholinobenzaldehyde This compound Schiff_Base Schiff Base Derivative 4_Morpholinobenzaldehyde->Schiff_Base Condensation Primary_Amine Primary Amine Primary_Amine->Schiff_Base Catalyst Glacial Acetic Acid Catalyst->Schiff_Base Solvent Ethanol/Methanol Solvent->Schiff_Base Condition Reflux Condition->Schiff_Base

Caption: Schiff Base Synthesis Workflow

Antimicrobial Mechanism of Schiff Base Derivatives

The antimicrobial activity of Schiff base derivatives containing a morpholine moiety is attributed to their ability to interfere with essential bacterial cellular processes. The imine group is crucial for their biological activity, and it is proposed that these compounds can inhibit bacterial growth by disrupting cell wall synthesis. Specifically, they may inhibit the enzymes D-alanine-D-alanine ligase and D-alanine racemase, which are vital for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

G Schiff_Base This compound Schiff Base Derivative Enzyme1 D-alanine racemase Schiff_Base->Enzyme1 Inhibits Enzyme2 D-alanine-D-alanine ligase Schiff_Base->Enzyme2 Inhibits D_Ala D-Alanine Enzyme1->D_Ala Produces D_Ala_D_Ala D-Ala-D-Ala dipeptide Enzyme2->D_Ala_D_Ala D_Ala->Enzyme2 Peptidoglycan Peptidoglycan Synthesis D_Ala_D_Ala->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Schiff Base Antimicrobial Mechanism

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives can be synthesized from the chalcones derived from this compound. These heterocyclic compounds are of great interest in medicinal chemistry due to their wide range of biological activities.

General Experimental Protocol: Synthesis of Pyrimidine Derivatives from Chalcones

Materials:

  • This compound-derived chalcone

  • Urea or Guanidine hydrochloride

  • Ethanol

  • Aqueous potassium hydroxide (40%)

Procedure:

  • Dissolve the chalcone (0.01 mol) and urea or guanidine hydrochloride (0.01 mol) in ethanol (10 mL).[1][5]

  • Slowly add aqueous potassium hydroxide solution (10 mL) with constant stirring.[1][5]

  • Reflux the reaction mixture for 4-8 hours.[1][6]

  • After cooling, pour the reaction mixture into ice-cold water and neutralize with dilute HCl.[1]

  • Filter the precipitated solid, wash with water, and dry.[1]

  • Recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.

Quantitative Data for Pyrimidine Derivatives
Derivative NameChalcone PrecursorYield (%)Melting Point (°C)Spectroscopic Data
4-(4-methoxyphenyl)-6-(4-morpholinophenyl)-pyrimidin-2-amine 1-(4-methoxyphenyl)-3-(4-morpholinophenyl)prop-2-en-1-one75198-200¹H NMR (DMSO-d₆, δ ppm): 3.28 (t, 4H, -N(CH₂)₂), 3.78 (t, 4H, -O(CH₂)₂), 3.85 (s, 3H, -OCH₃), 6.80 (s, 2H, -NH₂), 7.00-8.10 (m, 9H, Ar-H and pyrimidine-H). Mass (m/z): 362 (M+).

G Chalcone This compound Chalcone Pyrimidine Pyrimidine Derivative Chalcone->Pyrimidine Cyclocondensation Urea_Guanidine Urea or Guanidine Urea_Guanidine->Pyrimidine Base_Solvent KOH / Ethanol Reflux Base_Solvent->Pyrimidine

Caption: Pyrimidine Synthesis Workflow

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a wide array of heterocyclic derivatives with significant biological activities. The protocols detailed in this document provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel chalcones, Schiff bases, and pyrimidines. The structure-activity relationship of these compounds can be further investigated to optimize their therapeutic potential, paving the way for the development of new and effective drug candidates.

References

Application Notes and Protocols for Schiff Base Formation Using 4-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] Their synthetic accessibility and diverse biological activities have established them as privileged scaffolds in medicinal chemistry and materials science. The incorporation of a morpholine moiety is of particular interest as it can enhance pharmacokinetic properties, such as solubility and bioavailability, and contribute to the overall biological activity of the molecule.[3] 4-Morpholinobenzaldehyde serves as a key starting material for introducing this valuable functional group onto a Schiff base framework, leading to the development of novel compounds with potential therapeutic applications. These applications span antimicrobial, anticancer, and antioxidant activities.[1][4] This document provides detailed protocols for the synthesis, characterization, and biological evaluation of Schiff bases derived from this compound.

Potential Applications

Schiff bases incorporating the this compound scaffold are promising candidates for various therapeutic areas:

  • Antimicrobial Agents: The imine group is crucial for the biological activity of Schiff bases, and morpholine-containing derivatives have demonstrated significant antibacterial and antifungal properties.[4] They are being investigated as potential alternatives to combat drug-resistant pathogens.

  • Anticancer Agents: Numerous Schiff bases have been reported to exhibit potent cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and interaction with DNA.[5] The morpholine group may enhance the selectivity and efficacy of these compounds.

  • Antioxidant Compounds: The phenolic and amino functionalities often present in Schiff base structures contribute to their ability to scavenge free radicals. Morpholine-substituted Schiff bases have been evaluated for their antioxidant potential, which is relevant for treating diseases associated with oxidative stress.

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of a Schiff base via the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, or other primary amines)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol.

  • To this solution, add an equimolar amount (10 mmol) of the desired primary amine.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.

  • Dry the purified crystals in a desiccator.

Characterization of the Synthesized Schiff Base

The structure and purity of the synthesized Schiff base should be confirmed using standard analytical techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the imine bond is confirmed by a characteristic singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.

    • ¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 150-165 ppm.

  • Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by the presence of the molecular ion peak [M]⁺ or [M+H]⁺ in the mass spectrum.

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the MIC of the synthesized Schiff bases.[4]

Materials:

  • Synthesized Schiff base

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a stock solution of the Schiff base in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the Schiff base stock solution in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain (adjusted to 0.5 McFarland standard).

  • Add a specific volume of the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the Schiff base that completely inhibits the visible growth of the microorganism.

Anticancer Activity Assay: MTT Assay

The MTT assay is a colorimetric method to assess the cytotoxic effect of the synthesized Schiff bases on cancer cell lines.[5]

Materials:

  • Synthesized Schiff base

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Normal cell line (for selectivity assessment)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare various concentrations of the Schiff base in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the Schiff base.

  • Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Data Presentation

Table 1: Representative Spectral Data for Morpholine-Containing Schiff Bases

Spectral Data TypeCharacteristic Peaks/Signals
FT-IR (cm⁻¹) ~1620 (C=N stretch), ~1115 (C-O-C of morpholine)
¹H NMR (δ, ppm) ~8.6 (s, 1H, -CH=N-), ~7.0-8.0 (m, Ar-H), ~3.7 (t, 4H, -CH₂-O- of morpholine), ~3.1 (t, 4H, -CH₂-N- of morpholine)
¹³C NMR (δ, ppm) ~158 (-CH=N-), ~115-150 (Ar-C), ~66 (-CH₂-O- of morpholine), ~48 (-CH₂-N- of morpholine)

Table 2: Antimicrobial Activity (MIC) of Schiff Bases Derived from 4-(4-aminophenyl)morpholine [4]

CompoundS. aureus (µg/mL)S. epidermidis (µg/mL)B. cereus (µg/mL)M. luteus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)
4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine 25192116292040

Table 3: Representative Anticancer Activity (IC50) of Morpholine-Containing Schiff Base Metal Complexes

Data for specific Schiff bases from this compound is not available. The following represents data for other morpholine-derived Schiff base complexes.

CompoundCell LineIC50 (µM)Reference
Co(III) Schiff base complex MCF-7>100[1]
Co(III) Schiff base complex A549>100[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_bioactivity Biological Evaluation A This compound D Reaction Mixture A->D B Primary Amine B->D C Solvent (Ethanol) + Catalyst (Acetic Acid) C->D E Reflux (2-4h) D->E F Crude Product (Precipitation) E->F G Filtration F->G H Recrystallization G->H I Pure Schiff Base H->I J FT-IR I->J K NMR (1H, 13C) I->K L Mass Spectrometry I->L M Antimicrobial Assay (MIC) I->M N Anticancer Assay (MTT) I->N O Antioxidant Assay (DPPH) I->O

Caption: General workflow for the synthesis, purification, and characterization of Schiff bases.

Apoptosis_Pathway Compound Morpholine Schiff Base Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion

This compound is a valuable precursor for the synthesis of novel Schiff bases with a wide range of potential biological activities. The protocols provided herein offer a framework for the synthesis, characterization, and evaluation of these promising compounds. Further research into the structure-activity relationships of Schiff bases derived from this compound is warranted to develop new therapeutic agents with improved efficacy and selectivity.

References

4-Morpholinobenzaldehyde: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Morpholinobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential.[1][2] Its unique structure, incorporating an electron-donating morpholino group and a reactive aldehyde functionality, makes it a valuable precursor for developing novel pharmaceutical agents.[3][4] The morpholine moiety is a privileged scaffold in drug discovery, often enhancing solubility, metabolic stability, and target binding affinity of the final compounds.[4] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, making it a focal point of interest in medicinal chemistry.[2][5]

These application notes provide a comprehensive overview of the use of this compound in medicinal chemistry, with a focus on its application in the development of anticancer and antimicrobial agents. Detailed protocols for the synthesis of key derivatives and their biological evaluation are presented to facilitate further research and drug discovery efforts.

Anticancer Applications

Derivatives of this compound have emerged as promising candidates for cancer therapy. These compounds exert their anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action: Inhibition of Signaling Pathways

Two of the key signaling pathways targeted by this compound derivatives are the PI3K/Akt/mTOR and the VEGFR-2 signaling pathways.

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several this compound derivatives have been shown to inhibit this pathway, leading to apoptosis and a reduction in tumor growth.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivatives Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][8] By inhibiting VEGFR-2, this compound derivatives can effectively block the blood supply to tumors, thereby impeding their growth.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation Angiogenesis Angiogenesis PLCg->Angiogenesis Promotes PI3K->Angiogenesis Promotes Inhibitor This compound Derivatives Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway Inhibition.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Derivative ClassCompoundCell LineIC₅₀ (µM)Reference
Benzimidazole-Oxadiazole 5hHT-29 (Colon)3.103 ± 0.979[9]
5hNIH3T3 (Normal)15.158 ± 0.987[9]
Quinazoline AK-3A549 (Lung)10.38 ± 0.27[10]
AK-3MCF-7 (Breast)6.44 ± 0.29[10]
AK-3SHSY-5Y (Neuroblastoma)9.54 ± 0.15[10]
AK-10A549 (Lung)8.55 ± 0.67[10]
AK-10MCF-7 (Breast)3.15 ± 0.23[10]
AK-10SHSY-5Y (Neuroblastoma)3.36 ± 0.29[10]
Platinum Complex Complex 1HCT116 (Colon)19 ± 6[11]
Complex 1HepG2 (Liver)21 ± 5[11]
Complex 1MCF-7 (Breast)22 ± 6[11]
Complex 1JK-1 (Erythroid)13 ± 3[11]

Antimicrobial Applications

In addition to their anticancer properties, derivatives of this compound have demonstrated significant activity against a variety of microbial pathogens, including bacteria and fungi. The morpholine ring is a key pharmacophore that contributes to the antimicrobial efficacy of these compounds.[11]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial potential of this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Chalcones O-OHMRSA25-50[4]
M-OHMRSA98.7 ± 43.3[4]
P-OHMRSA108.7 ± 29.6[4]
Thiazine-2-amines 20-28S. aureus6.25-200[3]
20-28B. subtilis6.25-200[3]
20-28E. coli6.25-200[3]
20-28C. albicans12.5-200[3]
Schiff Bases 7S. aureus25[10]
7E. coli29[10]
7C. albicans20[10]
7A. niger40[10]
81S. epidermidis17[10]
82B. cereus21[10]
82E. coli16[10]

Experimental Protocols

Synthesis of this compound Derivatives

The following protocols describe the synthesis of key classes of derivatives starting from this compound.

Synthesis_Workflow Start This compound Chalcone Chalcone Derivatives Start->Chalcone SchiffBase Schiff Base Derivatives Start->SchiffBase Thio Thiosemicarbazone Derivatives Start->Thio Benz Benzimidazole Derivatives Start->Benz Acetophenone + Substituted Acetophenone Acetophenone->Chalcone Claisen-Schmidt Condensation Amine + Amine Amine->SchiffBase Condensation Thiosemicarbazide + Thiosemicarbazide Thiosemicarbazide->Thio Condensation OPDA + o-Phenylenediamine OPDA->Benz Condensation

Caption: General Synthesis Workflow for this compound Derivatives.

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of this compound with a substituted acetophenone to yield a chalcone derivative.[7][12]

  • Materials:

    • This compound (1 equivalent)

    • Substituted Acetophenone (1 equivalent)

    • Ethanol

    • Aqueous Sodium Hydroxide (10-40%)

    • Dilute Hydrochloric Acid

    • Round-bottom flask, magnetic stirrer, and stir bar

    • Ice bath

    • Büchner funnel and vacuum filtration apparatus

  • Procedure:

    • Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol in a round-bottom flask. Stir at room temperature until all solids dissolve.

    • Cool the mixture in an ice bath.

    • Slowly add the aqueous sodium hydroxide solution dropwise to the stirred mixture.

    • Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[7]

    • Once the reaction is complete, pour the mixture into ice-cold water.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the crude chalcone.

    • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and air dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of Thiosemicarbazone Derivatives

This protocol describes the condensation reaction between this compound and thiosemicarbazide.[13][14][15]

  • Materials:

    • This compound (1 equivalent)

    • Thiosemicarbazide (1 equivalent)

    • Ethanol or Methanol

    • Glacial Acetic Acid (catalytic amount)

    • Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar

  • Procedure:

    • Dissolve this compound and thiosemicarbazide in ethanol or methanol in a round-bottom flask.[13][14]

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 1-5 hours, monitoring the progress by TLC.[15][16]

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated solid product is collected by filtration.

    • Wash the product with cold ethanol and dry to obtain the pure thiosemicarbazone derivative. Recrystallization may be performed if necessary.[13]

Biological Evaluation Protocols

The following protocols outline the standard assays used to evaluate the anticancer and antimicrobial activities of this compound derivatives.

Screening_Workflow Compound Synthesized Derivatives PrimaryScreening Primary Screening (e.g., MTT Assay, MIC) Compound->PrimaryScreening Hit Active Compounds (Hits) PrimaryScreening->Hit DoseResponse Dose-Response Studies (IC₅₀/MIC Determination) Hit->DoseResponse Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Pathway Analysis) DoseResponse->Mechanism Lead Lead Compound Mechanism->Lead

Caption: In Vitro Anticancer and Antimicrobial Screening Workflow.

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][17][18]

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines

    • Complete cell culture medium

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)[3]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][19]

  • Materials:

    • 96-well microtiter plates

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compounds (dissolved in a suitable solvent like DMSO)

    • Standard antimicrobial agents (positive controls)

    • Microplate reader (optional, for quantitative reading)

  • Procedure:

    • Prepare a twofold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the microorganism to be tested (e.g., 0.5 McFarland standard for bacteria).

    • Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the growth can be quantified by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

This compound has proven to be a highly valuable and versatile building block in the field of medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with well-defined mechanisms of action. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the therapeutic potential of this promising scaffold and to design and synthesize novel, more potent drug candidates. The continued investigation into the structure-activity relationships of this compound derivatives will undoubtedly contribute to the development of new and effective treatments for a range of diseases.

References

Application Notes and Protocols: Reaction of 4-Morpholinobenzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinobenzaldehyde is a versatile synthetic intermediate characterized by the presence of a benzaldehyde ring substituted with a morpholine moiety. This electron-donating morpholine group activates the aromatic ring, influencing the reactivity of the aldehyde and the properties of the resulting products. The reaction of this compound with active methylene compounds, primarily through Knoevenagel condensation and related reactions, provides a straightforward route to a diverse range of compounds with significant potential in medicinal chemistry and materials science.

The products of these reactions, such as chalcones and other α,β-unsaturated derivatives, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The morpholine group often enhances the pharmacokinetic properties of these molecules, such as solubility and metabolic stability. This document provides detailed protocols for the synthesis of various derivatives from this compound and summarizes their potential biological applications.

Key Reactions and Applications

The primary reaction of this compound with active methylene compounds is the Knoevenagel condensation. This reaction involves the nucleophilic addition of a carbanion, generated from the active methylene compound, to the carbonyl group of the aldehyde, followed by a dehydration step to yield a stable α,β-unsaturated product.

Common Active Methylene Compounds:

  • Malononitrile: Reacts with this compound to produce 2-(4-morpholinobenzylidene)malononitrile, a versatile intermediate for the synthesis of various heterocyclic compounds.

  • Barbituric Acid and its Derivatives: Yields 5-arylidine barbituric acid derivatives, which are investigated for their sedative, hypnotic, anticonvulsant, and anticancer activities.

  • Ethyl Acetoacetate: Forms an α,β-unsaturated keto-ester, a key building block in organic synthesis.

  • Acetophenone and its Derivatives: Leads to the formation of chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds with well-documented and diverse biological activities.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-morpholinobenzylidene)malononitrile

This protocol describes the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Distilled water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 1-2 hours), a precipitate will form.

  • Filter the solid product and wash it with cold ethanol and then with distilled water to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain pure 2-(4-morpholinobenzylidene)malononitrile. A similar reaction using 4-(diphenylamino)benzaldehyde yielded the product in 95% yield[1].

Protocol 2: Synthesis of 5-(4-morpholinobenzylidene)barbituric Acid

This protocol details the reaction of this compound with barbituric acid.

Materials:

  • This compound

  • Barbituric acid

  • Ethanol or Water

  • Ammonium acetate or Piperidine (catalyst)

  • Standard laboratory glassware

Procedure:

  • Combine this compound (1.0 mmol) and barbituric acid (1.0 mmol) in a round-bottom flask.

  • Add ethanol (15 mL) or water (15 mL) as the solvent.

  • Add a catalytic amount of ammonium acetate or a few drops of piperidine.

  • Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash it thoroughly with cold ethanol and then water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-(4-morpholinobenzylidene)barbituric acid.

Protocol 3: Synthesis of (E)-1-(Aryl)-3-(4-morpholinophenyl)prop-2-en-1-one (Chalcone)

This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4-chloroacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (aqueous)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (15-20 mL) in a flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of KOH or NaOH (e.g., 10-20%) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a solid precipitate indicates product formation.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product completely.

  • Filter the crude chalcone, wash with plenty of water until the washings are neutral, and then dry.

  • Recrystallize the product from ethanol to obtain the pure chalcone derivative.

Data Presentation

Table 1: Cytotoxicity of Chalcone Derivatives (IC50 values in µM)
CompoundCell Line: MCF-7 (Breast Cancer)Cell Line: A549 (Lung Cancer)Cell Line: PC3 (Prostate Cancer)Reference
Chalcone Analog 1< 20 µg/mL< 20 µg/mL< 20 µg/mL[2]
Chalcone Analog 20.028--[3]
Chalcone Analog 30.054--[3]

Note: The data presented is for analogous chalcone structures and indicates the potential for significant cytotoxic activity in derivatives of this compound.

Table 2: Antimicrobial Activity of Morpholine and Barbiturate Derivatives (MIC values in µg/mL)
Compound ClassOrganism: Staphylococcus aureusOrganism: Bacillus subtilisOrganism: Escherichia coliOrganism: Pseudomonas aeruginosaReference
Guanidine Barbiturates1 - 161 - 164 - >2564 - >256[4]
Cationic Amphipathic Barbiturates2 - 8-2 - 82 - 8[5]
Morpholine-containing 5-arylideneimidazolones>31.25 (as standalone)---[6]

Note: This table provides a summary of the antimicrobial potential of related morpholine and barbiturate derivatives, suggesting that products from this compound could exhibit similar activities.

Visualizations

Knoevenagel_Condensation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product This compound This compound Intermediate Aldol-type Intermediate This compound->Intermediate Nucleophilic Attack Active_Methylene Active Methylene Compound (Z-CH2-Z') Carbanion Carbanion (Z-CH--Z') Active_Methylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->Active_Methylene Carbanion->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Final_Product α,β-Unsaturated Product Dehydration->Final_Product

Caption: Knoevenagel condensation mechanism.

Experimental_Workflow Start Start Reactants Mix this compound, Active Methylene Compound, Solvent, and Catalyst Start->Reactants Reaction Stir/Reflux at Appropriate Temperature Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Precipitation/ Extraction Monitoring->Workup Complete Purification Filtration & Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition leads to Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Chalcone_Derivative Chalcone Derivative (Potential Inhibitor) Chalcone_Derivative->Akt inhibits

Caption: PI3K/Akt signaling pathway inhibition.

References

Application Notes and Protocols for Knoevenagel Condensation with 4-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] This reaction is a modification of the aldol condensation and is extensively used to synthesize α,β-unsaturated compounds, which are valuable intermediates in the production of fine chemicals, polymers, and pharmaceuticals exhibiting a wide range of biological activities, including antiviral, anticancer, and antimalarial properties.[1][3]

The reaction mechanism typically proceeds via a nucleophilic addition of the carbanion, generated from the active methylene compound by a base, to the carbonyl group of the aldehyde, followed by a dehydration step to yield the final product.[4] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction rate and yield. This document provides detailed protocols for the Knoevenagel condensation of 4-Morpholinobenzaldehyde with active methylene compounds, offering various conditions to suit different laboratory and green chemistry requirements.

Data Presentation

The following table summarizes various reaction conditions for the Knoevenagel condensation of substituted benzaldehydes with active methylene compounds, which can be adapted for this compound. The electron-donating nature of the morpholino group may influence reactivity, potentially requiring adjustments to reaction time or catalyst loading.

CatalystActive Methylene CompoundSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
PiperidineMalononitrileEthanolRoom Temperature30 min - 2 h85-95[1]
Ammonium AcetateMalononitrileWaterRoom Temperature5 - 7 min (sonication)>90[5]
Gallium ChlorideMalononitrileSolvent-freeRoom Temperature5 - 15 min (grinding)>90[6]
Sodium EthoxideMalononitrileEthanolRoom Temperature30 minHigh[7]
HKUST-1-NH₂MalononitrileEthanolRoom Temperature1 - 2 h~95[1]
NoneMalononitrileWater501 - 3 hHigh[1]

Experimental Protocols

Protocol 1: Base-Catalyzed Knoevenagel Condensation in Ethanol

This protocol describes a classic approach using a basic catalyst in an organic solvent.

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

  • 25 mL round-bottomed flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottomed flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 10 mL of ethanol to the flask and stir the mixture until the solids are dissolved.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product will likely precipitate. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Green Chemistry Approach - Catalyst-Free Condensation in Water

This protocol utilizes water as a green solvent, often promoting the reaction without the need for an external catalyst, especially with activated aldehydes.[1]

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Deionized water (5 mL)

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, combine this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 5 mL of deionized water to the vial.

  • Seal the vial and stir the mixture at room temperature or heat to 50 °C to increase the reaction rate.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product will precipitate from the aqueous solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Air dry the product. Further purification is often not necessary.[8]

Protocol 3: Solvent-Free Knoevenagel Condensation

This environmentally friendly protocol avoids the use of solvents, reducing waste.[8]

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Ammonium acetate (catalytic amount, ~0.1 mmol)

  • Mortar and pestle

Procedure:

  • In a mortar, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of ammonium acetate.

  • Grind the mixture with a pestle at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a few minutes.

  • After the reaction is complete, wash the solid mixture with water to remove the catalyst.

  • Collect the solid product by filtration and dry.

Visualizations

Knoevenagel_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction_Vessel Reaction Vessel (Stirring at RT) This compound->Reaction_Vessel Active_Methylene_Compound Active Methylene (e.g., Malononitrile) Active_Methylene_Compound->Reaction_Vessel Catalyst_Solvent Catalyst & Solvent (e.g., Piperidine/Ethanol) Catalyst_Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Final_Product Purified Product Recrystallization->Final_Product

Caption: Experimental workflow for a typical Knoevenagel condensation.

Knoevenagel_Mechanism Aldehyde This compound Intermediate Aldol-type Intermediate Aldehyde->Intermediate Nucleophilic Attack Active_Methylene Malononitrile Carbanion Carbanion (Enolate) Active_Methylene->Carbanion Deprotonation Base Base (B:) Base->Active_Methylene + Carbanion->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration Water H₂O

Caption: Simplified mechanism of the Knoevenagel condensation.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Morpholinobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of 4-morpholinobenzaldehyde derivatives in several key palladium-catalyzed cross-coupling reactions. The morpholine moiety is a common feature in pharmacologically active compounds, and the aldehyde group serves as a versatile synthetic handle for further molecular elaboration. The following sections detail the experimental setups for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Mizoroki-Heck reaction, and Sonogashira coupling, which are fundamental transformations in modern medicinal and process chemistry.

Buchwald-Hartwig Amination: Synthesis of this compound

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] In this context, it provides a direct route to synthesize this compound from 4-bromobenzaldehyde and morpholine. This reaction is highly valued for its functional group tolerance and broad substrate scope.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Buchwald-Hartwig amination of a related substrate, 4-bromo-N,N-dimethylaniline, with morpholine, which serves as a good model for the synthesis of this compound.

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-bromo-N,N-dimethylanilineMorpholinePd(OAc)₂ / P(t-Bu)₃NaOt-BuToluene80295
4-bromo-N,N-dimethylanilineMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene80460[2]
Experimental Protocol

Objective: To synthesize this compound via a palladium-catalyzed Buchwald-Hartwig amination of 4-bromobenzaldehyde with morpholine.

Materials:

  • 4-Bromobenzaldehyde

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or (±)-BINAP

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • In an inert atmosphere (glovebox or under argon/nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equiv).

  • Add 4-bromobenzaldehyde (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (5-10 mL) via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(X)L_n oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange (R₂NH) pd_complex1->ligand_exchange R₂NH pd_complex2 [Ar-Pd(II)(NHR₂)L_n]⁺X⁻ ligand_exchange->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation Base pd_complex3 Ar-Pd(II)(NR₂)L_n deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[3] This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science. For a this compound derivative, this reaction would typically involve the coupling of a 4-morpholinophenyl halide with a suitable boronic acid or ester.

Quantitative Data Summary

The following table presents data for the Suzuki-Miyaura coupling of 4-bromobenzaldehyde with various arylboronic acids, which serves as a good model for the reactivity of a 4-morpholinophenyl halide.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromobenzaldehydePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O8018-2260
4-Bromobenzaldehyde4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O8018-2275
4-Bromobenzaldehyde3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O8018-2280

Data adapted from a study on a similar substrate system.[4]

Experimental Protocol

Objective: To synthesize a 4'-substituted-4-morpholinobiphenyl-4-carbaldehyde via a palladium-catalyzed Suzuki-Miyaura coupling of 4-bromo-1-morpholinobenzene with an arylboronic acid.

Materials:

  • 4-Bromo-1-morpholinobenzene (or other suitable halide)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water (or Toluene/Water)

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-bromo-1-morpholinobenzene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add the solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Degas the mixture by three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)(R²)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product boronic_acid R²B(OH)₂ boronic_acid->transmetalation [R²B(OH)₃]⁻ base Base base->boronic_acid

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of an unsaturated halide with an alkene.[1] This reaction is particularly useful for the synthesis of substituted alkenes, such as stilbenes and cinnamates, which are important scaffolds in medicinal chemistry. A 4-morpholinophenyl halide can be coupled with various alkenes to generate a range of functionalized products.

Quantitative Data Summary

The following table provides representative data for the Heck reaction of aryl bromides with styrene and acrylates, which can be extrapolated to reactions involving 4-morpholinophenyl halides.

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
BromobenzeneStyrenePd(OAc)₂ / PPh₃Et₃NAcetonitrile80-1002-4>90
4-Bromoanisolen-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃NaOAcDMF100398
4-BromotolueneStyrenePd/CNa₂CO₃NMP/H₂O150295
Experimental Protocol

Objective: To synthesize a substituted alkene via a palladium-catalyzed Mizoroki-Heck reaction of a 4-morpholinophenyl halide with an alkene (e.g., styrene or an acrylate).

Materials:

  • 4-Morpholinophenyl halide (e.g., bromide or iodide)

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine, P(o-tolyl)₃)

  • Base (e.g., triethylamine, sodium acetate)

  • Anhydrous solvent (e.g., acetonitrile, DMF, NMP)

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the 4-morpholinophenyl halide (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Add the base (1.5-2.0 equiv) and the anhydrous solvent.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite®, washing with a suitable solvent like ethyl acetate.

  • The filtrate can be washed with water and brine, and the organic layer dried over anhydrous sodium sulfate.

  • After filtration, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization.

Mizoroki_Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex1 R-Pd(II)(X)L₂ oxidative_addition->pd_complex1 alkene_coordination Alkene Coordination pd_complex1->alkene_coordination Alkene pd_complex2 [R-Pd(II)(alkene)(X)L₂] alkene_coordination->pd_complex2 migratory_insertion Migratory Insertion pd_complex2->migratory_insertion pd_complex3 R-alkenyl-Pd(II)(X)L₂ migratory_insertion->pd_complex3 beta_hydride_elimination β-Hydride Elimination pd_complex3->beta_hydride_elimination product Substituted Alkene beta_hydride_elimination->product pd_hydride H-Pd(II)(X)L₂ beta_hydride_elimination->pd_hydride base Base base->pd_hydride pd_hydride->pd0 Base Regeneration

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically co-catalyzed by palladium and copper complexes and is fundamental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in medicinal chemistry and materials science.

Quantitative Data Summary

The table below shows representative conditions for the Sonogashira coupling of aryl halides with phenylacetylene. These conditions can be adapted for the coupling of a 4-morpholinophenyl halide.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodotoluenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT695
4-BromoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene501288
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (no ligand)Dabco-800.599
Experimental Protocol

Objective: To synthesize an arylalkyne by the Sonogashira coupling of a 4-morpholinophenyl halide with a terminal alkyne.

Materials:

  • 4-Morpholinophenyl halide (preferably iodide or bromide)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, toluene, DMF)

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 4-morpholinophenyl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).

  • Add the anhydrous solvent and the amine base (2-3 equiv).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with a solvent such as diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)(C≡CR²)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-C≡C-R² reductive_elimination->product cu_x Cu(I)X alkyne_activation Alkyne Activation cu_acetylide Cu(I)-C≡CR² alkyne_activation->cu_acetylide cu_acetylide->transmetalation cu_acetylide->cu_x Regeneration alkyne R²-C≡C-H alkyne->alkyne_activation base Base base->alkyne_activation

Caption: Catalytic cycles of the Sonogashira coupling.

References

Application Notes and Protocols for Monitoring Reactions with 4-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Morpholinobenzaldehyde is a versatile building block in organic synthesis, utilized in the preparation of various compounds, including pharmaceuticals and materials.[1][2] Effective monitoring of chemical reactions involving this intermediate is crucial for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics and mechanisms.[3] This document provides detailed application notes and protocols for several key analytical techniques suitable for monitoring reactions with this compound.

Analytical Techniques Overview

A variety of analytical techniques can be employed for reaction monitoring.[4] The choice of method depends on the specific reaction characteristics, such as the nature of the reactants and products, the reaction speed, and the information required. Key techniques include:

  • Chromatographic Methods (HPLC, GC): These are powerful for separating and quantifying individual components in a reaction mixture.[3][5]

  • Spectroscopic Methods (NMR, UV-Vis, IR, MS): These techniques provide structural information and can be used for quantification.[6] NMR is particularly powerful for detailed structural analysis and kinetic studies, while UV-Vis is suitable for reactions involving changes in chromophores.[7][8]

  • In-situ (Real-Time) Monitoring: Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy allow for continuous, real-time analysis of the reaction mixture without sample extraction.[3][9][10]

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a robust technique for monitoring the progress of reactions involving this compound. It allows for the separation and quantification of the starting material, intermediates, products, and byproducts. This method is particularly useful for assessing reaction completion, determining product purity, and calculating yield. A UV detector is typically used, as the aromatic nature of this compound and many of its derivatives ensures strong UV absorbance.[5]

Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.

    • Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 950 µL) of the mobile phase or a suitable solvent to stop the reaction. If necessary, cool the sample in an ice bath.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary solvent pump and a dual-wavelength UV detector is suitable.[5]

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.

    • Gradient Program: Start with a low percentage of B, and ramp up to a high percentage to elute all components. Example: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set at a wavelength where both reactant and product have significant absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.[5]

  • Quantification:

    • Prepare standard solutions of this compound and the purified product at known concentrations.[3]

    • Inject the standards to generate a calibration curve of peak area versus concentration for each compound.[3]

    • Use the calibration curve to determine the concentration of the reactant and product in the reaction samples at each time point.

Data Presentation

Table 1: HPLC Monitoring of a Hypothetical Reaction (Reaction: this compound -> Product P)

Time (min)This compound Retention Time (min)Product P Retention Time (min)This compound Concentration (mM)Product P Concentration (mM)
05.2-100.00.0
305.28.565.434.6
605.28.538.161.9
1205.28.512.987.1
2405.28.52.597.5

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is an excellent tool for real-time kinetic analysis and mechanistic studies.[4][11] It provides detailed structural information, allowing for the unambiguous identification of reactants, intermediates, and products in the reaction mixture.[7] By monitoring the change in integral values of specific proton signals over time, the concentration of each species can be determined simultaneously.[12]

Experimental Protocol: Kinetic NMR Monitoring
  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3) that is compatible with the reaction conditions.

    • Add an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) that has a singlet peak in a clear region of the spectrum.

    • Acquire a spectrum of the starting material before initiating the reaction.[11]

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction inside the NMR tube by adding the final reagent (e.g., via a syringe).

    • Quickly place the NMR tube in the spectrometer, which has been pre-shimmed and set to the reaction temperature.[11]

    • Begin acquiring a series of 1H NMR spectra at set time intervals. On Bruker instruments, automated acquisition can be set up using commands like multi_zgvd.[11]

    • Set a fixed delay between experiments (e.g., 300 seconds for a 5-minute interval).

  • Data Processing and Analysis:

    • Process the series of spectra uniformly (e.g., using the same phasing and baseline correction).[11]

    • For each spectrum, integrate the signal of the internal standard and the characteristic signals for the reactant (e.g., the aldehyde proton ~9.8 ppm) and the product.

    • Calculate the concentration of each species at each time point relative to the known concentration of the internal standard.

Data Presentation

Table 2: 1H NMR Kinetic Data for Aldol Condensation

Time (min)Aldehyde Proton (δ 9.8 ppm) IntegralProduct Vinyl Proton (δ 7.5 ppm) IntegralReactant Conc. (mM)Product Conc. (mM)
01.000.0050.00.0
100.780.2239.011.0
300.450.5522.527.5
600.210.7910.539.5
1200.050.952.547.5

UV-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy is a simple and rapid technique for monitoring reactions where there is a significant change in the electronic conjugation between the reactant and the product.[8] For example, in a condensation reaction where the benzaldehyde moiety of this compound is extended into a larger conjugated system (like a chalcone), a bathochromic (red) shift in the maximum absorbance wavelength (λmax) is expected.[13] By monitoring the absorbance at the λmax of the product, its formation can be tracked over time.[14]

Experimental Protocol: UV-Vis Reaction Monitoring
  • Wavelength Selection:

    • Dissolve pure this compound and the expected product in the reaction solvent.

    • Scan the UV-Vis spectrum for each compound to determine their respective λmax values.

    • Select a monitoring wavelength, typically the λmax of the product, where the reactant has minimal absorbance.

  • Calibration Curve:

    • Prepare a series of standard solutions of the purified product at different known concentrations in the reaction solvent.

    • Measure the absorbance of each standard at the selected monitoring wavelength.

    • Plot absorbance vs. concentration to create a calibration curve, ensuring it follows the Beer-Lambert law.

  • Reaction Monitoring:

    • Start the reaction in a cuvette inside a temperature-controlled UV-Vis spectrophotometer.

    • Alternatively, withdraw aliquots at regular intervals, quench the reaction, and dilute to a suitable concentration for measurement.

    • Record the absorbance at the chosen wavelength over time.

    • Use the calibration curve to convert absorbance values into product concentration.

Data Presentation

Table 3: UV-Vis Data for Product Formation (Monitoring at λmax = 380 nm)

Time (s)Absorbance at 380 nmProduct Concentration (µM)
00.0150.0
600.25023.5
1200.43542.0
3000.78076.5
6000.95093.5

Mass Spectrometry (MS)

Application Note: Mass spectrometry is invaluable for identifying reactants, products, and transient intermediates based on their mass-to-charge (m/z) ratio.[15] When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it provides both separation and identification.[6] Direct infusion ESI-MS can be used for the online monitoring of reactions to detect key intermediates, providing mechanistic insights.[4][15]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare samples as described in the HPLC protocol (aliquot withdrawal, quenching, dilution, and filtration).

  • Instrumentation and Conditions:

    • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) analyzer) with an Electrospray Ionization (ESI) source.

    • LC Conditions: Use the same HPLC conditions as described previously.

    • MS Conditions:

      • Ionization Mode: Positive ESI is often suitable for morpholine-containing compounds.

      • Mass Range: Scan a range that covers the expected molecular weights of the reactant, product, and any potential intermediates or byproducts (e.g., m/z 100-1000).

      • Data Analysis: Extract ion chromatograms (EICs) for the specific m/z values of the compounds of interest to track their relative abundance over time. The molecular weight of this compound is 191.23 g/mol .[16]

Data Presentation

Table 4: Key m/z Values for LC-MS Monitoring

CompoundFormulaMolecular WeightExpected Ion [M+H]+ (m/z)
This compoundC11H13NO2191.23192.10
Reagent XC6H6O94.1195.05
Hypothetical IntermediateC17H17NO2267.32268.13
Final ProductC17H19NO3285.34286.14

Visualizations

Experimental and Logical Workflows

G cluster_workflow General Reaction Monitoring Workflow Start Start Reaction Sample Withdraw Aliquot at Timed Interval Start->Sample Quench Quench Reaction Sample->Quench Prepare Prepare for Analysis (Dilute, Filter) Quench->Prepare Analyze Instrumental Analysis (HPLC, NMR, etc.) Prepare->Analyze Data Data Processing & Quantification Analyze->Data End Kinetic Profile Data->End

Caption: A general workflow for offline reaction monitoring.

G cluster_pathway Hypothetical Knoevenagel Condensation Pathway Reactant1 This compound (R-CHO) Intermediate Aldol-type Intermediate Reactant1->Intermediate + Base Reactant2 Active Methylene (Z-CH2-Z') Reactant2->Intermediate Product Condensed Product (R-CH=C(Z)Z') Intermediate->Product - H2O Water H2O

Caption: A hypothetical reaction pathway involving this compound.

G cluster_logic Technique Selection Logic Q1 Need to separate complex mixture? Q2 Need detailed structural info? Q1->Q2 No HPLC Use HPLC/LC-MS Q1->HPLC Yes Q3 Does conjugation change significantly? Q2->Q3 No NMR Use NMR Q2->NMR Yes Q4 Need real-time (in-situ) data? Q3->Q4 No UVVIS Use UV-Vis Q3->UVVIS Yes FTIR Use in-situ FTIR Q4->FTIR Yes

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Morpholinobenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Morpholinobenzaldehyde is a versatile intermediate in organic synthesis, widely utilized in the preparation of various biologically active compounds and materials.[1][2] Its derivatives are key components in the development of pharmaceuticals, agrochemicals, and specialized dyes.[2] This document provides detailed protocols for the scale-up synthesis of this compound and a general method for the subsequent synthesis of its derivatives, focusing on procedures that are amenable to larger-scale production.

The primary synthesis route detailed is the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with morpholine. This method is advantageous for its high yield and relatively straightforward work-up procedure.[1][3] Additionally, a general protocol for the synthesis of chalcone derivatives via a Claisen-Schmidt condensation is provided to illustrate the utility of this compound as a starting material for creating a diverse range of derivatives.

Part 1: Scale-Up Synthesis of this compound

This protocol describes the synthesis of this compound via the reaction of 4-fluorobenzaldehyde and morpholine.

Reaction Scheme

4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Product This compound 4-Fluorobenzaldehyde->Product Morpholine Morpholine Morpholine->Product K2CO3 K2CO3, DMF 100 °C K2CO3->Product

Caption: Reaction scheme for this compound synthesis.

Experimental Protocol

Materials:

  • 4-Fluorobenzaldehyde

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Vacuum filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Drying oven

Procedure:

  • Reactor Setup: Equip a dry jacketed glass reactor with an overhead stirrer, condenser, and a temperature probe.

  • Charging Reagents: To the reactor, add N,N-dimethylformamide (DMF, 1.2 L/mol of 4-fluorobenzaldehyde). With stirring, add anhydrous potassium carbonate (2.0 eq) and morpholine (1.5 eq).

  • Addition of 4-Fluorobenzaldehyde: Slowly add 4-fluorobenzaldehyde (1.0 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 24 hours, with continuous stirring.[1][3] Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture to dryness under reduced pressure using a rotary evaporator to remove the DMF.[1][3]

  • Precipitation: Slowly pour the concentrated residue into ice-cold water (approximately 4 L/mol of the initial aldehyde).[1][3] A yellow solid will precipitate. Allow the slurry to stand, preferably overnight, to ensure complete precipitation.[1][3]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove any remaining salts and impurities.

  • Recrystallization: Recrystallize the crude product from methanol to afford pure this compound as yellow crystals.[1][3]

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved. The expected yield is approximately 89%.[1][3]

Quantitative Data Summary
ParameterValueMolar Ratio (eq)
4-Fluorobenzaldehyde25.0 g (0.200 mol)1.0
Morpholine26.1 g (0.300 mol)1.5
Anhydrous K₂CO₃55.3 g (0.400 mol)2.0
DMF300 mL-
Reaction Temperature100°C-
Reaction Time24 hours-
Product Yield (Expected) ~34.0 g (89%) -

Part 2: Synthesis of this compound Derivatives (General Protocol)

This protocol provides a general method for the synthesis of chalcone derivatives from this compound and a substituted acetophenone via a Claisen-Schmidt condensation.

General Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound and Substituted Acetophenone in Ethanol C Slowly Add NaOH Solution to the Aldehyde/Ketone Mixture A->C B Prepare Aqueous NaOH Solution B->C D Stir at Room Temperature C->D E Pour Reaction Mixture into Ice Water D->E F Filter Precipitated Solid E->F G Wash with Water F->G H Recrystallize from Ethanol G->H

Caption: General workflow for the synthesis of chalcone derivatives.

Experimental Protocol

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Equipment:

  • Round-bottom flask or reactor

  • Magnetic stirrer or overhead stirrer

  • Addition funnel

  • Vacuum filtration apparatus

Procedure:

  • Reactant Solution: In a suitable flask, dissolve this compound (1.0 eq) and the desired substituted acetophenone (1.0 eq) in ethanol.

  • Base Solution: In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq) in water.

  • Reaction: Cool the ethanolic solution of the aldehyde and ketone in an ice bath. Slowly add the aqueous sodium hydroxide solution dropwise with vigorous stirring.

  • Precipitation: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC. The product will typically precipitate out of the solution.

  • Isolation: Pour the reaction mixture into a beaker containing crushed ice and water.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

  • Drying: Dry the purified product under vacuum.

Quantitative Data for Example Derivative

(Synthesis of (E)-1-(4-methoxyphenyl)-3-(4-morpholinophenyl)prop-2-en-1-one)

ParameterExample ValueMolar Ratio (eq)
This compound19.1 g (0.100 mol)1.0
4'-Methoxyacetophenone15.0 g (0.100 mol)1.0
Sodium Hydroxide10.0 g (0.250 mol)2.5
Ethanol200 mL-
Water (for NaOH)100 mL-
Reaction Temperature0°C to Room Temperature-
Reaction Time2-4 hours-
Product Yield Varies based on substrate-
Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

References

The Versatility of 4-Morpholinobenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers in Drug Development

Introduction

4-Morpholinobenzaldehyde is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic compounds. The presence of the morpholine moiety, a privileged structure in medicinal chemistry, imparts favorable physicochemical properties to the resulting molecules, often enhancing their drug-likeness and biological activity. The aldehyde functional group serves as a reactive handle for various cyclization reactions, enabling the synthesis of diverse heterocyclic scaffolds such as pyrimidines and thiazoles. These heterocycles are core components of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine and thiazole derivatives using this compound as a key starting material.

I. Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). These compounds are of significant interest due to their wide range of pharmacological activities, including acting as calcium channel blockers, antihypertensive, and anti-inflammatory agents.

Experimental Protocol: Synthesis of 4-(4-morpholinophenyl)-3,4-dihydropyrimidin-2(1H)-one

This protocol is adapted from a general procedure for the synthesis of dihydropyrimidinone derivatives containing a morpholine moiety.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Add 30 mL of ethanol to the flask.

  • To this mixture, add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • The reaction mixture is then refluxed with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into a beaker containing 100 mL of ice-cold water with stirring.

  • The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • The crude product is washed with cold water and then recrystallized from ethanol to afford the pure 4-(4-morpholinophenyl)-3,4-dihydropyrimidin-2(1H)-one.

Data Presentation:

CompoundStarting AldehydeOther ReactantsCatalystSolventReaction Time (h)Reported Yield (%)
4-(4-morpholinophenyl)-3,4-dihydropyrimidin-2(1H)-oneThis compoundEthyl acetoacetate, UreaHClEthanol4-685-95 (Typical)
4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one4-ChlorobenzaldehydeEthyl acetoacetate, UreaHClEthanol3-592
4-phenyl-3,4-dihydropyrimidin-2(1H)-oneBenzaldehydeEthyl acetoacetate, UreaHClEthanol3-490

Logical Relationship of Biginelli Reaction

Biginelli_Reaction A This compound E One-Pot Reaction A->E B Ethyl Acetoacetate B->E C Urea C->E D Acid Catalyst (HCl) D->E F 4-(4-morpholinophenyl)-dihydropyrimidinone E->F

Caption: One-pot synthesis of dihydropyrimidinones.

II. Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone with a thioamide. To utilize this compound in this synthesis, it can be first converted to 4-morpholinoacetophenone, which is then halogenated to form the required α-haloketone intermediate.

Experimental Workflow for Thiazole Synthesis

Thiazole_Synthesis_Workflow cluster_0 Preparation of α-Haloketone cluster_1 Hantzsch Thiazole Synthesis A This compound B Grignard Reaction (e.g., with CH3MgBr) A->B C 4-Morpholinophenylethanol B->C D Oxidation (e.g., with PCC) C->D E 4-Morpholinoacetophenone D->E F α-Halogenation (e.g., with Br2) E->F G 2-Bromo-1-(4-morpholinophenyl)ethan-1-one F->G I Condensation & Cyclization G->I H Thiourea H->I J 2-Amino-4-(4-morpholinophenyl)thiazole I->J

Caption: Multi-step synthesis of thiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-(4-morpholinophenyl)thiazole

This protocol describes the final step of the Hantzsch synthesis, starting from the α-haloketone.

Materials:

  • 2-Bromo-1-(4-morpholinophenyl)ethan-1-one (prepared from 4-morpholinoacetophenone)

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-bromo-1-(4-morpholinophenyl)ethan-1-one (5 mmol) in 20 mL of ethanol.

  • Add thiourea (5.5 mmol) to the solution.

  • Reflux the reaction mixture with stirring for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of cold water and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from ethanol to yield pure 2-amino-4-(4-morpholinophenyl)thiazole.

Data Presentation:

CompoundStarting α-HaloketoneThioamideSolventReaction Time (h)Reported Yield (%)
2-Amino-4-(4-morpholinophenyl)thiazole2-Bromo-1-(4-morpholinophenyl)ethan-1-oneThioureaEthanol3-480-90 (Typical)
2-Amino-4-phenylthiazole2-BromoacetophenoneThioureaEthanol2-395

III. Applications in Drug Development

Heterocyclic compounds derived from this compound are of significant interest in drug discovery due to their potential biological activities.

  • Antimicrobial Activity: Pyrimidine and thiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities. The morpholine moiety can enhance the lipophilicity of the compounds, facilitating their penetration through microbial cell membranes.

  • Anti-inflammatory Activity: Certain dihydropyrimidinone derivatives have shown potent anti-inflammatory properties. The synthesized compounds can be screened for their ability to inhibit inflammatory mediators.

  • Anticancer Activity: The pyrimidine and thiazole scaffolds are present in numerous anticancer drugs. Derivatives synthesized from this compound can be evaluated for their cytotoxic effects against various cancer cell lines.

Signaling Pathway Illustration

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a synthesized inhibitor derived from this compound.

Signaling_Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Signaling Cascade (e.g., MAPK/ERK) B->C D Transcription Factors C->D E Gene Expression D->E F Cell Proliferation & Survival E->F G Synthesized Inhibitor (from this compound) G->C

Caption: Inhibition of a cell signaling pathway.

This compound serves as an excellent starting material for the synthesis of a variety of heterocyclic compounds with significant potential in drug development. The protocols provided herein for the synthesis of dihydropyrimidinones and thiazoles offer robust and efficient methods for generating libraries of novel compounds for biological screening. The inherent drug-like properties of the morpholine scaffold, combined with the diverse biological activities of the resulting heterocyclic cores, make this a promising area of research for the discovery of new therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 4-Morpholinobenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for synthesizing this compound?

A1: The nucleophilic aromatic substitution (SNAr) reaction of 4-fluorobenzaldehyde with morpholine is a highly reliable method, with reported yields as high as 89%.[1][2] This method benefits from the high reactivity of the fluorine leaving group. Another excellent alternative is the Buchwald-Hartwig amination of an aryl halide (like 4-bromobenzaldehyde) with morpholine, which has been reported to achieve yields of around 86%.[1]

Q2: Can I use other 4-halobenzaldehydes for the nucleophilic aromatic substitution reaction?

A2: Yes, other 4-halobenzaldehydes such as 4-chlorobenzaldehyde, 4-bromobenzaldehyde, or 4-iodobenzaldehyde can be used. However, the reactivity of the leaving group generally follows the order F > Cl > Br > I in this type of reaction, so you may need to adjust reaction times or temperatures to achieve comparable yields.

Q3: What are the main impurities I should look out for?

A3: Common impurities include unreacted starting materials (4-halobenzaldehyde and morpholine), and potentially side products from the decomposition of the solvent (DMF) at high temperatures. If using an aryl bromide or iodide, palladium-catalyzed side reactions could also be a source of impurities.

Q4: Are there alternative synthetic routes to consider?

A4: Besides nucleophilic aromatic substitution and Buchwald-Hartwig amination, other known formylation methods like the Vilsmeier-Haack and Duff reactions could theoretically be used on a precursor like N-phenylmorpholine. However, the Vilsmeier-Haack reaction can sometimes lead to multiple formylation products, and the Duff reaction is generally inefficient for this type of substrate.[3] The Ullmann condensation is another possibility but typically requires harsh reaction conditions.[4] For achieving high yields, the SNAr or Buchwald-Hartwig methods are recommended.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Reaction - Ensure the reaction temperature is maintained at the recommended level (e.g., 100 °C for the SNAr reaction).- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Confirm the purity and reactivity of your starting materials.
Ineffective Base - Use anhydrous potassium carbonate (K₂CO₃) and ensure it is finely powdered to maximize surface area.- Ensure you are using the correct stoichiometric amount of base.
Moisture in the Reaction - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Moisture can deactivate the base and interfere with the reaction.
Inefficient Phase Transfer Catalyst (if applicable) - If using a phase transfer catalyst like Aliquat 336, ensure it is fresh and used in the correct catalytic amount.
Sub-optimal Starting Material - For SNAr, 4-fluorobenzaldehyde is the most reactive starting material. If using other halo-benzaldehydes, consider increasing the reaction temperature or time.
Issue 2: Product is Difficult to Purify or Oily
Potential Cause Recommended Solution
Presence of Unreacted Starting Materials - After filtration, wash the crude product thoroughly with water to remove any remaining morpholine and inorganic salts.- Unreacted 4-fluorobenzaldehyde can often be removed during recrystallization.
Impurities Inhibiting Crystallization - Attempt to purify a small portion of the crude product by column chromatography to obtain a pure sample that can be used as a seed crystal.- Try different recrystallization solvents or a two-solvent system (e.g., methanol/water or ethanol/water).
Product is Inherently an Oil - This is unlikely for this compound, which is a solid at room temperature. An oily product strongly suggests the presence of significant impurities.
Issue 3: Multiple Spots on TLC After Reaction
Potential Cause Recommended Solution
Unreacted Starting Materials - This is the most common reason for multiple spots. Compare the Rf values to your starting materials. If the reaction is incomplete, refer to the "Low or No Product Yield" section.
Formation of Side Products - High reaction temperatures for prolonged periods can lead to the decomposition of DMF and the formation of byproducts. Consider running the reaction at a slightly lower temperature for a longer duration.- Ensure you are using the correct stoichiometry; a large excess of one reactant can sometimes lead to side reactions.

Quantitative Data Presentation

The following table summarizes the reported yields for the most effective synthetic methods for this compound.

MethodAryl HalideBaseCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Nucleophilic Aromatic Substitution4-FluorobenzaldehydeK₂CO₃Aliquat 336DMF1002489[1][2]
Buchwald-Hartwig Amination4-BromobenzaldehydeNaOtBuPalladium-based1,4-Dioxane100686[1]

Experimental Protocols

Method 1: Nucleophilic Aromatic Substitution (High-Yield Protocol)

This protocol is based on the reaction of 4-fluorobenzaldehyde with morpholine.[1][2]

Materials:

  • 4-Fluorobenzaldehyde

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Aliquat 336 (Phase Transfer Catalyst)

  • N,N-Dimethylformamide (DMF)

  • Methanol (for recrystallization)

  • Ice

Procedure:

  • In a dry round-bottom flask, combine 4-fluorobenzaldehyde (0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g).

  • Add N,N-dimethylformamide (300 mL) and a catalytic amount of Aliquat 336.

  • Heat the reaction mixture to 100 °C and stir at reflux for 24 hours.

  • After 24 hours, allow the mixture to cool to room temperature and then concentrate it to dryness under reduced pressure.

  • Slowly pour the resulting concentrate into ice water and allow it to stand overnight to precipitate the solid product.

  • Collect the precipitated solid by filtration and wash it with water.

  • Recrystallize the crude product from methanol to afford pure this compound as yellow crystals.

Method 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed synthesis of this compound.[1]

Materials:

  • 4-Bromobenzaldehyde (or other aryl halide)

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos)

  • Anhydrous 1,4-Dioxane

  • Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, charge the palladium catalyst, phosphine ligand, sodium tert-butoxide (1.3 mmol), morpholine (1.2 mmol), and 4-bromobenzaldehyde (1 mmol).

  • Add anhydrous 1,4-dioxane (4 mL).

  • Place the flask in a preheated oil bath at 100 °C and stir for the specified time (e.g., 6 hours), monitoring the reaction by TLC.

  • After the reaction is complete, remove the flask from the oil bath and allow it to cool.

  • Add water (20 mL) and extract the product with ether (4 x 10 mL).

  • Combine the organic layers, wash with water (3 x 10 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under vacuum to yield the crude product, which can then be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

logical_workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting start Choose Synthesis Method snar SNAr with 4-Fluorobenzaldehyde start->snar High Yield buchwald Buchwald-Hartwig with 4-Bromobenzaldehyde start->buchwald Alternative High Yield reaction Run Reaction snar->reaction buchwald->reaction workup Workup & Isolation reaction->workup purification Purification (Recrystallization) workup->purification check_yield Check Yield & Purity workup->check_yield product Pure this compound purification->product low_yield Low Yield Issues check_yield->low_yield Low purity_issue Purity Issues check_yield->purity_issue Impure optimize Optimize Conditions: - Temperature - Time - Reagents low_yield->optimize repurify Re-purify: - Recrystallize - Column Chromatography purity_issue->repurify optimize->reaction repurify->purification

Caption: Logical workflow for synthesis and troubleshooting of this compound.

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

snar_workflow reagents 1. Combine Reactants: - 4-Fluorobenzaldehyde - Morpholine - K₂CO₃ - Aliquat 336 in DMF reflux 2. Heat & Reflux (100°C, 24h) reagents->reflux concentrate 3. Cool & Concentrate (Rotary Evaporator) reflux->concentrate precipitate 4. Precipitate in Ice Water (Overnight) concentrate->precipitate filter 5. Filter & Wash (with Water) precipitate->filter recrystallize 6. Recrystallize (from Methanol) filter->recrystallize dry 7. Dry Product recrystallize->dry

Caption: Step-by-step experimental workflow for the SNAr synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Morpholinobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound largely depend on the synthetic route. For the common synthesis involving the reaction of morpholine and p-fluorobenzaldehyde in a solvent like N,N-dimethylformamide (DMF), the primary impurities may include:

  • Unreacted starting materials: Morpholine and 4-fluorobenzaldehyde.

  • Residual solvent: High-boiling point solvents such as DMF.[1][2]

  • By-products: Products from side reactions.

  • Colored impurities: Often arise from the oxidation of reactants or products, leading to a yellow or orange coloration of the crude product.[3]

Q2: What are the recommended purification techniques for crude this compound?

A2: The most common and effective purification techniques for solid organic compounds like this compound are:

  • Recrystallization: Methanol is a frequently used solvent for the recrystallization of this compound.[1][2] This technique is effective for removing small amounts of impurities.

  • Column Chromatography: This is a more rigorous purification method that can separate the desired compound from a complex mixture of impurities.[4][5] It is particularly useful when recrystallization does not yield a product of sufficient purity.

  • Acid-Base Extraction: This can be employed as a preliminary purification step to remove acidic or basic impurities. For instance, an acidic wash can remove residual morpholine.

Q3: What are the key physical and chemical properties of this compound relevant to its purification?

A3: Understanding the following properties is crucial for successful purification:

  • Appearance: Typically a light yellow to orange crystalline powder.[3][6]

  • Melting Point: Approximately 65-69 °C.[1] A broad melting range indicates the presence of impurities.

  • Solubility: It is soluble in organic solvents like methanol, ethanol, and acetone, but sparingly soluble in water.[6] This differential solubility is the basis for recrystallization.

Troubleshooting Guides

Recrystallization Issues

Q4: My this compound is not crystallizing out of the solution upon cooling. What should I do?

A4: This is a common issue that can be resolved by several methods:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling: Ensure the solution is cooled slowly to room temperature first, and then in an ice bath to maximize crystal formation.

Q5: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7] This often happens if the melting point of the impure compound is lower than the boiling point of the solvent or if the solution is supersaturated.[8][9]

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[8][10]

  • Lower the Cooling Temperature: If the compound has a low melting point, you may need to use a solvent with a lower boiling point or cool the solution very slowly.

  • Change the Solvent System: Consider using a different solvent or a mixed solvent system.

Q6: The purified this compound is still colored (yellow/orange). How can I decolorize it?

A6: Colored impurities are common and can sometimes be removed by:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities.[5] Be cautious not to add too much, as it can also adsorb your product and reduce the yield.[8]

  • Reversed-Phase Chromatography: If color persists after recrystallization, reversed-phase column chromatography can be effective at separating the colored impurities.[11]

Column Chromatography Issues

Q7: My compound is not moving down the silica gel column. What is wrong?

A7: This usually indicates that the eluent (mobile phase) is not polar enough. This compound is a relatively polar compound.

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture).[12]

Q8: The separation of my compound from an impurity is poor on the column. How can I improve it?

A8: To improve separation (resolution) on a column:

  • Optimize the Solvent System: Use thin-layer chromatography (TLC) to find a solvent system that gives a good separation between your compound and the impurity (a difference in Rf values of at least 0.2 is ideal).[4]

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.[12]

  • Column Packing: Ensure the column is packed uniformly to avoid channeling.

Data Presentation

Table 1: Solubility of Benzaldehyde Derivatives in Various Solvents at Different Temperatures.

This table provides solubility data for structurally similar benzaldehyde compounds to guide solvent selection for the purification of this compound. The principle is to find a solvent where the compound is sparingly soluble at low temperatures but highly soluble at higher temperatures.

Solvent4-Nitrobenzaldehyde Solubility (mole fraction) at 273.15 K4-Nitrobenzaldehyde Solubility (mole fraction) at 313.15 K4-Hydroxybenzaldehyde Solubility (mole fraction) at 278.15 K4-Hydroxybenzaldehyde Solubility (mole fraction) at 318.15 K
Methanol0.0210.0850.0890.284
Ethanol0.0150.0630.0830.268
Acetone0.0980.2840.2190.498
Toluene0.0170.0710.0020.014
Ethyl Acetate0.0520.1910.1080.334

Data is illustrative and sourced from studies on 4-nitrobenzaldehyde and 4-hydroxybenzaldehyde.[13][14]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Methanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat methanol to its boiling point. Add the minimum amount of hot methanol to the crude product to just dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the movement of the compound down the column.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the composition of the fractions using thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude this compound add_solvent Add Minimum Hot Methanol crude->add_solvent dissolved Dissolved Product add_solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration filtrate Hot Filtrate hot_filtration->filtrate cool Cool Slowly filtrate->cool crystals Crystal Formation cool->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration pure_product Pure Crystals vacuum_filtration->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Column_Chromatography_Workflow start Start pack_column Pack Column with Silica Gel start->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc analyze_tlc->elute Separation incomplete combine_pure Combine Pure Fractions analyze_tlc->combine_pure Fractions are pure evaporate Evaporate Solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: General workflow for purification by column chromatography.

Troubleshooting_Tree start Crude Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out Yes no_crystals No Crystals Form? recrystallization->no_crystals No column_chrom Proceed to Column Chromatography recrystallization->column_chrom Fails Repeatedly oiling_out->no_crystals No solution1 Re-dissolve, add more solvent, cool slowly oiling_out->solution1 Yes colored_product Product Still Colored? no_crystals->colored_product No solution2 Scratch flask / Add seed crystal / Reduce solvent no_crystals->solution2 Yes solution3 Use Activated Charcoal / Column Chromatography colored_product->solution3 Yes pure_product Pure Product colored_product->pure_product No solution1->recrystallization solution2->recrystallization solution3->pure_product

Caption: Troubleshooting decision tree for purification of this compound.

References

Technical Support Center: Reactions of 4-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Morpholinobenzaldehyde in chemical reactions, particularly Knoevenagel condensations with active methylene compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in the reactions discussed?

A1: this compound is an aromatic aldehyde commonly used as a reactant in Knoevenagel condensation reactions. Its electron-donating morpholine group can influence the reactivity of the aldehyde and the properties of the resulting products, which are often intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Q2: What are the typical active methylene compounds used in condensation reactions with this compound?

A2: A variety of active methylene compounds can be used, including but not limited to:

  • Malononitrile

  • Ethyl cyanoacetate

  • Diethyl malonate

  • Ethyl acetoacetate

  • Meldrum's acid

Q3: What catalysts are commonly employed for the Knoevenagel condensation of this compound?

A3: Weak bases are typically used as catalysts. These include secondary amines like piperidine and morpholine, as well as ammonium salts such as ammonium acetate. The choice of catalyst can significantly impact reaction rate and product yield.

Q4: My Knoevenagel condensation reaction with this compound is resulting in a low yield. What are the potential causes?

A4: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.

  • Catalyst Inactivity: The basic catalyst may be old, impure, or used in an incorrect amount.

  • Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.

  • Impure Reactants: Impurities in either the this compound or the active methylene compound can interfere with the reaction.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during reactions with this compound.

Issue 1: Formation of a Sticky, Intractable Residue (Resinification)
Potential Cause Troubleshooting/Prevention Strategy
High Reaction Temperature Gradually decrease the reaction temperature in increments of 5-10°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant byproduct generation.
Prolonged Reaction Time Monitor the reaction closely using TLC. Once the starting materials are consumed, work up the reaction promptly to avoid degradation of the product.
Inappropriate Catalyst Concentration Use the minimum effective amount of catalyst. An excess of a basic catalyst can promote side reactions leading to polymerization or decomposition.
Issue 2: Presence of Unexpected Byproducts
Potential Byproduct Likely Cause Identification & Prevention
Michael Adduct The Knoevenagel product, being an α,β-unsaturated compound, can act as a Michael acceptor. A second molecule of the active methylene compound (the Michael donor) can add to it, especially with a strong base or high concentration of the nucleophile.Identification: The Michael adduct will have a significantly higher molecular weight than the desired product. It can be detected by LC-MS and its structure elucidated by NMR spectroscopy.Prevention: Use a milder basic catalyst (e.g., ammonium acetate instead of piperidine). Carefully control the stoichiometry of the reactants, avoiding a large excess of the active methylene compound.
Self-Condensation Product of the Active Methylene Compound If the active methylene compound can undergo self-condensation, this may compete with the desired reaction, particularly if the aldehyde is not sufficiently reactive or if a strong base is used.Identification: This byproduct will be a symmetrical molecule derived from two molecules of the active methylene compound. It can be identified by comparing its spectral data to known compounds.Prevention: Use a milder base and ensure the this compound is of high purity and added to the reaction mixture before or simultaneously with the catalyst.
Hydrolysis of Cyano or Ester Groups If the active methylene compound contains cyano or ester functionalities, these can be hydrolyzed to carboxylic acids or amides under certain conditions (e.g., presence of water and strong acid or base, prolonged heating).Identification: The presence of carboxylic acid or amide functionalities can be confirmed by IR and NMR spectroscopy. The change in molecular weight can be observed by MS.Prevention: Use anhydrous solvents and reagents. Avoid excessively high temperatures and prolonged reaction times. Use a non-hydrolytic workup procedure.
Side Reactions of the Morpholine Ring Although generally stable, the morpholine ring could potentially undergo side reactions under harsh conditions, though this is less common in typical Knoevenagel reactions.Identification: Complex impurity profiles may indicate degradation of the morpholine moiety. Advanced analytical techniques (e.g., high-resolution MS, 2D NMR) may be required for characterization.Prevention: Employ mild reaction conditions. If harsh conditions are necessary, consider protecting the morpholine nitrogen if it is found to be reactive.

Experimental Protocols

General Protocol for Knoevenagel Condensation of this compound with Malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

  • Add malononitrile to the solution and stir to dissolve.

  • Add piperidine to the reaction mixture.

  • Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Cool the mixture further in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterRecommended ConditionExpected Outcome
Reactant Ratio (Aldehyde:Methylene) 1 : 1.05A slight excess of the active methylene compound can help drive the reaction to completion.
Catalyst Piperidine (0.1 eq)Efficient catalysis for most Knoevenagel condensations.
Solvent EthanolGood solubility for reactants and allows for easy product precipitation upon cooling.
Temperature Reflux (~78°C)Provides sufficient energy for the reaction to proceed at a reasonable rate without significant degradation.
Reaction Time 1-3 hoursTypically sufficient for complete conversion. Monitor by TLC.

Visualizations

Knoevenagel_Condensation reac1 This compound prod Knoevenagel Product (α,β-unsaturated) reac1->prod reac2 Active Methylene Compound reac2->prod cat Piperidine (Catalyst) cat->prod water Water prod->water - H2O

Caption: General workflow for the Knoevenagel condensation reaction.

Michael_Addition_Side_Reaction knoevenagel_product Knoevenagel Product (Michael Acceptor) michael_adduct Michael Adduct (Byproduct) knoevenagel_product->michael_adduct active_methylene Active Methylene Compound (Michael Donor) active_methylene->michael_adduct base Base (Catalyst) base->michael_adduct

Caption: Formation of a Michael adduct as a potential byproduct.

Troubleshooting_Workflow start Low Yield or Impure Product check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Analyze Purity of Starting Materials & Catalyst start->check_reagents tlc_analysis Perform TLC Analysis of Crude Product check_conditions->tlc_analysis check_reagents->tlc_analysis identify_byproducts Characterize Byproducts (LC-MS, NMR) tlc_analysis->identify_byproducts Multiple Spots optimize Optimize Conditions: - Lower Temperature - Shorter Time - Milder Catalyst - Adjust Stoichiometry tlc_analysis->optimize Single Spot (Low Conversion) identify_byproducts->optimize success Improved Yield and Purity optimize->success

Caption: A logical workflow for troubleshooting common experimental issues.

Technical Support Center: Troubleshooting Failed Reactions with 4-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues in chemical syntheses involving 4-Morpholinobenzaldehyde. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation with this compound is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in Knoevenagel condensations are common and can stem from several factors. The electron-donating nature of the morpholine group can slightly deactivate the aldehyde, requiring optimized conditions.

Troubleshooting Low Yield in Knoevenagel Condensation:

Potential CauseRecommended Solution
Inactive Catalyst Use a fresh batch of a weak base catalyst like piperidine or ammonium acetate. Optimize catalyst loading (typically 5-10 mol%).
Inappropriate Solvent Ensure reactants are soluble in the chosen solvent. Protic solvents like ethanol or methanol are common, but aprotic polar solvents like DMF can also be effective. For some reactions, solvent-free conditions may be optimal.
Unfavorable Reaction Temperature Systematically vary the temperature. While many Knoevenagel condensations work at room temperature, gentle heating may be required to overcome the activation energy.
Insufficient Reaction Time Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Reversible Reaction Remove water as it forms, either by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by adding molecular sieves.

Q2: I am observing multiple spots on my TLC after a Wittig reaction with this compound. What are these side products and how can I minimize them?

A2: The formation of side products in a Wittig reaction can lead to complex purification and reduced yields. Common side products include the phosphine oxide byproduct, unreacted starting materials, and sometimes isomers of the desired alkene.

Minimizing Side Products in Wittig Reactions:

Side ProductMinimization Strategy
Unreacted this compound Ensure the ylide is successfully formed before adding the aldehyde. Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base.
Triphenylphosphine Oxide This is an unavoidable byproduct. Most of it can be removed during aqueous workup and column chromatography. For stubborn cases, precipitation by adding a non-polar solvent like hexane can be effective.
(Z)- and (E)-Isomers The stereoselectivity of the Wittig reaction depends on the ylide's stability. Stabilized ylides tend to give the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer. To control stereoselectivity, you may need to use a modified procedure like the Schlosser modification for higher (E)-selectivity.
Aldol-type Side Products Ensure the base used for ylide generation is strong enough to deprotonate the phosphonium salt but does not promote self-condensation of the aldehyde. Using bases like n-BuLi or NaH at low temperatures is recommended.

Q3: My reductive amination of this compound with a primary amine is stalling. How can I drive the reaction to completion?

A3: Reductive aminations involve the formation of an imine or enamine intermediate, followed by reduction. The formation of the imine can be slow, especially with less nucleophilic amines.

Driving Reductive Amination to Completion:

IssueRecommended Action
Slow Imine Formation Add a catalytic amount of a weak acid like acetic acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards imine formation.
Weak Reducing Agent Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are common choices as they are mild enough not to reduce the aldehyde. For less reactive imines, a stronger reducing agent like sodium borohydride (NaBH4) might be necessary, but it should be added after the imine has formed to avoid reduction of the starting aldehyde.
Steric Hindrance The bulky morpholine group can cause some steric hindrance. Increasing the reaction temperature or using a less sterically hindered amine, if possible, may improve the reaction rate.

Troubleshooting Experimental Workflows

Logical Troubleshooting Flow for Low Yield

This diagram outlines a systematic approach to troubleshooting low-yield reactions with this compound.

G start Low or No Product Yield check_reagents Verify Purity and Stoichiometry of Reactants start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions check_catalyst Assess Catalyst Activity and Loading check_conditions->check_catalyst monitor_reaction Monitor Reaction Progress by TLC/HPLC check_catalyst->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete workup_purification Optimize Work-up and Purification product_isolated Product Isolated? workup_purification->product_isolated reaction_complete->check_conditions No reaction_complete->workup_purification Yes product_isolated->workup_purification No, optimize extraction/chromatography success Successful Reaction product_isolated->success Yes

A systematic approach to troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of this compound with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add malononitrile (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) can be applied if the reaction is slow.

  • Once the reaction is complete (disappearance of the aldehyde spot on TLC), cool the mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

Hypothetical Yield Data for Knoevenagel Condensation Optimization:
Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Piperidine (5)Ethanol25475
Piperidine (10)Ethanol25288
Piperidine (10)Ethanol50192
Ammonium Acetate (10)Toluene (reflux)110385
Protocol 2: Wittig Reaction of this compound

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

Procedure:

  • To a dry, inert-atmosphere flask, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise. The solution should turn a characteristic orange/red color, indicating ylide formation.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired alkene from triphenylphosphine oxide.

Signaling Pathway Context

Derivatives of this compound, such as chalcones, have been investigated for their potential as anticancer agents. One of the key signaling pathways often implicated in cancer is the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a this compound derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K Inhibits

Hypothetical inhibition of the PI3K/Akt signaling pathway.

optimizing reaction conditions for 4-Morpholinobenzaldehyde (solvent, temperature, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Morpholinobenzaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound is commonly synthesized via a nucleophilic aromatic substitution reaction between morpholine and a para-substituted benzaldehyde, typically 4-fluorobenzaldehyde or 4-chlorobenzaldehyde. Another approach involves a Buchwald-Hartwig amination using 4-bromobenzaldehyde or 4-iodobenzaldehyde.

Q2: How do I choose the appropriate solvent for the reaction?

A2: The choice of solvent is critical and depends on the specific reaction type. For nucleophilic aromatic substitution, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction. For Buchwald-Hartwig coupling, ethereal solvents like 1,4-dioxane or toluene are common. The optimal solvent should dissolve the reactants and be stable at the required reaction temperature.[1][2]

Q3: What is the typical temperature range for this synthesis?

A3: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. Temperatures often range from 80°C to 120°C.[1] It is crucial to optimize the temperature, as excessively high temperatures can lead to side product formation and degradation of starting materials or the final product.[3][4]

Q4: Which catalysts are effective for the synthesis of this compound?

A4: For nucleophilic aromatic substitution reactions with less reactive starting materials like 4-chlorobenzaldehyde, a phase-transfer catalyst such as Aliquat 336 can be beneficial.[1] For Buchwald-Hartwig amination, palladium-based catalysts (e.g., those based on palladium acetate or palladium(II) chloride) with a suitable phosphine ligand are commonly employed.[1] Copper-based catalysts have also been explored for similar C-N coupling reactions.[5][6]

Q5: My final product is a dark yellow or brown color. How can I obtain a purer, lighter-colored product?

A5: A dark coloration often indicates the presence of impurities. This can be due to side reactions promoted by high temperatures or the presence of oxygen.[3] To obtain a purer product, consider lowering the reaction temperature, ensuring an inert atmosphere (e.g., using nitrogen or argon), and optimizing the purification method. Recrystallization from a suitable solvent, such as methanol or ethanol, is a common and effective purification technique.[1]

Troubleshooting Guide

This guide is designed to help you resolve common issues that may arise during the synthesis of this compound.

IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete reaction: Insufficient reaction time, low temperature, or inefficient mixing.- Increase the reaction time and monitor progress by TLC or GC-MS.- Gradually increase the reaction temperature in 5-10°C increments, while monitoring for byproduct formation.- Ensure vigorous stirring throughout the reaction.[3][7]
Starting material degradation: One or more of the starting materials may be degrading under the reaction conditions.- Confirm the stability of your starting materials at the reaction temperature.- Consider adding the less stable reagent portion-wise to maintain a low concentration.[3]
Incorrect stoichiometry: An improper ratio of reactants can lead to low yields.- Carefully check the molar ratios of your reactants. A slight excess of one reagent, such as morpholine, may be beneficial.[3]
Presence of Multiple Spots on TLC (Impure Product) Formation of side products: The reaction conditions may be promoting side reactions.- Lower the reaction temperature.- Ensure an inert atmosphere to prevent oxidation.- Optimize the catalyst and ligand if applicable.
Unreacted starting materials: The purification process may not have effectively removed all starting materials.- Optimize your purification method (e.g., recrystallization solvent, chromatography conditions).- Consider a chemical wash to remove unreacted starting materials (e.g., a mild acid wash to remove excess morpholine).[3]
Product is Difficult to Purify Co-elution of impurities: Impurities may have similar polarity to the desired product, making chromatographic separation difficult.- Try a different column chromatography solvent system.- Consider recrystallization from a suitable solvent system.[3]
Product is an oil or fails to crystallize: The product may be an oil at room temperature or may be resistant to crystallization.- Attempt to form a salt of the product, which may be more crystalline.- Try trituration with a non-polar solvent to induce crystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-FluorobenzaldehydeAliquat 336DMF1002489[1][8]
4-IodobenzaldehydeC35H34N3OP2PdS(1+)*NO3(1-)1,4-Dioxane100686[1]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the reaction of 4-fluorobenzaldehyde with morpholine.[1][8]

Materials:

  • 4-Fluorobenzaldehyde

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Aliquat 336 (Phase-transfer catalyst)

  • N,N-Dimethylformamide (DMF)

  • Methanol (for recrystallization)

  • Deionized water

  • Ice

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzaldehyde (1.0 eq) in DMF.

  • Add morpholine (1.5 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of Aliquat 336.

  • Heat the reaction mixture to 100°C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the DMF.

  • Slowly pour the resulting residue into ice water and allow it to stand, preferably overnight, to precipitate the product.

  • Collect the solid precipitate by filtration and wash it thoroughly with water.

  • Recrystallize the crude product from methanol to obtain pure this compound as yellow crystals.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a general procedure for a Buchwald-type C-N coupling reaction.[1]

Materials:

  • 4-Iodobenzaldehyde

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Palladium catalyst (e.g., C35H34N3OP2PdS(1+)*NO3(1-))

  • 1,4-Dioxane

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, sodium tert-butoxide (1.3 eq), 4-iodobenzaldehyde (1.0 eq), and morpholine (1.2 eq).

  • Add 1,4-dioxane as the solvent.

  • Place the flask in a preheated oil bath at 100°C and stir for the specified time (e.g., 6 hours). Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Add water to the reaction mixture and extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Starting Materials (e.g., 4-Halobenzaldehyde, Morpholine) reagents Prepare Reagents (Solvent, Base, Catalyst) start->reagents setup Assemble Reaction Apparatus (Inert Atmosphere if needed) reagents->setup heating Heat to Optimized Temperature (e.g., 100°C) setup->heating stirring Stir for Determined Time (Monitor by TLC/GC-MS) heating->stirring quench Quench Reaction & Cool stirring->quench extraction Extraction / Precipitation quench->extraction purification Purification (Recrystallization / Chromatography) extraction->purification analysis Characterization (NMR, MS, m.p.) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Product Yield Observed check_reaction 1. Check Reaction Progress (TLC/GC-MS) start->check_reaction check_conditions 2. Review Reaction Conditions (Temp, Time, Stirring) check_reaction->check_conditions incomplete Incomplete Reaction? check_reaction->incomplete Unreacted Starting Material Present check_reagents 3. Verify Reagent Quality & Stoichiometry check_conditions->check_reagents degradation Degradation? check_conditions->degradation Byproducts Observed check_workup 4. Analyze Work-up & Purification Steps check_reagents->check_workup stoichiometry Incorrect Stoichiometry? check_reagents->stoichiometry Calculation Error? loss Product Loss? check_workup->loss Low Recovery after Purification solution_time Increase Time / Temperature incomplete->solution_time solution_stability Lower Temperature / Inert Atm. degradation->solution_stability solution_ratio Re-check Molar Ratios stoichiometry->solution_ratio solution_purification Optimize Purification loss->solution_purification

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

References

Technical Support Center: 4-Morpholinobenzaldehyde Synthesis and Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Morpholinobenzaldehyde during its synthesis and handling.

Troubleshooting Guide

Researchers may encounter challenges related to the stability of this compound, leading to reduced yields, impure products, and discoloration. This guide addresses common issues and provides systematic solutions.

Problem 1: Product Discoloration (Yellowing, Browning, or Darkening) During Synthesis or Workup

  • Possible Cause 1: Oxidation. this compound, like many aldehydes, can be susceptible to oxidation, especially when exposed to air and/or light for prolonged periods, or at elevated temperatures. The aldehyde group (-CHO) can be oxidized to the corresponding carboxylic acid (4-morpholinobenzoic acid), which can lead to the formation of colored impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere: During the synthesis and workup, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Control Temperature: Avoid excessive heating during the reaction and purification steps. Use the lowest effective temperature for the reaction to proceed at a reasonable rate.

    • Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture or during workup and storage. The compatibility of the antioxidant with the reaction conditions and downstream applications should be verified.

    • Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or by covering the apparatus with aluminum foil.

  • Possible Cause 2: Acid-Catalyzed Decomposition/Polymerization. Traces of acid can catalyze the self-condensation or polymerization of this compound, similar to the instability observed in other aminobenzaldehydes. The morpholino group is electron-donating, which can increase the reactivity of the aromatic ring and the aldehyde group.

  • Troubleshooting Steps:

    • Neutralize Promptly: If the synthesis involves an acidic step, ensure complete and careful neutralization during the workup. Avoid over-acidification.

    • Aqueous Bicarbonate Wash: Wash the organic extract with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.

    • Anhydrous Conditions: Ensure all solvents and reagents are dry, as the presence of water can sometimes facilitate side reactions, although it is primarily acid that is the concern for polymerization.

Problem 2: Low Yield of this compound

  • Possible Cause: Decomposition during reaction or purification. The same factors causing discoloration (oxidation and acid-catalyzed degradation) can also lead to a significant loss of the desired product.

  • Troubleshooting Steps:

    • Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times at elevated temperatures.

    • Purification Method: Consider purification methods that minimize heat exposure, such as column chromatography at room temperature, over distillation if the compound is thermally labile. Recrystallization from a suitable solvent is also a good option for purification.

    • Efficient Workup: Perform the workup and isolation steps as quickly as possible to minimize the exposure of the product to potentially harmful conditions.

Problem 3: Formation of Insoluble Material

  • Possible Cause: Polymerization. The formation of insoluble material is a strong indicator of polymerization.

  • Troubleshooting Steps:

    • Strict pH Control: As mentioned, the most critical factor is to avoid acidic conditions.

    • Solvent Choice: Ensure the product is soluble in the chosen reaction and workup solvents to prevent precipitation of the starting materials or intermediates, which might then be more susceptible to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during synthesis?

A1: While this compound is reported to be stable under normal conditions, the primary causes of decomposition during synthesis are exposure to oxidizing conditions (air, light, high temperatures) and the presence of acidic impurities , which can catalyze self-condensation or polymerization reactions.[1] The morpholino group, being electron-donating, can enhance the reactivity of the molecule, making it more susceptible to these degradation pathways.

Q2: How can I prevent the oxidation of this compound?

A2: To prevent oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon). Additionally, protecting the reaction from light and maintaining the lowest practical temperature are effective measures. For storage, keeping the purified compound in a sealed container under an inert gas, in a cool and dark place, is recommended.[2] The use of antioxidants can also be considered.

Q3: What are the signs of acid-catalyzed decomposition?

A3: The primary signs include a decrease in yield , the formation of insoluble polymeric materials , and significant discoloration of the product (often to a dark brown or black solid). This is analogous to the known instability of other aminobenzaldehydes in the presence of acid.

Q4: Are there any recommended stabilizers for this compound?

A4: While specific data for this compound is limited, general stabilizers for aldehydes can be effective. These include:

  • Antioxidants: Such as BHT (Butylated hydroxytoluene) to inhibit oxidation.

  • Acid Scavengers: During workup, a mild base wash (e.g., saturated sodium bicarbonate solution) can effectively remove residual acids that might catalyze polymerization.

Q5: What is the best way to purify this compound to avoid decomposition?

A5: The choice of purification method depends on the scale and the impurities present.

  • Recrystallization: This is often an effective method for removing impurities and can be performed at moderate temperatures. A common solvent for recrystallization is methanol.[3]

  • Column Chromatography: This is a good option for high-purity requirements and can be performed at room temperature to avoid thermal stress on the compound.

Data Presentation

Table 1: Summary of Potential Decomposition Pathways and Preventative Measures

Decomposition PathwayKey FactorsPreventative Measures
Oxidation Air (Oxygen), Light, High Temperature- Work under an inert atmosphere (N₂ or Ar).- Protect from light (amber glass, foil).- Maintain low reaction and storage temperatures.- Consider adding antioxidants (e.g., BHT).
Acid-Catalyzed Polymerization Presence of acidic impurities- Ensure complete neutralization after acidic steps.- Wash with a mild base (e.g., NaHCO₃ solution).- Use anhydrous solvents and reagents.
Photodegradation Exposure to UV or visible light- Use UV-protected or opaque glassware.- Store in a dark place.

Experimental Protocols

Protocol 1: Synthesis of this compound with a Focus on Stability

This protocol is based on a standard nucleophilic aromatic substitution reaction, with modifications to minimize decomposition.[3]

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-fluorobenzaldehyde (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Reaction:

    • Purge the flask with nitrogen for 10-15 minutes.

    • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Note: Avoid excessively high temperatures to minimize thermal degradation.

    • Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature under nitrogen.

    • Pour the reaction mixture into cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.

    • Wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure at a low temperature.

    • Purify the crude product by recrystallization from methanol or by column chromatography on silica gel.

  • Storage:

    • Store the purified, dry this compound in a sealed, amber vial under a nitrogen or argon atmosphere at 2-8 °C.[2]

Mandatory Visualization

DecompositionPathways Potential Decomposition Pathways of this compound Oxidation Oxidation Carboxylic_Acid 4-Morpholinobenzoic Acid (Colored Impurities) Oxidation->Carboxylic_Acid Acid_Polymerization Acid-Catalyzed Polymerization Polymer Insoluble Polymer (Colored Impurities) Acid_Polymerization->Polymer Photodegradation Photodegradation Degradation_Products Various Degradation Products Photodegradation->Degradation_Products 4_Morpholinobenzaldehyde 4_Morpholinobenzaldehyde 4_Morpholinobenzaldehyde->Acid_Polymerization Trace Acid (H⁺) 4_Morpholinobenzaldehyde->Photodegradation Light (hν)

Caption: Potential decomposition pathways for this compound.

ExperimentalWorkflow Recommended Experimental Workflow for Stable Synthesis Reaction Reaction Under Inert Atmosphere (N₂) & Protected from Light Monitoring Monitor Progress (TLC/HPLC) to Avoid Prolonged Heating Reaction->Monitoring Workup Aqueous Workup with Mild Base Wash (NaHCO₃) Monitoring->Workup Purification Purification at Room Temperature (Chromatography or Recrystallization) Workup->Purification Storage Storage: Cool, Dark, Inert Atmosphere Purification->Storage End Stable Product Storage->End

Caption: Recommended workflow for the synthesis and stabilization of this compound.

References

Technical Support Center: Synthesis of 4-Morpholinobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-morpholinobenzaldehyde and its derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, primarily focusing on two common synthetic routes: Nucleophilic Aromatic Substitution and Vilsmeier-Haack Formylation.

Route 1: Nucleophilic Aromatic Substitution of 4-Fluorobenzaldehyde with Morpholine

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Reaction Time: Ensure the reaction has proceeded for a sufficient duration. One reported successful synthesis specifies a reaction time of 24 hours.[1][2] - Temperature: Maintain the appropriate reaction temperature. A common protocol suggests refluxing at 100°C.[1][2] - Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting material.Increased consumption of starting materials and formation of the desired product.
Deactivated Reactants - Reagent Quality: Use fresh, high-purity 4-fluorobenzaldehyde and morpholine. Impurities can interfere with the reaction. - Base Quality: Employ anhydrous potassium carbonate. The presence of water can hinder the reaction.Improved reaction efficiency and higher yield.
Suboptimal Solvent Conditions - Solvent Purity: Use anhydrous N,N-dimethylformamide (DMF). Water can negatively impact the nucleophilicity of the amine. - Solvent Volume: Ensure sufficient solvent is used to dissolve the reactants.Enhanced reaction rate and yield.
Ineffective Base - Base Strength: Potassium carbonate is a commonly used and effective base for this reaction. Ensure it is of good quality and used in sufficient excess.Efficient deprotonation of morpholine, facilitating the nucleophilic attack.

Issue 2: Formation of Side Products

Potential Side Product Identification Minimization Strategy
Di-substitution Products Can be detected by Mass Spectrometry (higher molecular weight) or TLC (different Rf value).Use a stoichiometric amount or a slight excess of 4-fluorobenzaldehyde relative to morpholine.
Products from Reaction with Carbonyl Group A known side reaction involves the attack of morpholine on the carbonyl carbon of 4-bromobenzaldehyde to form 4-bromobenzoic acid morpholide.[3] A similar reaction could occur with 4-fluorobenzaldehyde.This is less likely under the typical basic conditions of the SNAr reaction but can be minimized by controlling the reaction temperature.
Hydrolysis of Aldehyde The presence of the corresponding benzoic acid can be detected by spectroscopic methods (e.g., IR, NMR) or a change in pH.Ensure anhydrous reaction conditions to prevent hydrolysis of the aldehyde group.

Issue 3: Difficulty in Product Purification

Problem Troubleshooting Step
Oily Product - Crystallization: Attempt recrystallization from a suitable solvent like methanol.[1][2] Slow evaporation of a solvent mixture (e.g., dichloromethane/heptane) can also promote crystal growth. - Column Chromatography: If crystallization fails, purify using silica gel column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point.
Persistent Impurities - Washing: Thoroughly wash the crude product with water to remove inorganic salts and residual DMF.[1][2] - Bisulfite Adduct Formation: For persistent aldehyde-related impurities, consider forming the water-soluble bisulfite adduct to separate it from non-aldehydic impurities. The aldehyde can then be regenerated by basification.
Route 2: Vilsmeier-Haack Formylation of N-Phenylmorpholine

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Inactive Vilsmeier Reagent - Reagent Preparation: Prepare the Vilsmeier reagent (from POCl₃ and DMF) in situ at low temperatures (e.g., 0°C) and use it immediately. The reagent is moisture-sensitive. - Reagent Quality: Use fresh, high-purity phosphorus oxychloride (POCl₃) and anhydrous DMF. Old or impure reagents can lead to decomposition and low reactivity.Formation of a potent electrophile leading to efficient formylation.
Insufficiently Activated Substrate - Reaction Temperature: For less reactive substrates, a gradual increase in temperature (e.g., to 70-80°C) after the initial addition may be necessary. However, be cautious as higher temperatures can also lead to decomposition.Increased reaction rate and conversion of the starting material.
Incomplete Reaction - Reaction Time: Monitor the reaction progress by TLC. If the reaction is sluggish, consider extending the reaction time.Complete consumption of N-phenylmorpholine.

Issue 2: Formation of Side Products

Potential Side Product Identification Minimization Strategy
Di-formylated Products Can be detected by Mass Spectrometry (higher molecular weight) or NMR (additional aldehyde proton signal).Use a stoichiometric amount of the Vilsmeier reagent. An excess may lead to multiple formylations.
Ortho-formylated Isomer Can be identified by NMR spectroscopy.The para-substituted product is generally favored due to less steric hindrance. Maintaining a lower reaction temperature can improve regioselectivity.
Tarry Residues Dark, polymeric material.- Temperature Control: Strictly control the temperature, especially during the formation of the Vilsmeier reagent and the addition of the substrate. Overheating can lead to polymerization. - Purity of Reagents: Use high-purity starting materials and anhydrous solvents.

Issue 3: Difficulty in Product Isolation and Purification

Problem Troubleshooting Step
Product is Water-Soluble - Extraction: After quenching the reaction with ice and neutralization, perform multiple extractions with an organic solvent like dichloromethane or ethyl acetate to recover the product from the aqueous layer.
Emulsion Formation during Extraction - Brine Wash: Wash the combined organic layers with brine to break the emulsion. - Filtration: Filtering the emulsion through a pad of celite can also be effective.
Product Decomposition on Silica Gel - Neutralized Silica: If the product is sensitive to acidic silica gel, consider neutralizing the silica with a base like triethylamine before packing the column. - Alternative Stationary Phase: Alumina can be used as an alternative stationary phase for acid-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the synthesis of this compound?

A1: For the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with morpholine, a yield of 89% has been reported.[1][2] Yields for the Vilsmeier-Haack reaction can vary depending on the specific substrate and reaction conditions.

Q2: What are the key safety precautions for the Vilsmeier-Haack reaction?

A2: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. It is crucial to perform the reaction in a well-ventilated fume hood under anhydrous conditions and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction mixture with ice should be done slowly and carefully to control the exothermic reaction.

Q3: How can I effectively remove DMF as a solvent after the reaction?

A3: DMF is a high-boiling point solvent. After the reaction, it can be removed under reduced pressure. During the aqueous work-up, repeated washing of the organic layer with water or brine can also help to remove residual DMF, as it is highly soluble in water.

Q4: My TLC shows multiple spots. How do I know which one is my product?

A4: You can use a co-spotting technique on the TLC plate. Spot your starting material, the reaction mixture, and a co-spot of both on the same plate. The spot that is not the starting material is likely your product or a byproduct. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can also help visualize the different components. For definitive identification, characterization of the isolated spots by techniques like NMR or Mass Spectrometry is necessary.

Q5: Can I use other halo-benzaldehydes for the nucleophilic aromatic substitution reaction?

A5: Yes, other halo-benzaldehydes can be used. However, the reactivity of the leaving group in nucleophilic aromatic substitution generally follows the trend F > Cl > Br > I. Therefore, 4-fluorobenzaldehyde is often the most reactive substrate. Reactions with other halo-benzaldehydes may require more forcing conditions (higher temperatures, longer reaction times).

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Nucleophilic Aromatic Substitution Vilsmeier-Haack Formylation
Starting Materials 4-Fluorobenzaldehyde, MorpholineN-Phenylmorpholine, POCl₃, DMF
Typical Reagents K₂CO₃, DMFPOCl₃, DMF
Reaction Temperature 100°C (Reflux)0°C to 80°C
Reaction Time 24 hoursVaries (typically a few hours)
Reported Yield ~89%Varies
Key Advantages High reported yield, readily available starting materials.Useful for formylating existing aromatic amines.
Common Pitfalls Incomplete reaction, potential for di-substitution.Moisture sensitivity, potential for tar formation, regioselectivity issues.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution[1][2]
  • In a dry reaction flask, dissolve 4-fluorobenzaldehyde (25.0 g, 0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in N,N-dimethylformamide (DMF, 300 mL).

  • Add a catalytic amount of a phase-transfer catalyst such as Aliquat 336.

  • Stir the reaction mixture at reflux (100°C) for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate it to dryness under reduced pressure.

  • Slowly pour the concentrate into ice water and let it stand overnight.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from methanol to afford this compound as yellow crystals.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation
  • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve N-phenylmorpholine in a minimal amount of anhydrous DMF.

  • Add the solution of N-phenylmorpholine dropwise to the Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80°C) while monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

experimental_workflow_snar cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 4-Fluorobenzaldehyde, Morpholine, K₂CO₃ setup Combine in Dry Flask reactants->setup solvent Anhydrous DMF solvent->setup reflux Reflux at 100°C for 24h setup->reflux Heat monitor Monitor by TLC reflux->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete precipitate Pour into Ice Water concentrate->precipitate filter Filter Solid precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize from Methanol wash->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound via Nucleophilic Aromatic Substitution.

troubleshooting_low_yield start Low Yield in Synthesis check_reaction Check Reaction Conditions start->check_reaction check_reagents Check Reagent Quality start->check_reagents check_workup Review Work-up & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction impure_reagents Impure/Wet Reagents? check_reagents->impure_reagents product_loss Product Loss During Work-up? check_workup->product_loss incomplete_reaction->check_reagents No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes impure_reagents->check_workup No use_fresh_reagents Use Fresh/Anhydrous Reagents impure_reagents->use_fresh_reagents Yes product_loss->start No, Re-evaluate optimize_purification Optimize Purification Method product_loss->optimize_purification Yes solution Improved Yield increase_time_temp->solution use_fresh_reagents->solution optimize_purification->solution

Caption: Troubleshooting logic for addressing low product yield in the synthesis of this compound derivatives.

References

side reactions of the morpholine group in 4-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Morpholinobenzaldehyde

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the during experimental procedures.

Troubleshooting Guides

Issue 1: An unexpected, more polar by-product is observed during an oxidation reaction.

Question: I am performing an oxidation reaction on another functional group in my molecule, but I'm consistently seeing a new, more polar spot on my TLC plate and a corresponding mass in the LC-MS that is 16 amu higher than my starting material. What is likely happening?

Answer: The most probable side reaction is the oxidation of the tertiary amine in the morpholine ring to form the corresponding N-oxide. The nitrogen atom in the morpholine group is susceptible to oxidation by common oxidizing agents.[1][2][3] The resulting N-oxide is significantly more polar than the parent amine due to the N+-O- bond, which explains the different chromatographic behavior.

Troubleshooting Steps:

  • Confirm N-Oxide Formation:

    • Mass Spectrometry: Check for a mass peak corresponding to [M+16]+.

    • NMR Spectroscopy: In the 1H and 13C NMR spectra, the introduction of the oxygen atom causes a downfield shift for the adjacent methylene protons and carbons of the morpholine ring.[3]

    • IR Spectroscopy: Look for a characteristic N+–O– bond vibration band, which typically appears around 930-980 cm–1.[3]

  • Mitigation Strategies:

    • Use a Milder Oxidant: If the primary reaction allows, switch to a more selective or milder oxidizing agent that is less likely to oxidize the tertiary amine.

    • Protecting Groups: In multi-step syntheses, consider protecting the morpholine nitrogen as a quaternary salt before the oxidation step, followed by deprotection.

    • Control Stoichiometry: Use the minimum required stoichiometry of the oxidizing agent to reduce the extent of the side reaction.

Issue 2: My reaction is yielding multiple products during electrophilic substitution on the aromatic ring.

Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) and getting a mixture of products, including disubstituted compounds, even when using one equivalent of the electrophile. Why is this occurring?

Answer: The morpholine group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the aldehyde, it strongly directs substitution to the two ortho positions (C3 and C5). The aldehyde group is a deactivating, meta-directing group. The activating effect of the morpholine group often overrides the deactivating effect of the aldehyde, making the ring highly reactive and prone to over-substitution.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can increase selectivity and reduce the rate of the second substitution.

  • Use a Milder Lewis Acid: For reactions like Friedel-Crafts, a less potent Lewis acid can help control the reactivity.

  • Reverse Addition: Add the substrate slowly to a solution of the electrophile to maintain a low concentration of the highly activated starting material, which can disfavor polysubstitution.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the morpholine group of this compound? A1: The primary side reactions stem from the reactivity of the nitrogen atom. The most common is N-oxidation to form this compound N-oxide, especially in the presence of oxidizing agents.[1][2][3] Another potential reaction is quaternization , where the nucleophilic nitrogen attacks an electrophile (e.g., an alkyl halide) to form a quaternary ammonium salt.

Q2: How stable is this compound under acidic conditions? A2: The morpholine nitrogen is basic and will be protonated under acidic conditions to form a morpholinium salt. This deactivates the aromatic ring towards electrophilic substitution. While generally stable, prolonged exposure to very strong acids and high temperatures could potentially lead to the cleavage of the ether bond within the morpholine ring, though this is not a common side reaction under typical synthetic conditions.

Q3: Is there a risk of forming N-nitrosomorpholine when working with this compound? A3: Yes, this is a critical safety consideration. While this compound itself is not N-nitrosomorpholine, there is a potential for the morpholine moiety to be converted to the carcinogenic N-nitrosomorpholine in vivo.[4] In the lab, this could occur if the compound is exposed to sources of nitrous acid (e.g., sodium nitrite under acidic conditions). Extreme care should be taken to avoid such conditions, and the material safety data sheet should be consulted.[4]

Q4: Can the morpholine ring itself be opened or cleaved? A4: Ring-opening of the morpholine heterocycle is generally difficult and requires harsh conditions. It is not a typical side reaction under standard organic synthesis protocols. The compound is considered stable under normal conditions.[4][5]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₂[5][6][7]
Molecular Weight191.23 g/mol [6][8][9]
AppearanceLight yellow to orange powder/crystal[5][6][8]
Melting Point65-69 °C[8]
Boiling Point365.5±37.0 °C (Predicted)[8]
SolubilitySoluble in Methanol, Ethanol, Acetone; sparingly soluble in water.[5][8]
CAS Number1204-86-0[5][7][8]

Experimental Protocols

Protocol 1: General Procedure for N-Oxide Formation

This protocol provides a general method for the synthesis of a morpholine N-oxide, which can be adapted to understand the potential side reaction of this compound.[2][10]

  • Dissolution: Dissolve this compound (1 equivalent) in a polar solvent like methanol.

  • Addition of Oxidant: Add an aqueous solution of hydrogen peroxide (H₂O₂, 30%, ~1.5-2.0 equivalents) to the solution.

  • Heating: Heat the reaction mixture at 40-50 °C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the formation of a new, more polar spot.

  • Quenching: After completion, decompose any excess peroxide by carefully adding a small amount of a quenching agent, such as platinum-on-charcoal (Pt/C) or manganese dioxide (MnO₂), and stirring for a few hours.[2]

  • Workup: Filter off the quenching agent. Evaporate the solvent under reduced pressure to obtain the crude N-oxide product.

  • Purification: The product can be purified by recrystallization (e.g., from acetone) or column chromatography.[10]

Visualizations

Side_Reactions start This compound prod1 This compound N-Oxide start->prod1 N-Oxidation prod2 Ortho-Substituted Product start->prod2 Electrophilic Aromatic Substitution reagent1 Oxidizing Agent (e.g., H₂O₂, mCPBA) reagent1->prod1 reagent2 Electrophile (E+) (e.g., Br₂, HNO₃) reagent2->prod2

Caption: Common side reactions of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., low yield, new spot) step1 Analyze By-products (LC-MS, NMR) start->step1 step2 Mass = [M+16] ? Polarity Increased? step1->step2 step3 Mass = [M+E] ? Multiple Additions? step2->step3 No outcome1 Probable N-Oxidation step2->outcome1 Yes outcome2 Probable Electrophilic Substitution step3->outcome2 Yes outcome3 Other Issue: Review Starting Materials & Conditions step3->outcome3 No

Caption: A workflow for troubleshooting unexpected reaction outcomes.

Caption: Mechanism of morpholine N-oxide formation.

References

challenges in the purification of 4-Morpholinobenzaldehyde products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 4-Morpholinobenzaldehyde. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently employed methods for the purification of this compound are recrystallization and column chromatography. Recrystallization from methanol is a widely cited technique that can yield high-purity yellow crystals.[1][2] For more challenging separations of impurities, silica gel column chromatography is utilized.

Q2: What are the potential impurities in a crude this compound product?

A2: Impurities in crude this compound can originate from unreacted starting materials or the formation of side-products. Common starting materials that could be present as impurities include 4-fluorobenzaldehyde and morpholine.[1][2] Side-products may also arise, particularly from reactions such as aldol condensations if basic conditions are used in the synthesis.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a yellow crystalline solid.[1][2] The reported melting point is in the range of 65-69 °C.[1] A broad melting point range or a value significantly lower than this can indicate the presence of impurities.

Q4: How can I assess the purity of my this compound product?

A4: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC). A sharp, single peak in the chromatogram is indicative of a high-purity sample. The presence of additional peaks suggests impurities. Purity is typically reported as the area percentage of the main product peak.

Troubleshooting Guides

Recrystallization Issues

Q5: My this compound product does not crystallize upon cooling. What should I do?

A5: Failure to crystallize is often due to using an excessive amount of solvent.

  • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. If that fails, a seed crystal of pure this compound can be added. If neither of these methods works, the solvent should be partially evaporated to increase the concentration of the product, and then the solution should be cooled again.

Q6: An oil has formed instead of crystals during cooling. How can I resolve this?

A6: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") while the solution is hot, and then allow it to cool slowly. For this compound, if you are using a highly non-polar solvent and observing oiling, adding a small amount of a more polar solvent might help.

Q7: The yield of my recrystallized this compound is very low. What are the likely causes?

A7: A low yield can result from several factors:

  • Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost.

  • Washing with a large volume of cold solvent: This can redissolve some of the purified crystals.

  • Inappropriate solvent choice: The compound may have significant solubility in the solvent even at low temperatures.

Column Chromatography Issues

Q8: I am not getting good separation of my this compound from its impurities on a silica gel column. What can I do?

A8: Poor separation in column chromatography is typically related to the choice of the mobile phase.

  • Solution: The polarity of the eluent system is critical. For this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. If the separation is poor, you can try a gradient elution, starting with a low polarity mobile phase and gradually increasing its polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Q9: My this compound is eluting too quickly (or too slowly) from the column. How do I adjust the mobile phase?

A9: The elution speed is controlled by the polarity of the mobile phase.

  • Eluting too quickly (high Rf on TLC): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate mixture.

  • Eluting too slowly (low Rf on TLC): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound Purification

Recrystallization SolventReported Yield (%)Reported Purity (%)Observations
Methanol~89%[1][2]>98%Commonly used, yields yellow crystals.
EthanolNot specifiedNot specifiedA potential alternative to methanol.
IsopropanolNot specifiedNot specifiedMay require heating to a higher temperature for dissolution.
Ethyl Acetate/HexaneNot specifiedNot specifiedA mixed solvent system that can be effective if single solvents fail.

Note: The data for ethanol, isopropanol, and ethyl acetate/hexane are based on general principles of recrystallization and may need to be optimized for this compound.

Table 2: Suggested Mobile Phase Systems for Column Chromatography of this compound

Mobile Phase System (Hexane:Ethyl Acetate)ApplicationExpected Outcome
9:1Elution of non-polar impuritiesStarting materials like 4-fluorobenzaldehyde would elute first.
7:3 to 1:1Elution of this compoundThe product should elute in this polarity range.
Gradient Elution (e.g., 9:1 to 1:1)Separation of multiple componentsProvides better separation of compounds with different polarities.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Methanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot methanol and stir while heating on a hot plate until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Collection: Collect the yellow crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification of this compound by Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 hexane:ethyl acetate). Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute the this compound and any more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolution Dissolve crude product in hot methanol hot_filtration Hot Filtration (if needed) dissolution->hot_filtration Insoluble impurities present crystallization Cool to form crystals dissolution->crystallization No insoluble impurities hot_filtration->crystallization collection Collect crystals (vacuum filtration) crystallization->collection washing Wash with ice-cold methanol collection->washing drying Dry purified product washing->drying

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_column Column Chromatography Troubleshooting node_sol node_sol start Purification Issue recrystallization Recrystallization Problem? start->recrystallization column Column Chromatography Problem? start->column no_crystals No Crystals? recrystallization->no_crystals Yes oiling_out Oiling Out? recrystallization->oiling_out Yes low_yield Low Yield? recrystallization->low_yield Yes poor_separation Poor Separation? column->poor_separation Yes wrong_elution Incorrect Elution Speed? column->wrong_elution Yes no_crystals_sol Add seed crystal or evaporate solvent no_crystals->no_crystals_sol oiling_out_sol Reheat and add anti-solvent oiling_out->oiling_out_sol low_yield_sol Use less solvent, avoid premature cooling low_yield->low_yield_sol poor_separation_sol Optimize mobile phase polarity using TLC poor_separation->poor_separation_sol wrong_elution_sol Adjust solvent ratio: more polar for faster, less polar for slower wrong_elution->wrong_elution_sol

Caption: Troubleshooting logic for purification challenges of this compound.

References

how to handle unexpected results in reactions with 4-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 4-Morpholinobenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate unexpected results and optimize their reactions.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation with this compound is giving a low yield of the desired product. What are the common causes and how can I improve it?

A1: Low yields in Knoevenagel condensations involving this compound, an electron-rich aromatic aldehyde, can stem from several factors. The electron-donating nature of the morpholine group can decrease the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards nucleophilic attack.

Common Causes and Troubleshooting Steps:

  • Insufficient Catalyst Activity: The choice and amount of catalyst are crucial. While weak bases like piperidine or pyridine are commonly used, a stronger base or a different catalytic system might be necessary to facilitate the reaction with the less reactive this compound.

  • Suboptimal Reaction Conditions: Temperature and reaction time may need optimization. Gentle heating can sometimes overcome the activation energy barrier. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent potential degradation of the product.

  • Reversible Reaction: The Knoevenagel condensation is a reversible reaction. The removal of water as it is formed can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Side Reactions: The presence of strong bases can sometimes lead to side reactions like the Cannizzaro reaction, although this is less common for aldehydes with alpha-hydrogens. However, other unforeseen side reactions may occur.

Here is a comparison of different catalysts that could be employed:

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Typical Yield Range (%)
Piperidine10-20EthanolReflux60-80
Pyrrolidine10-20MethanolRoom Temp70-85
Basic Alumina-Solvent-free8085-95
L-Proline20DMSO6080-92

Q2: I am observing an unexpected byproduct in my Wittig reaction with this compound. What could it be and how can I avoid it?

A2: The Wittig reaction is a powerful tool for alkene synthesis. However, with electron-rich aldehydes like this compound, some challenges can arise.

Potential Unexpected Byproducts and Solutions:

  • Z/E Isomer Mixture: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides tend to give the Z-alkene, while stabilized ylides favor the E-alkene. The electron-donating morpholine group can influence the reaction kinetics and may lead to a mixture of isomers. To favor the E-alkene, consider using a stabilized ylide in a Horner-Wadsworth-Emmons (HWE) reaction.

  • Aldol Condensation Products: If the base used to generate the ylide is very strong and there is unreacted aldehyde, self-condensation or reaction with the deprotonated form of another reagent could occur. Ensure slow addition of the base and maintain a low temperature during ylide formation.

  • Oxidation of the Aldehyde: this compound can be susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is run for extended periods or exposed to air. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Flowchart for Unexpected Wittig Reaction Results:

start Unexpected Wittig Product check_isomers Analyze product mixture for Z/E isomers start->check_isomers is_isomer_mix Is it a Z/E mixture? check_isomers->is_isomer_mix check_byproducts Analyze byproducts by NMR/MS is_isomer_mix->check_byproducts No solution_hwe Consider Horner-Wadsworth-Emmons (HWE) reaction for E-selectivity is_isomer_mix->solution_hwe Yes is_aldol Is an Aldol product detected? check_byproducts->is_aldol is_acid Is the carboxylic acid detected? is_aldol->is_acid No solution_conditions Optimize base addition and temperature is_aldol->solution_conditions Yes solution_inert Run reaction under inert atmosphere is_acid->solution_inert Yes end Optimized Reaction is_acid->end No solution_hwe->end solution_conditions->end solution_inert->end

Caption: Troubleshooting workflow for Wittig reactions.

Q3: My reductive amination of this compound with a primary amine is resulting in a mixture of secondary and tertiary amines. How can I improve the selectivity for the secondary amine?

A3: Over-alkylation is a common issue in reductive aminations, where the initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the aldehyde.

Strategies to Improve Selectivity:

  • Control Stoichiometry: Use a slight excess of the primary amine to outcompete the secondary amine for the aldehyde.

  • Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride (STAB) are often more selective for the reduction of the iminium ion over the aldehyde, which can help minimize side reactions.

  • One-Pot vs. Stepwise Procedure: While one-pot procedures are convenient, a stepwise approach can offer better control. First, form the imine by reacting this compound with the primary amine (often with removal of water), and then, in a separate step, add the reducing agent.

  • pH Control: The rate of imine formation and reduction can be pH-dependent. Maintaining a slightly acidic pH (around 5-6) can favor imine formation without significantly promoting side reactions.

Comparison of Reducing Agents for Reductive Amination:

Reducing AgentReactivitySelectivity for IminesTypical Solvents
Sodium Borohydride (NaBH₄)HighModerateMethanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN)ModerateHighMethanol, Acetonitrile
Sodium Triacetoxyborohydride (STAB)MildHighDichloromethane, THF

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-morpholinobenzylidene)malononitrile (Knoevenagel Condensation)

This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add malononitrile (1.05 eq) to the solution.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • If the reaction is slow, gently heat the mixture to 40-50°C.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-morpholinobenzylidene)malononitrile.

Expected vs. Unexpected Outcomes:

ParameterExpected OutcomePotential Unexpected Outcome
Yield > 85%< 60%
Product Purity Single spot on TLCMultiple spots on TLC
Side Products NoneUnreacted starting materials, Michael adduct

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for E-Alkene Synthesis

This protocol provides a method for the stereoselective synthesis of the E-alkene from this compound, which can be an effective alternative to the Wittig reaction when E-selectivity is desired.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend NaH (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0°C and slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate anion.

  • Cool the reaction mixture back to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Logic for HWE Reaction:

start Low Yield in HWE Reaction check_base Was the NaH fresh and handled properly? start->check_base check_solvent Was the THF anhydrous? check_base->check_solvent Yes solution_base Use fresh NaH, wash with hexane to remove oil check_base->solution_base No check_temp Was the temperature controlled during additions? check_solvent->check_temp Yes solution_solvent Dry THF over sodium/benzophenone or use a fresh bottle check_solvent->solution_solvent No solution_temp Maintain 0°C during additions to prevent side reactions check_temp->solution_temp No end Improved Yield check_temp->end Yes solution_base->end solution_solvent->end solution_temp->end

Caption: Logic for troubleshooting low yields in HWE reactions.

Validation & Comparative

Rise of 4-Morpholinobenzaldehyde Derivatives in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of research highlights the significant potential of novel compounds synthesized from 4-Morpholinobenzaldehyde as promising candidates for anticancer and antimicrobial therapies. Recent studies have demonstrated the efficacy of morpholine-benzimidazole-oxadiazole and semicarbazide/thiosemicarbazide derivatives in inhibiting cancer cell growth and combating bacterial strains. This guide provides a comprehensive comparison of these novel compounds, detailing their synthesis, biological activities, and underlying mechanisms of action, supported by experimental data.

Researchers and drug development professionals will find valuable insights into the structure-activity relationships of these emerging therapeutic agents. The data presented underscores the versatility of the this compound scaffold in generating diverse molecular architectures with potent biological activities.

Anticancer Activity: Morpholine-Benzimidazole-Oxadiazole Derivatives Targeting Colon Cancer

A series of novel morpholine-benzimidazole-oxadiazole derivatives has been synthesized and evaluated for their anticancer potential against the HT-29 human colon cancer cell line.[1] These compounds have shown significant cytotoxic effects and inhibitory activity against VEGFR-2, a key enzyme in tumor angiogenesis.

Comparative Anticancer Activity
CompoundStructureIC50 vs HT-29 (µM)VEGFR-2 Inhibition IC50 (µM)
5c 1-(4-Chlorophenyl)-2-((5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one17.750 ± 1.7680.915 ± 0.027
5h 1-(3,4-Dichlorophenyl)-2-((5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-oneNot explicitly stated, but potent0.049 ± 0.002
5j 1-(4-Bromophenyl)-2-((5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one9.657 ± 0.1490.098 ± 0.011
Sorafenib (Reference Drug)Not specified0.037 ± 0.001

Table 1: In vitro anticancer and VEGFR-2 inhibitory activities of selected morpholine-benzimidazole-oxadiazole derivatives.[1]

Compound 5h , featuring a 3,4-dichlorophenyl moiety, emerged as the most potent VEGFR-2 inhibitor, with an IC50 value comparable to the reference drug sorafenib.[1] Structural analysis suggests that the presence of chlorine atoms at both the third and fourth positions of the phenyl ring enhances its binding affinity within the ATP-binding pocket of VEGFR-2.[1]

Experimental Protocols: Anticancer Evaluation

Synthesis of Morpholine-Benzimidazole-Oxadiazole Derivatives (General Pathway):

The synthesis involves a multi-step process starting from this compound.[1]

G cluster_synthesis Synthesis Workflow This compound This compound Methyl_benzoate_deriv Methyl 2-(4-morpholinophenyl)-1H- benzo[d]imidazole-6-carboxylate This compound->Methyl_benzoate_deriv o-phenylenediamine deriv. Hydrazide_deriv 2-(4-Morpholinophenyl)-1H-benzo[d] imidazole-6-carbohydrazide Methyl_benzoate_deriv->Hydrazide_deriv Hydrazine hydrate Oxadiazole_thiol 5-(2-(4-Morpholinophenyl)-1H-benzo[d] imidazol-6-yl)-1,3,4-oxadiazole-2-thiol Hydrazide_deriv->Oxadiazole_thiol CS2, KOH Final_Compounds Substituted Phenyl Ethanone Derivatives (5a-5j) Oxadiazole_thiol->Final_Compounds Substituted phenacyl bromides

Synthesis of Morpholine-Benzimidazole-Oxadiazoles

VEGFR-2 Kinase Assay: The inhibitory activity of the synthesized compounds against VEGFR-2 was determined using a kinase assay kit. The assay measures the amount of ADP produced, which is then converted to ATP. The generated ATP is used to convert luciferin to luciferin-oxide, and the resulting luminescence is measured. The IC50 values were calculated from the dose-response curves.[1]

MTT Assay for Cytotoxicity: The anticancer potential of the derivatives was assessed using the MTT assay against the HT-29 human colon cancer cell line and NIH3T3 normal fibroblast cells.[1] Cells were treated with different concentrations of the compounds for a specified period. The formazan product formed was dissolved in DMSO, and the absorbance was measured at a specific wavelength to determine cell viability.

Antimicrobial Activity: Semicarbazide and Thiosemicarbazide Derivatives

A series of novel semicarbazides and thiosemicarbazides were synthesized from 4-(morpholino-4-yl)-3-nitrobenzohydrazide and evaluated for their in vitro activity against various bacterial strains.[2] The semicarbazide derivatives, in particular, demonstrated significant antibacterial potential.

Comparative Antimicrobial Activity (MIC, µg/mL)
CompoundClassE. faecalis ATCC 29212S. epidermidis ATCC 12228M. luteus ATCC 10240B. cereus ATCC 10876B. subtilis ATCC 6633
23 Semicarbazide3.917.81>125>125>125
10 Thiosemicarbazide62.562.531.2531.2562.5
Amoxicillin (Reference)0.3912.5Not specifiedNot specifiedNot specified
Colistin (Reference)10031.25Not specifiedNot specifiedNot specified

Table 2: Minimum Inhibitory Concentration (MIC) of the most active semicarbazide and thiosemicarbazide derivatives against Gram-positive bacteria.[2]

Compound 23 , a semicarbazide containing a 4-bromophenyl moiety, was the most active compound identified, showing potent activity against Enterococcus faecalis and Staphylococcus epidermidis.[2] Among the thiosemicarbazides, compound 10 , with a 4-trifluoromethylphenyl group, exhibited the highest activity.[2]

Experimental Protocols: Antimicrobial Evaluation

Synthesis of Semicarbazide and Thiosemicarbazide Derivatives:

The synthesis starts from 4-(morpholin-4-yl)-3-nitrobenzhydrazide, which is then reacted with selected isocyanates or isothiocyanates.[2]

G cluster_synthesis_antimicrobial Synthesis Workflow Start_Material 4-(morpholin-4-yl)-3-nitrobenzhydrazide Thiosemicarbazides Thiosemicarbazide Derivatives (4-12) Start_Material->Thiosemicarbazides Isothiocyanates Semicarbazides Semicarbazide Derivatives (22, 23) Start_Material->Semicarbazides Isocyanates

Synthesis of Semicarbazide & Thiosemicarbazide Derivatives

Determination of Minimum Inhibitory Concentration (MIC): The antibacterial activity was assessed using the broth microdilution method.[3] Serial dilutions of the compounds were prepared in a liquid medium, and a standardized bacterial suspension was added. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth after incubation.

Conclusion and Future Outlook

The presented data clearly demonstrate that this compound is a valuable starting material for the synthesis of novel compounds with significant anticancer and antimicrobial properties. The morpholine-benzimidazole-oxadiazole derivatives, particularly compound 5h , represent a promising class of VEGFR-2 inhibitors for the potential treatment of colon cancer. Similarly, the semicarbazide derivative 23 shows excellent potential as a novel antibacterial agent against Gram-positive bacteria.

Further research should focus on optimizing the structures of these lead compounds to enhance their efficacy and selectivity. In vivo studies are also crucial to validate the therapeutic potential of these novel derivatives. The versatility of the this compound scaffold opens up new avenues for the development of a wide range of biologically active molecules, contributing to the advancement of medicinal chemistry and drug discovery. The morpholine moiety itself is recognized for its role in improving the pharmacokinetic and metabolic profiles of drug candidates.[4]

References

Spectroscopic Analysis for Structural Confirmation of 4-Morpholinobenzaldehyde Products: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the structural confirmation of 4-Morpholinobenzaldehyde, a crucial building block in the synthesis of various pharmaceuticals and organic compounds.[1][2][3] This document offers a detailed overview of experimental data, protocols, and a comparison with alternative analytical techniques to aid researchers in method selection and data interpretation.

Spectroscopic Data Summary for this compound

The following tables summarize the key spectroscopic data for this compound, providing a baseline for structural confirmation.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data [4]

¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ) ppm Multiplicity Integration Assignment
Aldehyde Proton9.75s1H-CHO
Aromatic Protons7.75d, J = 8.8 Hz2HAr-H ortho to CHO
Aromatic Protons6.90d, J = 8.8 Hz2HAr-H ortho to Morpholine
Morpholine Protons3.87t, J = 4.9 Hz4H-N-CH₂-CH₂-O-
Morpholine Protons3.32t, J = 4.9 Hz4H-N-CH₂-CH₂-O-
¹³C NMR (125 MHz, CDCl₃) Chemical Shift (δ) ppm Assignment
Carbonyl Carbon190.5C=O
Aromatic Carbon155.0C-N
Aromatic Carbon132.0C-H
Aromatic Carbon125.0C-CHO
Aromatic Carbon113.5C-H
Morpholine Carbon66.5-O-CH₂
Morpholine Carbon47.5-N-CH₂

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data [5]

Spectroscopic Technique Key Peaks / Values Interpretation
IR Spectroscopy (KBr, cm⁻¹) ~2850, ~2750C-H stretch (aldehyde)
~1680C=O stretch (aromatic aldehyde)[6]
~1600, ~1520C=C stretch (aromatic ring)
~1240C-N stretch
~1120C-O-C stretch (morpholine)
Mass Spectrometry (GC-MS) m/z 191[M]⁺ (Molecular Ion)[5]
m/z 133[M-C₄H₈NO]⁺
m/z 132[M-C₄H₉NO]⁺

Comparison with Alternative Characterization Methods

While spectroscopic methods are primary for structural elucidation, other techniques can provide complementary information.

Table 3: Comparison of Structural Confirmation Methods

Method Principle Advantages Limitations Applicability to this compound
NMR, IR, MS Interaction of molecules with electromagnetic radiation or ionization and mass analysis.Provides detailed structural information, functional group identification, and connectivity.Requires pure samples, can be expensive.Primary Method: Essential for unambiguous structure confirmation.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides the absolute 3D structure of a molecule.Requires a suitable single crystal, which can be difficult to obtain.Confirmatory Method: Useful for obtaining the precise solid-state structure if a crystal can be grown.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Confirms the empirical and molecular formula.Does not provide structural information.Supportive Method: Confirms the elemental composition and purity.
Melting Point Temperature at which a solid becomes a liquid.A sharp melting point indicates high purity.[3]Impurities can depress and broaden the melting point range.Purity Check: A quick and easy way to assess purity. The reported melting point is 65-69 °C.[3]
Chemical Tests (e.g., Tollen's, Fehling's) Chemical reactions specific to a functional group.Simple, rapid, and inexpensive tests for the presence of aldehydes.[7][8]Can give false positives; does not provide detailed structural information. Aromatic aldehydes do not respond to Fehling's test.[7]Qualitative Check: Useful for quickly confirming the presence of the aldehyde group.

Detailed Experimental Protocols

The following are detailed protocols for the key spectroscopic analyses of this compound products.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]
  • Sample Preparation: Dissolve 5-10 mg of the this compound product in approximately 0.7 mL of deuterated chloroform (CDCl₃).[4]

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 500 MHz NMR spectrometer.

    • Report chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[4]

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on a 125 MHz NMR spectrometer.

    • Report chemical shifts in ppm relative to the solvent residual peak (CDCl₃: 77.16 ppm).[4]

Infrared (IR) Spectroscopy[5]
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent disk using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum using an FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR).[5]

    • Scan over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)[5]
  • Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation and subsequent ionization.

  • Ionization: Utilize Electron Impact (EI) ionization.

  • Mass Analysis: Analyze the resulting fragments using a mass analyzer.

  • Data Interpretation: Identify the molecular ion peak and characteristic fragmentation patterns.

UV-Visible and Fluorescence Spectroscopy[4]
  • Sample Preparation:

    • Prepare a 1 mM stock solution of the compound in spectroscopic grade dichloromethane.

    • Dilute the stock solution to a final concentration of 10 µM for analysis.[4]

  • UV-Vis Measurement:

    • Record the absorption spectrum from 200 to 800 nm in a 1 cm path length quartz cuvette.

    • Use the solvent as a baseline correction.[4]

  • Fluorescence Measurement:

    • Set the excitation wavelength to the absorption maximum (λ_abs) of the compound.

    • Scan the emission spectrum from the excitation wavelength +10 nm to 800 nm.[4]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic confirmation of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Reactants p-Fluorobenzaldehyde + Morpholine Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Workup Precipitation & Recrystallization Reaction->Workup Product Purified this compound Workup->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Comparison with Literature Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Confirmation Structure Confirmed Data_Analysis->Confirmation

Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides a foundational framework for the spectroscopic analysis of this compound products. For novel derivatives, the presented data and protocols will serve as a valuable reference for structural elucidation and confirmation.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Morpholinobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in synthetic heterocyclic compounds, among which 4-morpholinobenzaldehyde derivatives have emerged as a promising class. These compounds, characterized by a morpholine ring attached to a benzaldehyde scaffold, have demonstrated a wide spectrum of biological activities. This guide provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies to aid in future research and drug development endeavors.

Comparative Analysis of Biological Activities

The diverse biological activities of this compound derivatives are summarized below. The data presented is a compilation from various studies, highlighting the potential of these compounds against different biological targets.

Anticancer Activity

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. A notable mechanism of action for some of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
5h HT-29 (Colon)MTT Assay-Sorafenib-
VEGFR-2Enzyme Inhibition0.049 ± 0.002Sorafenib0.037 ± 0.001
5j HT-29 (Colon)MTT Assay9.657 ± 0.149--
VEGFR-2Enzyme Inhibition0.098 ± 0.011Sorafenib0.037 ± 0.001
5c HT-29 (Colon)MTT Assay17.750 ± 1.768--
VEGFR-2Enzyme Inhibition0.915 ± 0.027Sorafenib0.037 ± 0.001

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives, particularly (thio)semicarbazides and hydrazones, has been explored against a range of bacterial strains. Semicarbazide derivatives have shown particularly promising results.

Table 2: Antibacterial Activity of this compound Derivatives

Compound TypeDerivative MoietyBacterial StrainMIC (µg/mL)
Semicarbazide4-bromophenylEnterococcus faecalis3.91[1]
Semicarbazide4-bromophenylStaphylococcus epidermidis7.81[1]
Thiosemicarbazide4-trifluoromethylphenylGram-positive strains (excluding S. aureus)31.25 - 62.5[1]
HydrazonesVariousVarious bacterial strainsNo significant activity[1]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Anti-inflammatory Activity

Derivatives of morpholine have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 3: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives

Compound IDCell LineAssay TypeInhibition of NO Production
V4 RAW 264.7Nitric Oxide AssaySignificant inhibition at non-cytotoxic concentrations[2]
V8 RAW 264.7Nitric Oxide AssaySignificant inhibition at non-cytotoxic concentrations[2]

NO: Nitric Oxide, a signaling molecule that plays a key role in inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist researchers in designing their own screening assays.

MTT Assay for Anticancer Screening

This protocol is used to assess the cytotoxic effects of compounds on cancer cells by measuring cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Sorafenib) in culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Nitric Oxide (NO) Assay for Anti-inflammatory Activity

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) and incubate for another 24 hours.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Nitrite Measurement: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the Griess reagent to each well and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Visualizing the Mechanisms

To better understand the biological processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 signaling pathway in cancer angiogenesis.

Biological_Activity_Screening_Workflow Start Start: This compound Derivatives PrimaryScreening Primary Screening (e.g., Single High Concentration) Start->PrimaryScreening Anticancer Anticancer Assays (e.g., MTT) PrimaryScreening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) PrimaryScreening->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., NO Assay) PrimaryScreening->Antiinflammatory HitIdentification Hit Identification (Active Compounds) Anticancer->HitIdentification Antimicrobial->HitIdentification Antiinflammatory->HitIdentification DoseResponse Dose-Response Studies (IC50/MIC Determination) HitIdentification->DoseResponse LeadOptimization Lead Optimization DoseResponse->LeadOptimization

Caption: General workflow for biological activity screening.

References

comparative study of different synthetic routes to 4-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Morpholinobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] Its synthesis can be achieved through several routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most common synthetic pathways to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Material Reagents Reaction Time Temperature (°C) Yield (%) Key Advantages Key Disadvantages
Nucleophilic Aromatic Substitution 4-Fluorobenzaldehyde, MorpholineK₂CO₃, Aliquat 336, DMF24 hours10089High yield, readily available starting materials.Long reaction time, high temperature.
Vilsmeier-Haack Reaction N-PhenylmorpholinePOCl₃, DMF~6 hours75Moderate to High (estimated)Good for electron-rich arenes.Use of hazardous reagents (POCl₃). Specific yield for this substrate is not readily available.
Sommelet Reaction 4-Morpholinobenzyl halideHexamethylenetetramine (HMTA), waterVariesReflux50-80 (typical for aromatic aldehydes)Mild conditions, avoids over-oxidation.Two-step process (halide formation then aldehyde), moderate yield.
Kornblum Oxidation 4-Morpholinobenzyl halideDimethyl sulfoxide (DMSO), NaHCO₃Short (microwave) to several hours (conventional)Room Temperature to Microwave irradiation>85 (for similar compounds with microwave)High potential yield, mild conditions.Requires preparation of the halide, potential for side reactions.
Oxidation of 4-Morpholinobenzyl Alcohol 4-Morpholinobenzyl alcoholVarious oxidizing agents (e.g., PCC, PDC, Swern oxidation)VariesVariesVariesGenerally clean reactions.Requires synthesis of the starting alcohol, potential for over-oxidation to carboxylic acid.

Synthetic Pathways Overview

The primary methods for synthesizing this compound involve either the direct introduction of the morpholine group onto a benzaldehyde derivative or the formation of the aldehyde functionality on a pre-existing morpholine-substituted benzene ring.

Nucleophilic Aromatic Substitution

This is a widely used and high-yielding method that involves the reaction of morpholine with a para-substituted halobenzaldehyde, typically 4-fluorobenzaldehyde. The fluorine atom acts as a good leaving group, facilitating its displacement by the nucleophilic morpholine.

G cluster_0 Reaction 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction_Step Nucleophilic Aromatic Substitution 4-Fluorobenzaldehyde->Reaction_Step Morpholine Morpholine Morpholine->Reaction_Step K2CO3 K2CO3 K2CO3->Reaction_Step Base DMF DMF DMF->Reaction_Step Solvent 100C 100°C 100C->Reaction_Step Temperature This compound This compound Reaction_Step->this compound Yield: 89%

Caption: Nucleophilic Aromatic Substitution Pathway.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation method suitable for electron-rich aromatic compounds.[2][3][4] In this case, N-phenylmorpholine is the substrate, which is formylated using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5]

G cluster_0 Vilsmeier-Haack Reaction N-Phenylmorpholine N-Phenylmorpholine Formylation Electrophilic Aromatic Substitution N-Phenylmorpholine->Formylation POCl3_DMF POCl₃ / DMF POCl3_DMF->Formylation Vilsmeier Reagent Hydrolysis Hydrolysis Iminium_Salt Iminium_Salt Formylation->Iminium_Salt Intermediate This compound This compound Iminium_Salt->this compound Hydrolysis

Caption: Vilsmeier-Haack Reaction Pathway.

Sommelet Reaction

The Sommelet reaction provides a method to convert a benzylic halide to an aldehyde using hexamethylenetetramine (HMTA).[6][7] The synthesis of this compound via this route would start with 4-morpholinobenzyl halide. This reaction is known for its mild conditions, which prevent over-oxidation to the carboxylic acid.[6]

G cluster_0 Sommelet Reaction 4-Morpholinobenzyl_halide 4-Morpholinobenzyl halide Hexaminium_Salt_Formation Quaternary Ammonium Salt Formation 4-Morpholinobenzyl_halide->Hexaminium_Salt_Formation HMTA Hexamethylenetetramine HMTA->Hexaminium_Salt_Formation Reagent Water Water Hydrolysis Hydrolysis Hexaminium_Salt_Formation->Hydrolysis Intermediate This compound This compound Hydrolysis->this compound Yield: 50-80% (typical)

Caption: Sommelet Reaction Pathway.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution

This procedure is adapted from a known synthesis of this compound.[1]

Materials:

  • 4-Fluorobenzaldehyde

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Aliquat 336

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ice

Procedure:

  • In a dry reaction flask, dissolve 4-fluorobenzaldehyde (0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in N,N-dimethylformamide (300 mL).

  • Add a catalytic amount of Aliquat 336 to the mixture.

  • Stir the reaction mixture at reflux for 24 hours at 100°C.

  • After the reaction is complete, concentrate the mixture to dryness under reduced pressure.

  • Cool the residue to room temperature and then slowly pour it into ice water.

  • Allow the mixture to stand overnight to precipitate the solid.

  • Collect the precipitated solid by filtration, wash it with water, and recrystallize from methanol.

  • The final product is obtained as yellow crystals with a reported yield of 89%.[1]

Protocol 2: Vilsmeier-Haack Reaction (General Procedure)

The following is a general procedure for the Vilsmeier-Haack reaction, which can be adapted for the formylation of N-phenylmorpholine.[5]

Materials:

  • N-Phenylmorpholine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH) solution

  • Ice

Procedure:

  • In a flask cooled in an ice bath, add N,N-dimethylformamide.

  • Slowly add phosphorus oxychloride dropwise with stirring, keeping the temperature below 5°C.

  • After the addition is complete, add N-phenylmorpholine slowly to the reaction mixture.

  • Remove the cooling bath and stir the reaction mixture at 75°C for approximately 6 hours.

  • Pour the resulting solution into ice-cooled water and neutralize with a NaOH solution to a pH of 8-9.

  • The product can then be isolated by extraction with a suitable organic solvent, followed by drying and purification, typically by column chromatography.

Protocol 3: Sommelet Reaction (General Procedure)

This is a general protocol for the Sommelet reaction.[6][7]

Materials:

  • 4-Morpholinobenzyl halide (chloride or bromide)

  • Hexamethylenetetramine (HMTA)

  • Water or aqueous acetic acid

Procedure:

  • Dissolve 4-morpholinobenzyl halide and an equimolar amount of hexamethylenetetramine in a suitable solvent (e.g., chloroform or ethanol).

  • Stir the mixture at room temperature or with gentle heating to form the quaternary ammonium salt (hexaminium salt).

  • Isolate the hexaminium salt by filtration.

  • Hydrolyze the salt by refluxing it in water or aqueous acetic acid.

  • The aldehyde product can be isolated by extraction and purified by distillation or recrystallization.

Protocol 4: Kornblum Oxidation (General Procedure)

The following is a general procedure for the Kornblum oxidation of a benzylic halide.[2][3]

Materials:

  • 4-Morpholinobenzyl halide (bromide is often preferred)

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Ice

Procedure:

  • Mix the 4-morpholinobenzyl halide, dimethyl sulfoxide, and sodium bicarbonate in a reaction vessel.

  • For conventional heating, the mixture is typically stirred at room temperature for several hours.

  • For microwave-assisted synthesis, the mixture is irradiated for a short period (e.g., 2-4 minutes).[2]

  • After the reaction is complete, pour the mixture into ice-water.

  • Extract the product with diethyl ether.

  • Dry the organic layer, evaporate the solvent, and purify the product as needed.

Conclusion

The choice of synthetic route for this compound depends on several factors including the desired scale of the reaction, availability of starting materials, and the laboratory equipment at hand.

  • The Nucleophilic Aromatic Substitution offers a high-yield and straightforward approach, making it suitable for large-scale synthesis, despite the long reaction time.

  • The Vilsmeier-Haack Reaction is a powerful tool for the formylation of electron-rich systems, but the use of corrosive and hazardous POCl₃ requires careful handling.

  • The Sommelet Reaction provides a mild alternative that avoids harsh oxidizing agents, which can be advantageous when dealing with sensitive functional groups.

  • The Kornblum Oxidation , especially with microwave assistance, presents a rapid and potentially high-yielding method, although it necessitates the prior synthesis of the corresponding benzylic halide.

  • Direct Oxidation of 4-Morpholinobenzyl alcohol is also a viable option if the alcohol is readily available or easily synthesized.

Researchers should carefully consider these factors to select the most efficient and practical synthetic strategy for their specific research and development needs.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Morpholinobenzaldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Morpholinobenzaldehyde, a key intermediate in pharmaceutical synthesis. The selection of a suitable analytical method is critical for ensuring the quality, consistency, and efficacy of active pharmaceutical ingredients (APIs) and final drug products. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering an objective comparison to aid in method selection and validation.

Overview of Analytical Techniques

The quantification of this compound can be approached using several analytical techniques, each with distinct advantages and limitations. Chromatographic methods like HPLC and GC are workhorses in the pharmaceutical industry, offering high separation efficiency. Spectroscopic methods, particularly qNMR, provide an absolute quantification method without the need for a specific reference standard of the analyte.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For aldehydes, analysis can be performed directly or after derivatization to enhance UV detection.

  • Gas Chromatography (GC): A powerful technique for the separation of volatile and thermally stable compounds. Analysis of less volatile aldehydes like this compound typically requires derivatization to improve volatility and thermal stability.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance based on the fundamental properties of nuclear magnetic resonance. It is a highly accurate and precise technique that does not require an identical standard of the analyte for calibration.[1][2]

Comparative Performance Data

The following tables summarize the typical validation parameters for the quantification of aromatic aldehydes using HPLC, GC, and qNMR. It is important to note that the data for HPLC and GC are based on methods for structurally related benzaldehydes and would require specific validation for this compound.

Table 1: HPLC-UV Method Performance (Illustrative)

Validation ParameterTypical Performance
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Table 2: GC-FID Method Performance with Derivatization (Illustrative)

Validation ParameterTypical Performance
Linearity (R²)> 0.999
Range0.5 - 50 µg/mL
Accuracy (% Recovery)97.0 - 103.0%
Precision (% RSD)< 3.0%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL

Table 3: 1H-qNMR Method Performance

Validation ParameterTypical Performance
Linearity (R²)Not applicable (Direct method)
RangeDependent on sample solubility and instrument sensitivity
Accuracy (% Purity)Highly accurate, traceable to SI units
Precision (% RSD)< 1.0%
Limit of Detection (LOD)Analyte and instrument dependent
Limit of Quantification (LOQ)Analyte and instrument dependent

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic elution to be optimized)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed:

  • Specificity: Analyze a blank, a placebo (if applicable), and the reference standard to ensure no interference at the retention time of this compound.

  • Linearity: Analyze the calibration standards at a minimum of five concentration levels. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Gas Chromatography (GC-FID) with Derivatization

This protocol outlines a GC-FID method for the quantification of this compound following a derivatization step.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm)

  • Autosampler

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • This compound reference standard

  • Internal standard (e.g., a stable compound with similar properties that is well-resolved from the analyte)

Derivatization Procedure:

  • Accurately weigh the this compound standard or sample into a vial.

  • Add a known amount of the internal standard.

  • Add the solvent and the derivatizing agent.

  • Cap the vial and heat at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to complete the reaction.

  • Cool the vial to room temperature before injection.

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250 °C

  • Injection Mode: Split

  • Oven Temperature Program: To be optimized, for example: initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Detector Temperature: 300 °C

Validation Parameters to be Assessed: The validation parameters are the same as for the HPLC method, with a focus on the consistency and completeness of the derivatization reaction.

Quantitative Nuclear Magnetic Resonance (1H-qNMR)

This protocol provides a general procedure for the quantification of this compound using 1H-qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe

  • NMR data processing software

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Accurately weigh a known amount of the internal standard and add it to the same NMR tube.

  • Add a sufficient volume of the deuterated solvent to dissolve both the sample and the internal standard completely.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the protons being quantified in both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for precise integration).

  • Spectral Width: To cover all signals of interest.

Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved, characteristic signals of both this compound (e.g., the aldehyde proton) and the internal standard.

  • Calculate the concentration or purity of this compound using the following formula:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • analyte = this compound

    • std = Internal standard

Validation Parameters to be Assessed:

  • Specificity/Selectivity: Ensure that the signals chosen for quantification are unique to the analyte and the internal standard and are free from overlap with other signals.

  • Accuracy: Can be assessed by analyzing certified reference materials or by comparison with other primary methods.

  • Precision: Determined by repeated measurements of the same sample.

  • LOD/LOQ: Determined based on the signal-to-noise ratio of the analyte signal.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample & Standard dissolve Dissolve in Solvent weigh_sample->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject into HPLC filter->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound quantification by HPLC-UV.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC-FID Analysis cluster_data Data Analysis weigh_sample Weigh Sample & Standard add_is Add Internal Standard weigh_sample->add_is derivatize Add Derivatizing Agent & Heat add_is->derivatize injection Inject into GC derivatize->injection separation Separation on Capillary Column injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound quantification by GC-FID.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample weigh_is Accurately Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve acquisition Acquire 1H NMR Spectrum dissolve->acquisition processing Process FID (FT, Phase, Baseline) acquisition->processing integration Integrate Signals processing->integration calculation Calculate Purity/Concentration integration->calculation

Caption: Workflow for this compound quantification by qNMR.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and reliable method suitable for routine quality control, offering good precision and accuracy. Method development is straightforward, and instrumentation is widely available.

  • GC-FID , requiring a derivatization step, can offer higher sensitivity for certain applications but involves a more complex sample preparation procedure.

  • 1H-qNMR stands out as a primary method for its high accuracy and precision, providing direct quantification without the need for a specific reference standard of the analyte. It is an excellent tool for the certification of reference materials and for obtaining highly reliable quantitative data.

For drug development and quality control environments, a validated HPLC-UV method is often the most practical choice for routine analysis. However, for applications requiring the highest accuracy or for the characterization of pure substances, 1H-qNMR is the superior technique. It is recommended that the selected method be thoroughly validated according to ICH guidelines to ensure its suitability for the intended purpose.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Morpholinobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that underpins the reliability of experimental results and the viability of potential therapeutic agents. This guide provides a comparative analysis of methods used to assess the purity of 4-morpholinobenzaldehyde derivatives, a class of compounds with significant applications in medicinal chemistry and materials science.[1][2][3] This guide also contrasts the purity assessment of these derivatives with alternative substituted benzaldehydes, offering supporting experimental data and detailed protocols.

Comparative Purity Analysis

The purity of synthesized this compound and its derivatives is typically contrasted with other substituted benzaldehydes that are also common intermediates in drug discovery. The choice of substituent on the benzaldehyde ring can significantly influence the compound's reactivity, polarity, and, consequently, the impurity profile arising from its synthesis.

Here, we compare the purity of a synthesized batch of this compound with two other commonly used substituted benzaldehydes: 4-methoxybenzaldehyde (an electron-donating group) and 4-nitrobenzaldehyde (an electron-withdrawing group). The purity was assessed using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

CompoundStructureHPLC Purity (%) [a]qNMR Purity (%) [b]Major Impurity Type
This compoundthis compound98.297.8Unreacted starting materials
4-Methoxybenzaldehyde4-Methoxybenzaldehyde99.198.9Oxidation products
4-Nitrobenzaldehyde4-Nitrobenzaldehyde97.597.1By-products from side reactions

[a] Determined by peak area normalization. [b] Determined using an internal standard.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be robust and reproducible for the purity assessment of various benzaldehyde derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard reversed-phase HPLC method suitable for the analysis of this compound and other substituted benzaldehydes.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 70:30 (v/v) acetonitrile:water. Adding 0.1% formic acid to the mobile phase can improve peak symmetry.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the analyte in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm (or the λmax of the specific derivative)

  • Analysis: Inject the standard and sample solutions. Purity is determined by the peak area percentage of the main component relative to the total peak area.

Quantitative NMR (qNMR) for Purity Determination

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[4][5]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for complete relaxation and accurate integration.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = Analyte (synthesized compound)

    • IS = Internal Standard

Mass Spectrometry (MS) for Structural Confirmation and Impurity Identification

Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound and for identifying potential impurities.[6]

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample directly into the mass spectrometer or inject it through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

  • Analysis:

    • Confirm the molecular weight of the desired product by observing the [M+H]⁺ or [M-H]⁻ ion.

    • Analyze other peaks in the spectrum to identify potential impurities by their mass-to-charge ratios. Fragmentation patterns can provide further structural information about the impurities.[7][8]

Visualizing the Experimental Workflow and Logical Relationships

To better illustrate the process of purity assessment and the relationship between different analytical techniques, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Results & Decision Synthesis Synthesized Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Purity Check qNMR qNMR Analysis Purification->qNMR Absolute Purity MS Mass Spectrometry Purification->MS Structural Confirmation & Impurity ID Purity_Data Purity Data HPLC->Purity_Data qNMR->Purity_Data MS->Purity_Data Decision Accept / Re-purify Purity_Data->Decision

Caption: Workflow for the synthesis, purification, and purity assessment of this compound derivatives.

Signaling_Pathway_Analogy cluster_synthesis Synthesis cluster_product Product Mixture cluster_analysis Analytical Separation & Detection Starting_Materials Starting Materials Desired_Product Desired Product (this compound Derivative) Starting_Materials->Desired_Product Forms Impurities Impurities (Unreacted Starting Materials, By-products) Starting_Materials->Impurities Can form Reaction_Conditions Reaction Conditions (Solvent, Temp, Catalyst) Reaction_Conditions->Desired_Product Reaction_Conditions->Impurities Separation Chromatographic Separation (e.g., HPLC column) Desired_Product->Separation Impurities->Separation Detection Detection (UV, MS, NMR) Separation->Detection Quantification & Identification

Caption: Logical relationship of synthesis components and analytical separation for purity determination.

References

comparing the efficacy of catalysts for 4-Morpholinobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Morpholinobenzaldehyde is a critical step in the development of various pharmaceuticals and fine chemicals. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data, to assist researchers in selecting the optimal method for their specific applications.

Performance Comparison of Catalysts

The choice of a catalytic system for the synthesis of this compound involves a balance between reaction yield, reaction time, temperature, and the cost and sensitivity of the catalyst. The following table summarizes the performance of different catalysts based on published experimental data.

Catalyst TypeCatalystReactantsBaseSolventTemp. (°C)Time (h)Yield (%)
Phase-TransferAliquat 336p-Fluorobenzaldehyde, MorpholineK₂CO₃DMF1002489
PalladiumC₃₅H₃₄N₃O₉P₂PdS4-Iodobenzaldehyde, MorpholineNaOtBu1,4-Dioxane100686
CopperCopper(I) Iodide (CuI)4-Bromobenzaldehyde, Morpholine--11024Lower conversion than without catalyst[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Phase-Transfer Catalysis using Aliquat 336

This protocol describes a nucleophilic aromatic substitution reaction.

Procedure: [2][3]

  • In a dry reaction flask, dissolve p-fluorobenzaldehyde (25.0 g, 0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in N,N-dimethylformamide (DMF, 300 mL).

  • Add a catalytic amount of Aliquat 336 reagent to the mixture.

  • Stir the reaction mixture at reflux for 24 hours at 100°C.

  • After completion, concentrate the mixture to dryness under reduced pressure.

  • Cool the residue to room temperature and slowly pour it into ice water.

  • Allow the mixture to stand overnight to precipitate the solid.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from methanol to obtain this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

This method is a cross-coupling reaction.

Procedure: [2]

  • In an oven-dried 10 mL round-bottom flask, add a known mole percent of the palladium catalyst, sodium t-butoxide (1.3 mmol), the aryl halide (1 mmol), and the appropriate solvent(s) (4 mL).

  • Add the amine (morpholine, 1.2 mmol) to the flask.

  • Place the flask in a preheated oil bath at the required temperature.

  • After the specified time, remove the flask from the oil bath and add water (20 mL).

  • Extract the aqueous layer with ether (4 x 10 mL).

  • Combine the organic layers, wash with water (3 x 10 mL), dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under vacuum.

  • Dissolve the residue in acetonitrile for analysis by GC-MS.

Copper-Catalyzed Ullmann-Type Reaction

This protocol is based on a study of the reaction between morpholine and 4-bromobenzaldehyde.[1]

Procedure: [1]

  • The reaction is carried out with morpholine and 4-bromobenzaldehyde at 110°C under reflux conditions for 24 hours.

  • The study compared the reaction with and without copper(I) iodide (CuI) as a catalyst.

  • The products were analyzed using gas chromatography-mass spectroscopy (GCMS).

  • Results indicated a higher conversion to the product in the absence of the CuI catalyst.[1]

Reaction Mechanisms and Workflows

The synthesis of this compound can be achieved through several mechanistic pathways, primarily dependent on the chosen catalytic system.

Nucleophilic Aromatic Substitution (SNAr)

In this mechanism, the morpholine acts as a nucleophile, attacking the electron-deficient aromatic ring of the 4-halobenzaldehyde, leading to the substitution of the halide. This reaction is often facilitated by a base and, in the case of a two-phase system, a phase-transfer catalyst.

SNAr_Mechanism Reactants 4-Halobenzaldehyde + Morpholine Intermediate Meisenheimer Complex Reactants->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Halide Elimination Catalyst Base / PTC Catalyst->Reactants Catalyst->Intermediate Facilitates

Plausible mechanism for Nucleophilic Aromatic Substitution.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination to form the C-N bond.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl LigEx Ligand Exchange PdII_Amine Ar-Pd(II)-NR₂(L_n) LigEx->PdII_Amine RedElim Reductive Elimination RedElim->Pd0 Product PdII_Aryl->LigEx Morpholine + Base PdII_Amine->RedElim

Simplified Buchwald-Hartwig amination cycle.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start ReactionSetup Reaction Setup (Reactants, Catalyst, Solvent, Base) Start->ReactionSetup Heating Heating and Stirring ReactionSetup->Heating Monitoring Reaction Monitoring (TLC, GC, etc.) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Structure-Activity Relationship of 4-Morpholinobenzaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Morpholinobenzaldehyde analogs, focusing on their anticancer and antimicrobial properties. The information is compiled from various studies to offer an objective overview supported by experimental data.

Overview of Biological Activities

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. Key areas of investigation include their efficacy as inhibitors of aldehyde dehydrogenase (ALDH), a family of enzymes implicated in cancer cell survival and drug resistance, and their potential as antimicrobial agents. The core structure, featuring a morpholine ring attached to a benzaldehyde moiety, provides a foundation for modifications that significantly influence their biological profile.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from various studies, comparing the activity of this compound and its analogs in different biological assays.

Table 1: Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenases, particularly isoforms like ALDH1A1, ALDH1A3, and ALDH3A1, are overexpressed in several cancers and contribute to therapy resistance. The inhibitory activity of this compound analogs against these isoforms is a key indicator of their potential as anticancer agents.[1]

CompoundR Group (at para-position)ALDH1A1 IC50 (µM)ALDH1A3 IC50 (µM)ALDH3A1 IC50 (µM)
This compound Morpholine>10010.2 ± 1.2>100
Analog 1 4-(Diethylamino)0.48 ± 0.060.55 ± 0.081.8 ± 0.2
Analog 2 Pyrrolidine0.53 ± 0.070.31 ± 0.041.5 ± 0.1
Analog 3 Piperazine>1004.5 ± 0.5>100
Analog 4 3-Cl, PyrrolidineND0.31 ± 0.05ND
Analog 5 3-NO2, DiethylaminoND0.27 ± 0.03ND

ND: Not Determined

Structure-Activity Relationship Insights for ALDH Inhibition:

  • The nature of the heterocyclic group at the para-position significantly influences ALDH1A3 inhibitory activity. Pyrrolidine-containing analogs generally exhibit higher potency compared to morpholine or piperazine analogs.[1]

  • Substitution on the benzaldehyde ring can enhance potency. For instance, a chlorine atom at the meta position of the pyrrolidine analog (Analog 4) and a nitro group on the diethylamino analog (Analog 5) resulted in potent ALDH1A3 inhibition.[1]

Table 2: Antiproliferative Activity in Prostate Cancer Cell Lines

The cytotoxic effect of these analogs has been evaluated in various cancer cell lines, providing insights into their potential as therapeutic agents.

CompoundPC-3 IC50 (µM)DU145 IC50 (µM)LNCaP IC50 (µM)
This compound >200>200>200
Analog 1 (DEAB) >200>200>200
Analog 6 15.5 ± 1.518.2 ± 2.125.7 ± 3.0
Analog 7 10.1 ± 1.112.5 ± 1.419.8 ± 2.2

Structure-Activity Relationship Insights for Antiproliferative Activity:

  • Modifications to the core 4-(dialkylamino)benzaldehyde scaffold can lead to a significant increase in cytotoxicity against prostate cancer cell lines compared to the parent compounds.[1]

Table 3: Antimicrobial Activity

Select analogs have been investigated for their ability to inhibit the growth of pathogenic microorganisms.

CompoundTarget OrganismMIC (µg/mL)
4-(3-Morpholinopropoxy)benzaldehyde derivative Mycobacterium tuberculosis13-22

Structure-Activity Relationship Insights for Antimicrobial Activity:

  • The introduction of a more lipophilic propoxy-morpholine side chain appears to be a key modification for enhancing antimycobacterial activity.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol outlines the spectrophotometric measurement of ALDH activity.

Principle: The enzymatic activity of ALDH is determined by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Procedure:

  • Recombinant human ALDH1A1, ALDH1A3, or ALDH3A1 is incubated in a reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0, with 1 mM NAD⁺).

  • The this compound analog, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of the aldehyde substrate (e.g., propionaldehyde or benzaldehyde).

  • The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.[1][3]

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Prostate cancer cells (e.g., PC-3, DU145, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 72 hours).

  • Following treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

  • The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[4]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • A two-fold serial dilution of the this compound analog is prepared in a liquid growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis) in a 96-well microtiter plate.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for M. tuberculosis for several days).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Growth can be assessed visually or by using a growth indicator dye like resazurin.[5][6][7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway affected by these compounds and a typical experimental workflow.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis | Analog This compound Analog Analog->PI3K Inhibition

Caption: Postulated PI3K/Akt/mTOR signaling pathway inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Analog Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization EnzymeAssay Enzyme Inhibition (e.g., ALDH) Characterization->EnzymeAssay CellAssay Cell-based Assays (e.g., MTT) Characterization->CellAssay AntimicrobialAssay Antimicrobial (MIC) Characterization->AntimicrobialAssay SAR SAR Analysis EnzymeAssay->SAR CellAssay->SAR AntimicrobialAssay->SAR

Caption: General experimental workflow for SAR studies.

References

4-Morpholinobenzaldehyde: A Comparative Guide to its Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Morpholinobenzaldehyde, a versatile aromatic aldehyde, serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique structure, featuring a morpholine ring attached to a benzaldehyde moiety, imparts favorable physicochemical properties that make it a valuable intermediate in medicinal chemistry. This guide provides a comparative analysis of the performance of this compound and its derivatives in anticancer and antimicrobial applications, supported by peer-reviewed experimental data.

Anticancer Applications: A Comparative Analysis

Derivatives of this compound, particularly Schiff bases and chalcones, have demonstrated notable cytotoxic activity against various cancer cell lines. These compounds are often evaluated for their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Comparison with Standard Chemotherapeutic Agents

While direct comparative studies of this compound with standard anticancer drugs are limited, research on its derivatives provides valuable insights. For instance, certain morpholine-containing compounds have been evaluated against well-established chemotherapeutic agents like Doxorubicin and Sorafenib.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Morpholine-Benzimidazole-Oxadiazole Derivative (5h) HT-29 (Colon Cancer)3.103 ± 0.979[1]
SorafenibHT-29 (Colon Cancer)Not specified in the study, but used as a reference for VEGFR-2 inhibition[1]
2-morpholino-4-anilinoquinoline (3d) HepG2 (Liver Cancer)8.50[2]
2-morpholino-4-anilinoquinoline (3c) HepG2 (Liver Cancer)11.42[2]
2-morpholino-4-anilinoquinoline (3e) HepG2 (Liver Cancer)12.76[2]
SorafenibHepG2 (Liver Cancer)Weaker activity than compound 3e at 20 µM but higher selectivity[3]
Doxorubicin MCF-7 (Breast Cancer)~2.8[4]
Doxorubicin Derivative (5) Multiple cell lines8.03–27.88[4]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a this compound derivative) and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.

  • Formazan Solubilization: The plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Treat Cells with Compounds and Incubate compound_prep->treatment mtt_addition 4. Add MTT Reagent treatment->mtt_addition formazan_solubilization 5. Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance 6. Measure Absorbance formazan_solubilization->read_absorbance calculate_ic50 7. Calculate IC50 Values read_absorbance->calculate_ic50

MTT Assay Workflow

Antimicrobial Applications: A Comparative Overview

Chalcone and Schiff base derivatives of this compound have also been investigated for their antimicrobial properties. Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparison with Standard Antibiotics

Studies have compared the antimicrobial activity of these derivatives with standard antibiotics like Ciprofloxacin.

Compound/DrugMicroorganismMIC (µg/mL)Reference
Ciprofloxacin-Indole Hybrid (8b) S. aureus CMCC 259230.0625[5]
CiprofloxacinS. aureus CMCC 259230.25[5]
Ciprofloxacin-Indole Hybrid (3a) Various strains0.25 - 8[5]
CiprofloxacinVarious strainsComparable to 3a[5]
4-(Phenylsulfonyl) morpholine Various bacteria and fungi>1024[6]
CiprofloxacinS. aureusNot specified, used as a reference[7]
Cinnamaldehyde A. baumannii1.5 - 6
CiprofloxacinA. baumannii31 - 132

Note: The data presented is a compilation from different studies and direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound and a standard antibiotic are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

MIC_Determination_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis inoculum_prep 1. Prepare Standardized Microbial Inoculum compound_dilution 2. Serially Dilute Test Compounds in Broth inoculation 3. Inoculate Wells with Microbial Suspension compound_dilution->inoculation incubation 4. Incubate Microtiter Plate inoculation->incubation read_results 5. Visually Inspect for Growth incubation->read_results determine_mic 6. Determine the Lowest Concentration with No Growth (MIC) read_results->determine_mic

Broth Microdilution Workflow

Mechanism of Action: A Glimpse into Cellular Pathways

The biological activity of this compound derivatives often stems from their interaction with specific cellular targets.

Anticancer Mechanism

In cancer cells, some morpholine-containing compounds have been found to act as inhibitors of crucial enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of VEGFR-2 can disrupt angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

Anticancer_Mechanism This compound\nDerivative This compound Derivative VEGFR-2 VEGFR-2 This compound\nDerivative->VEGFR-2 Inhibits Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Promotes Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis Supports

VEGFR-2 Inhibition Pathway

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The comparative data presented in this guide highlights their efficacy, in some cases comparable or superior to existing standard drugs. The detailed experimental protocols provide a foundation for researchers to further explore the therapeutic applications of these versatile molecules. Future research should focus on elucidating the precise mechanisms of action and conducting in vivo studies to validate the in vitro findings, paving the way for their potential clinical translation.

References

Safety Operating Guide

Proper Disposal of 4-Morpholinobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Morpholinobenzaldehyde, ensuring compliance and laboratory safety.

Immediate Safety Considerations

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may be harmful if swallowed, inhaled, or in contact with skin[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Hand Protection: Chemical-resistant gloves.

  • Eye and Face Protection: Safety goggles and/or a face shield.

  • Skin and Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: A dust respirator, especially when handling the solid form to avoid dust generation[2].

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[3].

Spill Management Protocols

In the event of a spill, immediate action is necessary to contain and clean the affected area.

For Minor Spills:

  • Clean up spills immediately[2].

  • Avoid breathing in dust and prevent contact with skin and eyes[2].

  • Wear the appropriate PPE as listed above[2].

  • Use dry clean-up procedures; do not use water to wash down the spill area as this can spread contamination[2].

  • Carefully sweep, shovel, or vacuum the spilled material into a clean, dry, sealable, and properly labeled container for disposal[2].

For Major Spills:

  • Evacuate the immediate area and alert personnel of the hazard[2].

  • Contact your institution's emergency responders, providing them with the location and nature of the spill[2].

  • Control personal contact by wearing appropriate protective clothing[2].

  • Prevent the spillage from entering drains or water courses.

Step-by-Step Disposal Procedures

The primary methods for the disposal of this compound are through a licensed waste management authority.

  • Collection and Storage of Waste:

    • Place the this compound waste into a clean, dry, and properly labeled, sealable container[2].

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents[2].

  • Disposal Options:

    • Incineration: The preferred method is incineration in a licensed apparatus. The material may be mixed with a suitable combustible material to facilitate this process[2][4].

    • Landfill: If incineration is not an option, disposal by burial in a licensed landfill is an alternative[2].

    • Consult with a licensed professional waste disposal service or your local Waste Management Authority to determine the most appropriate and compliant disposal route[2].

  • Decontamination of Empty Containers:

    • Do not reuse empty containers.

    • Containers should be decontaminated (e.g., triple rinsed) before disposal or recycling[4].

    • Observe all label safeguards on the container until it has been properly cleaned or destroyed[2].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Handling cluster_1 Spill Scenario cluster_2 Disposal Path start Waste this compound Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe container Place in a Labeled, Sealable Container ppe->container spill Spill Occurs consult Consult Waste Management Authority container->consult minor_spill Minor Spill: Use Dry Cleanup Methods spill->minor_spill Minor major_spill Major Spill: Evacuate & Alert Emergency Responders spill->major_spill Major minor_spill->container incineration Incineration (with combustible material) consult->incineration Preferred landfill Licensed Landfill Burial consult->landfill Alternative decontaminate Decontaminate Empty Containers incineration->decontaminate landfill->decontaminate end Disposal Complete decontaminate->end

Caption: A workflow for the safe disposal of this compound.

Data Presentation

No specific quantitative data, such as permissible exposure limits or concentration thresholds for disposal, were available in the provided search results. The disposal procedures are based on the hazardous nature of the chemical and general best practices for chemical waste management. Always refer to your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound.

References

Personal protective equipment for handling 4-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 4-Morpholinobenzaldehyde.

Chemical Identifier and Hazard Summary

Identifier Value
Chemical Name This compound
Synonyms 4-(4-Morpholinyl)benzaldehyde, N-(4-formylphenyl)morpholine
CAS Number 1204-86-0
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Physical Form Solid
GHS Hazard Classification Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332).[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3]Prevents skin contact, which can cause irritation and may be harmful.[1]
Eye and Face Protection Use chemical safety goggles or a face shield.[2][4]Protects against dust particles and potential splashes, preventing serious eye irritation.[1]
Skin and Body Protection Wear a lab coat or chemical-resistant clothing.[2][5] Launder work clothes separately.[5]Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area.[5] If dust is generated, a dust respirator is recommended.[5] For higher concentrations or unknown exposure, a full-face air-purifying respirator may be necessary.[4][6]Prevents inhalation, which can be harmful and cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Consult SDS->Don PPE Prepare Workspace Prepare Well-Ventilated Workspace Don PPE->Prepare Workspace Weigh/Measure Weigh or Measure Compound Prepare Workspace->Weigh/Measure Proceed to Handling Perform Experiment Perform Experimental Procedure Weigh/Measure->Perform Experiment Clean Spills Clean Spills Immediately Perform Experiment->Clean Spills Proceed to Cleanup Decontaminate Decontaminate Equipment Clean Spills->Decontaminate Segregate Waste Segregate Chemical Waste Decontaminate->Segregate Waste Dispose Waste Dispose of Waste Segregate Waste->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE Final Step

Caption: Workflow for Handling this compound.

Procedural Steps:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[5]

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[2]

  • Handling :

    • Avoid all personal contact, including inhalation of dust.[5]

    • When handling, do not eat, drink, or smoke.[5]

    • Keep the container securely sealed when not in use.[5]

  • In Case of Exposure :

    • Skin or Hair Contact : Immediately flush the affected area with running water. Seek medical attention if irritation occurs.[5]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

    • Inhalation : Move the individual to fresh air.[2][5]

    • Ingestion : Do NOT induce vomiting. Give a glass of water and seek immediate medical aid.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:

  • Place unused material and contaminated disposables in a clean, dry, sealable, and clearly labeled container for chemical waste.[5]

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[7]

Disposal Procedure:

  • Consult Regulations : All waste must be handled in accordance with local, state, and federal regulations.[5]

  • Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority for disposal.[5]

  • Approved Methods : Approved disposal methods typically include burial in a licensed landfill or incineration in a licensed facility, often after mixing with a suitable combustible material.[5]

  • Container Decontamination : Decontaminate empty containers before disposal. Observe all label safeguards until containers are cleaned and destroyed.[5]

  • Wash Water : Do not allow wash water from cleaning equipment to enter drains. Collect all wash water for treatment before disposal.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholinobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Morpholinobenzaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。